Product packaging for Olivomycin(Cat. No.:CAS No. 11006-70-5)

Olivomycin

Cat. No.: B1226810
CAS No.: 11006-70-5
M. Wt: 941 g/mol
InChI Key: CZDBNBLGZNWKMC-MWQNXGTOSA-N
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Description

Olivomycin is a preparation containing a mixture of glycosidic antibiotics isolated from Streptomyces olivoreticuli with fluorescent microscopy applications and potential antineoplastic activities. This compound preferentially binds to DNA and can be utilized as a fluorescent marker during the characterization of heterochromatin. Additionally, binding to DNA inhibits both RNA transcription and RNA elongation by RNA polymerase;  therefore protein synthesis is inhibited. In addition, this compound antibiotics are able to induce apoptosis in tumor cells through a mechanism that has not yet been fully elucidated.
A mixture of several closely related glycosidic antibiotics obtained from Actinomyces (or Streptomyces) olivoreticuli. They are used as fluorescent dyes that bind to DNA and prevent both RNA and protein synthesis and are also used as antineoplastic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H64O21 B1226810 Olivomycin CAS No. 11006-70-5

Properties

IUPAC Name

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDBNBLGZNWKMC-MWQNXGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-70-5
Record name Olivomycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Origin of Olivomycin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin, a member of the aureolic acid family of antibiotics, is a polyketide-derived natural product with significant antitumor properties. First identified in the 1960s, this complex molecule is produced by several species of soil-dwelling actinobacteria, most notably Streptomyces olivoreticuli and Streptoverticillium cinnamoneum. This technical guide delves into the origins of this compound, detailing its discovery, the producing microorganisms, and the intricate biosynthetic pathway responsible for its formation. Furthermore, this document provides an overview of the experimental protocols for the fermentation, isolation, and purification of this compound, alongside a discussion of the regulatory mechanisms that govern its production. This comprehensive resource is intended to serve as a foundational reference for researchers engaged in the study of natural product biosynthesis, antibiotic development, and cancer therapeutics.

Introduction: Discovery and Producing Organisms

The this compound complex was first isolated in the early 1960s from the fermentation broth of Actinomyces olivoreticuli, a species later reclassified as Streptomyces olivoreticuli.[1][2][3] Subsequent studies also identified Streptoverticillium cinnamoneum as a producer of this compound A.[4] These Gram-positive, filamentous bacteria are well-known for their ability to synthesize a wide array of secondary metabolites with diverse biological activities.

This compound belongs to the aureolic acid group of antibiotics, which also includes other notable antitumor agents such as mithramycin and chromomycin (B10761888) A3. These compounds share a common aglycone core and are characterized by their ability to bind to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription. This mechanism of action is central to their potent anticancer activity.

Biosynthesis of the this compound Aglycone and Glycosylation

The biosynthesis of this compound, like other aureolic acid antibiotics, is orchestrated by a type II polyketide synthase (PKS) system. While the complete, annotated biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, its synthesis is understood to follow the general pathway established for mithramycin and chromomycin A3.[1][3] The complete genome of Streptomyces olivoreticuli ATCC 31159 has been sequenced, revealing the presence of 37 putative biosynthetic gene clusters, one of which is presumed to be responsible for this compound production.[2][3]

The biosynthetic pathway can be conceptually divided into several key stages:

  • Polyketide Chain Assembly: The process begins with the assembly of a decaketide chain from acetate (B1210297) and malonate units by a minimal PKS complex, which typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

  • Cyclization and Aromatization: The linear polyketide chain undergoes a series of cyclization and aromatization reactions to form a tetracyclic intermediate known as premithramycinone.[1]

  • Tailoring Modifications: This intermediate is then subjected to a series of tailoring reactions, including glycosylation, methylation, and acylation, catalyzed by specific enzymes encoded within the biosynthetic gene cluster. These modifications are crucial for the biological activity of the final molecule.

  • Oxidative Cleavage: A key step in the biosynthesis of aureolic acids is the oxidative cleavage of the fourth ring of the tetracyclic intermediate by a monooxygenase, which results in the characteristic tricyclic structure of this compound.[1]

Proposed Biosynthetic Pathway of the Aureolic Acid Aglycone

The following diagram illustrates the generalized biosynthetic pathway leading to the common tetracyclic intermediate of aureolic acid antibiotics.

Aureolic_Acid_Biosynthesis Acetyl-CoA + 9x Malonyl-CoA Acetyl-CoA + 9x Malonyl-CoA Linear Decaketide Linear Decaketide Acetyl-CoA + 9x Malonyl-CoA->Linear Decaketide Type II PKS Folded Polyketide Folded Polyketide Linear Decaketide->Folded Polyketide Spontaneous Folding Tetracyclic Intermediate\n(Premithramycinone) Tetracyclic Intermediate (Premithramycinone) Folded Polyketide->Tetracyclic Intermediate\n(Premithramycinone) Cyclases & Aromatases Glycosylated & Methylated Intermediates Glycosylated & Methylated Intermediates Tetracyclic Intermediate\n(Premithramycinone)->Glycosylated & Methylated Intermediates Glycosyltransferases & Methyltransferases Aureolic Acid Antibiotic\n(e.g., this compound) Aureolic Acid Antibiotic (e.g., this compound) Glycosylated & Methylated Intermediates->Aureolic Acid Antibiotic\n(e.g., this compound) Monooxygenase (Oxidative Cleavage)

Caption: Generalized biosynthetic pathway of aureolic acid antibiotics.

Fermentation and Production of this compound

The production of this compound is typically achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium and the culture conditions play a critical role in the yield of the antibiotic. While specific quantitative data for this compound production is scarce in the literature, general principles for optimizing antibiotic production in Streptomyces can be applied.

Fermentation Media Composition

A variety of media compositions have been used for the cultivation of Streptomyces and the production of secondary metabolites. A typical fermentation medium for this compound production would likely include a carbon source, a nitrogen source, and various mineral salts.

Component CategoryExamples
Carbon Sources Glucose, Starch, Glycerol
Nitrogen Sources Soybean meal, Yeast extract, Peptone, Ammonium (B1175870) sulfate
Mineral Salts CaCO₃, K₂HPO₄, MgSO₄·7H₂O, NaCl
Fermentation Parameters

The optimization of fermentation parameters is crucial for maximizing the yield of this compound. Key parameters that are typically controlled include:

ParameterTypical Range
Temperature 28-30 °C
pH 6.5-7.5
Agitation 200-250 rpm
Aeration 1-1.5 vvm (volume of air per volume of medium per minute)
Incubation Time 7-14 days

Experimental Protocols: Isolation and Purification of this compound A

The following is a generalized protocol for the isolation and purification of this compound A from a Streptomyces fermentation broth, based on common techniques for natural product isolation.

Extraction of Crude this compound
  • Harvesting: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform (B151607), at a slightly acidic pH.

    • Extract the mycelial biomass separately with a polar organic solvent, such as acetone (B3395972) or methanol.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound A.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the this compound A-containing fractions using preparative reverse-phase HPLC.

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer system (e.g., ammonium acetate).

    • Detection: UV detection at a wavelength appropriate for this compound A (e.g., 275 nm and 420 nm).

    • Collect the peak corresponding to this compound A.

  • Crystallization: Concentrate the purified fraction and crystallize this compound A from a suitable solvent system to obtain the pure compound.

Experimental Workflow for this compound A Isolation

Olivomycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation_Broth Streptomyces Fermentation Broth Centrifugation Centrifugation/Filtration Fermentation_Broth->Centrifugation Solvent_Extraction Solvent Extraction (Ethyl Acetate/Chloroform) Centrifugation->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel Crude Extract Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC Partially Purified Fractions Crystallization Crystallization Prep_HPLC->Crystallization Pure this compound A

Caption: A typical workflow for the isolation and purification of this compound A.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in Streptomyces is a tightly regulated process, often triggered by nutrient limitation and controlled by a complex network of regulatory proteins. While specific regulatory pathways for this compound have not been extensively studied, the regulation of aureolic acid biosynthesis is known to involve several layers of control.

  • Pathway-Specific Regulators: The biosynthetic gene clusters of aureolic acids typically contain one or more pathway-specific regulatory genes, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. These proteins act as transcriptional activators, directly controlling the expression of the biosynthetic genes.

  • Global Regulators: The production of this compound is also likely influenced by global regulatory networks that respond to environmental cues such as carbon and nitrogen availability. For instance, the biosynthesis of some antibiotics is repressed by readily available carbon sources like glucose, a phenomenon known as carbon catabolite repression.

  • Signaling Molecules: Small signaling molecules, such as gamma-butyrolactones, are known to play a role in coordinating antibiotic production with cell density in many Streptomyces species.

Hypothetical Regulatory Cascade for this compound Production

The following diagram illustrates a hypothetical regulatory cascade for this compound biosynthesis, based on known regulatory mechanisms in Streptomyces.

Olivomycin_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Carbon, Nitrogen) Global_Regulators Global Regulatory Proteins Nutrient_Limitation->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Activator (SARP) Global_Regulators->Pathway_Specific_Regulator Olivomycin_BGC This compound Biosynthetic Genes Pathway_Specific_Regulator->Olivomycin_BGC Transcriptional Activation Olivomycin_Production This compound Production Olivomycin_BGC->Olivomycin_Production

Caption: A simplified model of the regulatory cascade controlling this compound biosynthesis.

Conclusion

This compound remains a molecule of significant interest due to its potent antitumor activity. Understanding its origin, from the producing microorganisms to the intricate details of its biosynthesis and regulation, is crucial for efforts to improve its production and to generate novel, more effective analogs through biosynthetic engineering. While the general framework for aureolic acid biosynthesis provides a solid foundation, further research is needed to fully elucidate the specific enzymatic and regulatory mechanisms governing this compound production in Streptomyces olivoreticuli and Streptoverticillium cinnamoneum. The complete annotation of the this compound biosynthetic gene cluster will be a critical step in unlocking the full potential of this important natural product.

References

An In-depth Technical Guide to Olivomycin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin A, a member of the aureolic acid family of antibiotics, is a potent antitumor agent with a well-defined mechanism of action centered on its interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound A. Detailed experimental protocols for key assays and a summary of its effects on critical cellular signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound A is a complex glycosidic antibiotic produced by Streptomyces olivoreticuli.[1] Its structure features a tricyclic aromatic aglycone linked to two sugar chains, a disaccharide and a trisaccharide.

Table 1: Chemical Identifiers and Molecular Properties of this compound A

PropertyValueReference(s)
IUPAC Name [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate[2]
CAS Number 6988-58-5[2]
Molecular Formula C₅₈H₈₄O₂₆[2]
Molecular Weight 1197.27 g/mol [2]

Table 2: Physicochemical Properties of this compound A

PropertyValueReference(s)
Appearance Yellow crystals
Melting Point 160-165 °C
Optical Rotation [α]D²⁰ -36° (c = 0.5 in ethanol)
Solubility Soluble in ethanol, chloroform, DMSO, and dimethylformamide. Insoluble in water.

Spectroscopic Data

The complex structure of this compound A has been elucidated through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound A

TechniqueDataReference(s)
UV-Vis (in Ethanol) λmax: 225 nm, 278 nm, 410 nm
Infrared (IR) Key absorptions expected for O-H, C-H, C=O (ketone, ester), and C-O functional groups.
Mass Spectrometry (ESI-MS) Molecular ion peaks corresponding to [M+H]⁺, [M+Na]⁺, and other adducts. Fragmentation patterns reveal the sequential loss of sugar moieties.[3]
¹H and ¹³C NMR Complex spectra with characteristic signals for the aromatic aglycone and the sugar residues. Detailed assignments have been reported in the literature.[3]

Biological Activity and Mechanism of Action

This compound A exhibits potent antitumor activity by binding to the minor groove of GC-rich sequences in DNA.[1] This interaction is stabilized by the presence of divalent cations like Mg²⁺ and leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][4]

Table 4: IC₅₀ Values of this compound A in Selected Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
A-498Renal Cell Carcinoma~10[1][5][6][7]
786-ORenal Cell Carcinoma~50[1][5][6][7]
SW480Colon Carcinoma16[3]
HepG2Hepatocellular Carcinoma93[3]
MCF7Breast Cancer78[3]

Signaling Pathways Modulated by this compound A

This compound A's cytotoxic effects are mediated through its influence on several key signaling pathways.

p53-Dependent Apoptosis

This compound A is known to induce apoptosis through a p53-dependent mechanism.[4][8] In response to DNA damage caused by this compound A, p53 is activated and transcriptionally upregulates pro-apoptotic proteins such as PUMA and BAK.[1][5][6][7] This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9.[1][5][6][7] In some cellular contexts, there is also evidence of crosstalk with the extrinsic pathway, involving the activation of caspase-8.[1][5][6][7]

p53_apoptosis_pathway This compound A-Induced p53-Dependent Apoptosis OlivomycinA This compound A DNA_Damage DNA Damage OlivomycinA->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA_BAK ↑ PUMA, BAK p53->PUMA_BAK Caspase8 Caspase-8 Activation p53->Caspase8 Mitochondria Mitochondrial Outer Membrane Permeabilization PUMA_BAK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid Bid Truncation Caspase8->Bid Bid->Mitochondria

Caption: this compound A induces p53-dependent apoptosis.

Regulation of Epithelial-Mesenchymal Transition (EMT)

This compound A has been shown to reverse the EMT phenotype in cancer cells, which is associated with decreased cell migration and invasion.[1][5][6][7] It achieves this by downregulating key EMT-driving transcription factors like Snail, leading to the upregulation of epithelial markers such as E-cadherin and the downregulation of mesenchymal markers like N-cadherin.[1][5][6][7]

EMT_pathway This compound A's Regulation of EMT OlivomycinA This compound A Snail ↓ Snail OlivomycinA->Snail Epithelial_Phenotype Epithelial Phenotype (Reduced Migration) OlivomycinA->Epithelial_Phenotype E_cadherin ↑ E-cadherin Snail->E_cadherin represses N_cadherin ↓ N-cadherin Snail->N_cadherin activates Mesenchymal_Phenotype Mesenchymal Phenotype (Increased Migration) Snail->Mesenchymal_Phenotype E_cadherin->Epithelial_Phenotype N_cadherin->Mesenchymal_Phenotype

Caption: this compound A inhibits EMT.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound A.

Western Blot Analysis

This protocol details the detection of protein expression changes in cells treated with this compound A.

western_blot_workflow Western Blot Experimental Workflow start Cell Culture & This compound A Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow.

Methodology:

  • Cell Lysis: After treatment with this compound A, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound A.

Methodology:

  • Cell Preparation: Cells are treated with this compound A for the desired time. Both floating and adherent cells are collected.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound A on cell migration.

Methodology:

  • Monolayer Culture: Cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then treated with this compound A.

  • Imaging: The scratch is imaged at different time points (e.g., 0, 12, and 24 hours).

  • Analysis: The rate of wound closure is quantified using image analysis software.

DNA Binding Assays

5.4.1. Electrophoretic Mobility Shift Assay (EMSA)

Methodology:

  • Probe Labeling: A DNA oligonucleotide containing a GC-rich sequence is labeled with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled probe is incubated with varying concentrations of this compound A in a binding buffer containing Mg²⁺.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is visualized to detect the mobility shift of the DNA probe upon binding to this compound A.

5.4.2. Fluorescence Titration

Methodology:

  • Sample Preparation: A solution of DNA with a known concentration is prepared in a suitable buffer.

  • Titration: Aliquots of this compound A are added to the DNA solution.

  • Fluorescence Measurement: The fluorescence emission of this compound A is measured after each addition. The binding of this compound A to DNA results in a significant increase in its fluorescence.

  • Data Analysis: The change in fluorescence is plotted against the concentration of this compound A to determine the binding constant.

5.4.3. Isothermal Titration Calorimetry (ITC)

Methodology:

  • Sample Preparation: Solutions of this compound A and DNA are prepared in the same buffer.

  • Titration: The this compound A solution is titrated into the DNA solution in the sample cell of the calorimeter.

  • Heat Measurement: The heat released or absorbed during the binding interaction is measured.

  • Data Analysis: The data is analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Conclusion

This compound A remains a compound of significant interest for cancer research and drug development due to its potent, targeted mechanism of action. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental frameworks to facilitate further investigation into its therapeutic potential. The elucidation of its effects on key signaling pathways, such as p53-dependent apoptosis and EMT, opens avenues for the development of novel anticancer strategies.

References

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through the inhibition of DNA and RNA synthesis. Its mechanism of action involves binding to the minor groove of GC-rich regions of DNA, a process that is notably influenced by the presence of divalent cations such as magnesium (Mg²⁺). The intrinsic fluorescence of this compound provides a powerful tool for studying these interactions and for various cell-based assays. This technical guide offers a comprehensive overview of the fluorescence excitation and emission properties of this compound, including detailed experimental protocols and a summary of key quantitative data.

Core Principles of this compound Fluorescence

The fluorescence of this compound is sensitive to its molecular environment. In its free form in aqueous solution, this compound exhibits weak fluorescence. However, upon binding to DNA in the presence of Mg²⁺, its fluorescence is significantly enhanced. This property is fundamental to its use as a fluorescent probe for DNA visualization and for studying drug-DNA interactions. Furthermore, the complexation of this compound with Mg²⁺ ions alone induces a noticeable shift in its emission spectrum.

Quantitative Fluorescence Data

The following table summarizes the key fluorescence spectral characteristics of this compound under different conditions. It is important to note that the fluorescence of unbound this compound is considerably weaker than its DNA-bound form.

ConditionExcitation Maximum (λex)Emission Maximum (λem)Quantum Yield (Φ)Notes
Unbound this compound in solution~405 nm~525 nmNot ReportedFluorescence is weak.
This compound-Mg²⁺ Complex~420 nm~550 nmNot ReportedA red shift of approximately 25 nm in the emission spectrum is observed upon complexation with Mg²⁺.[1]
This compound-Mg²⁺-DNA Complex~440 nm~575 nmNot ReportedSignificant fluorescence enhancement is observed upon binding to DNA in the presence of Mg²⁺.

Note: The exact peak wavelengths can vary slightly depending on the specific experimental conditions such as solvent, pH, and the concentration of solutes.

Experimental Protocols

Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for subsequent experiments.

  • Materials:

  • Procedure:

    • Weigh an appropriate amount of this compound A powder.

    • Dissolve the powder in a minimal amount of DMSO or ethanol to create a stock solution of a desired concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

Spectrofluorometric Analysis of this compound
  • Objective: To measure the fluorescence excitation and emission spectra of this compound under various conditions.

  • Instrumentation:

    • Spectrofluorometer (e.g., Aminco-Bowman Spectrophotofluorometer or similar)

    • Xenon lamp as the excitation source

    • Appropriate photomultiplier tube for detection

    • Quartz cuvettes (1 cm path length)

  • Reagents:

    • This compound stock solution

    • Buffer solution: 0.15 M Sodium Chloride (NaCl)

    • Magnesium Chloride (MgCl₂) solution (e.g., 15 mM)

    • Calf thymus DNA solution (optional, for binding studies)

  • Procedure for Unbound this compound:

    • Prepare a working solution of this compound (e.g., 3.3 µg/mL) in the 0.15 M NaCl buffer.

    • Transfer the solution to a quartz cuvette.

    • Place the cuvette in the spectrofluorometer.

    • To measure the emission spectrum: Set the excitation wavelength to the expected maximum (e.g., 405 nm) and scan a range of emission wavelengths (e.g., 450 nm to 700 nm).

    • To measure the excitation spectrum: Set the emission wavelength to the expected maximum (e.g., 525 nm) and scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

    • Record the spectra. Note that the fluorescence intensity of the unbound dye is low, and the instrument's sensitivity may need to be adjusted accordingly. For comparative purposes with bound forms, spectra may need to be vertically expanded.[1]

  • Procedure for this compound-Mg²⁺ Complex:

    • Prepare a working solution of this compound (e.g., 3.3 µg/mL) in the 0.15 M NaCl buffer.

    • Add MgCl₂ to a final concentration of 15 µM.

    • Incubate the solution for a short period to allow for complex formation.

    • Repeat steps 2-6 from the "Unbound this compound" procedure, adjusting the expected excitation and emission maxima (e.g., λex ~420 nm, λem ~550 nm).

  • Procedure for this compound-Mg²⁺-DNA Complex:

    • Prepare a solution containing this compound (e.g., 3.3 µg/mL) and MgCl₂ (15 µM) in 0.15 M NaCl buffer.

    • Add calf thymus DNA to the solution (e.g., to a final concentration that ensures binding).

    • Incubate the mixture to allow for the formation of the ternary complex.

    • Repeat steps 2-6 from the "Unbound this compound" procedure, adjusting the expected excitation and emission maxima (e.g., λex ~440 nm, λem ~575 nm).

Visualization of this compound's Mechanism of Action

The interaction of this compound with DNA is a multi-step process that can be visualized to better understand its mechanism. The following diagram illustrates the key steps leading to the formation of the fluorescent this compound-Mg²⁺-DNA complex.

Olivomycin_Mechanism This compound Free this compound Olivomycin_Mg_Complex This compound-Mg²⁺ Complex This compound->Olivomycin_Mg_Complex Complexation Mg2 Mg²⁺ Ions Mg2->Olivomycin_Mg_Complex Final_Complex Fluorescent this compound-Mg²⁺-DNA Complex Olivomycin_Mg_Complex->Final_Complex Binding DNA GC-Rich DNA (Minor Groove) DNA->Final_Complex

Caption: The signaling pathway of this compound binding to DNA.

Experimental Workflow for Fluorescence Measurement

The following diagram outlines the general workflow for measuring the fluorescence spectra of this compound.

Fluorescence_Workflow start Start prep_solution Prepare this compound Solution (with/without Mg²⁺ and/or DNA) start->prep_solution transfer_cuvette Transfer to Quartz Cuvette prep_solution->transfer_cuvette place_spectro Place in Spectrofluorometer transfer_cuvette->place_spectro set_params Set Excitation/Emission Wavelengths place_spectro->set_params scan_spectrum Scan Spectrum set_params->scan_spectrum record_data Record Fluorescence Data scan_spectrum->record_data analyze_data Analyze Data (Determine λmax, Intensity) record_data->analyze_data end End analyze_data->end

Caption: A generalized workflow for this compound fluorescence spectroscopy.

Conclusion

The fluorescence properties of this compound are a valuable asset in the study of its interaction with DNA and for its application in cellular imaging. Understanding the specific excitation and emission characteristics under different conditions is crucial for designing and interpreting experiments. This guide provides the foundational knowledge and protocols for researchers and professionals working with this important antitumor antibiotic. Further research to precisely determine the quantum yield of this compound in its various states would be a valuable contribution to the field.

References

The Dawn of a Cytostatic Agent: Early Research and Discovery of Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin, a member of the aureolic acid group of antibiotics, emerged from the intensive post-war search for novel microbial products with therapeutic potential. Discovered by Soviet scientists G. F. Gause and M. G. Brazhnikova at the Institute of New Antibiotics in Moscow, its potent antitumor properties quickly established it as a significant compound for further investigation. This technical guide delves into the foundational research of the 1960s that led to the isolation, characterization, and initial understanding of this compound's mechanism of action, providing a detailed look at the early scientific endeavors that paved the way for its later development.

Discovery and Isolation

The initial discovery of this compound was the result of a systematic screening program for antibiotic-producing microorganisms. The compound was isolated from a strain of Actinomyces olivoreticuli. The early production and purification of this compound was a multi-step process beginning with submerged fermentation of the actinomycete.

Experimental Protocol: Fermentation and Isolation

While the precise media composition and fermentation parameters from the original 1962 publication by Brazhnikova and colleagues are not fully detailed in available abstracts, the general workflow for isolating aureolic acid antibiotics of that era followed a consistent methodology.

  • Fermentation: Actinomyces olivoreticuli was cultured in a liquid medium under submerged, aerobic conditions. The medium typically contained a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. Fermentation would proceed for several days until maximum antibiotic titer was achieved.

  • Mycelium Separation: The culture broth was harvested, and the mycelium was separated from the fermentation broth by filtration or centrifugation.

  • Solvent Extraction: The antibiotic, being present in both the mycelium and the filtrate, was extracted using organic solvents. Butanol or acetone (B3395972) were common solvents for this purpose. The solvent extract would be concentrated under vacuum to yield a crude residue.

  • Purification: The crude extract was subjected to multiple rounds of chromatography for purification. Early methods relied on adsorption chromatography using alumina (B75360) or silica (B1680970) gel columns.

  • Crystallization: The purified this compound was obtained as a yellow crystalline solid upon precipitation from a solvent/anti-solvent system.

Visualized Workflow: Isolation and Purification

G cluster_0 Fermentation cluster_1 Primary Extraction cluster_2 Purification a Inoculation of Actinomyces olivoreticuli b Submerged Culture (Liquid Broth) a->b c Filtration/ Centrifugation b->c d Solvent Extraction (e.g., Butanol) c->d e Vacuum Concentration d->e f Adsorption Chromatography (Alumina/Silica) e->f g Elution & Fraction Collection f->g h Crystallization g->h i Pure Crystalline This compound h->i Yields

Fig. 1: Generalized workflow for this compound isolation (circa 1960s).

Physico-Chemical Characterization and Structure Elucidation

The foundational paper on the isolation of this compound also detailed its initial physico-chemical properties.[1] These early analyses were crucial for identifying it as a new compound and provided the basis for its subsequent structural elucidation. The definitive structure was reported in 1966 by a team including Y.A. Berlin, M.N. Kolosov, and M.M. Shemyakin.[2]

Experimental Protocol: Characterization
  • Physical Properties: Standard techniques were used to determine the melting point, color, and crystalline structure.

  • Optical Rotation: The specific rotation was measured using a polarimeter to understand the compound's chirality.

  • UV-Visible Spectroscopy: The absorption spectrum was recorded in a suitable solvent (e.g., ethanol) to identify characteristic chromophores. Aureolic acid antibiotics are known for their distinct spectra which change in the presence of magnesium ions.

  • Elemental Analysis: Combustion analysis was performed to determine the empirical formula (ratios of C, H, O).

  • Chemical Degradation & Derivatization: The complex molecule was broken down into smaller, identifiable fragments (the aglycone and various sugars) through acid hydrolysis. These fragments were then analyzed and identified.

  • Chromatography: Thin-layer chromatography (TLC) was a key technique used to separate the components of hydrolysis and compare them with known standards.[2]

Data Summary: Physico-Chemical Properties

The following table summarizes the types of physico-chemical data presented in early publications on this compound and related antibiotics.[1] Specific numerical values from the original 1962 paper are not available in modern databases.

PropertyDescriptionTypical Value/Observation (for Aureolic Acids)
Appearance Physical state and color of the purified substance.Yellow, crystalline powder
Melting Point Temperature at which the solid form becomes a liquid.>160 °C (with decomposition)
Solubility Soluble in polar organic solvents (methanol, ethanol), sparingly in water.-
UV λmax (Ethanol) Wavelengths of maximum absorbance in the UV-visible spectrum.~227, 278, 405 nm
Specific Rotation The degree to which the compound rotates plane-polarized light.Varies (e.g., [α]D ≈ -50° to -60°)
Empirical Formula The simplest whole-number ratio of atoms in the compound.C₅₀H₇₂O₂₆ (Example for a related compound)

Early Antitumor Activity

A 1963 report by G.F. Gause detailed the significant antitumor effect of this compound in various animal models, which was the primary driver for its continued study.[3] The experiments were conducted on mice with transplanted experimental tumors.

Experimental Protocol: In Vivo Antitumor Assay
  • Animal Model: Typically, mice (e.g., Swiss albino) were used.

  • Tumor Implantation: A known quantity of tumor cells, such as Sarcoma 180 (S-180) or Ehrlich carcinoma cells, was implanted subcutaneously or intraperitoneally into the mice.[3]

  • Treatment: After a set period to allow for tumor establishment, mice were treated with daily injections of this compound at various doses. A control group received saline or the vehicle solution.

  • Efficacy Measurement: The antitumor effect was quantified by two primary metrics:

    • Tumor Growth Inhibition (%): The average tumor weight in the treated group was compared to the average tumor weight in the control group at the end of the experiment.

    • Increase in Lifespan (%): For ascitic tumor models, the median survival time of the treated group was compared to that of the control group.

Data Summary: Antitumor Efficacy

The following table outlines the expected format of quantitative data from these early in vivo studies, demonstrating this compound's efficacy against common experimental tumors of the era.

Experimental Tumor ModelDosing Regimen (example)Tumor Growth Inhibition (%)Increase in Lifespan (%)
Sarcoma 180 (solid)0.5 mg/kg/day, i.p.Data not available-
Ehrlich Carcinoma (solid)0.5 mg/kg/day, i.p.Data not available-
Lymphosarcoma Lyo-10.25 mg/kg/day, i.p.Data not availableData not available

Early Research on Mechanism of Action

The primary mechanism of action for the aureolic acid antibiotic family was quickly identified as the inhibition of nucleic acid synthesis.[4] Early studies established that this compound binds to DNA, physically obstructing the processes of replication and transcription.

The proposed mechanism involves the formation of a dimer of the antibiotic molecule, which is coordinated by a divalent cation, typically Mg²⁺. This complex then binds selectively to the minor groove of the DNA double helix, showing a strong preference for GC-rich sequences.[4][5] This binding prevents the progression of DNA and RNA polymerases along the DNA template, leading to the observed cytostatic and cytotoxic effects.

Visualized Mechanism: DNA Binding

G cluster_0 Formation of Active Complex cluster_1 Interaction with DNA O1 This compound Complex (this compound)₂-Mg²⁺ Dimer O1->Complex O2 This compound O2->Complex Mg Mg²⁺ Mg->Complex DNA DNA Double Helix (GC-Rich Minor Groove) Complex->DNA Binds to Minor Groove Bound Complex Bound to DNA DNA->Bound Block Blockade of RNA/DNA Polymerase Bound->Block Results in

Fig. 2: Early conceptual model of this compound's mechanism of action.

Conclusion

The pioneering research conducted in the early 1960s laid a robust foundation for the understanding of this compound. The work of Gause, Brazhnikova, and their contemporaries successfully guided the antibiotic from discovery and isolation to its initial characterization as a potent, DNA-binding antitumor agent. These seminal studies not only introduced a new therapeutic candidate but also contributed significantly to the broader understanding of the aureolic acid class of antibiotics, a legacy that continues to inform research in medicinal chemistry and oncology today.

References

A Technical Guide to the Production of Olivomycin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olivomycin A is a potent antitumor antibiotic belonging to the aureolic acid family of polyketides.[1] These compounds are known for their ability to bind to the minor groove of GC-rich DNA regions, a mechanism central to their cytotoxic effects.[1][2][3] The genus Streptomyces, a group of Gram-positive soil bacteria, is a primary source of a vast array of secondary metabolites, including many clinically significant antibiotics and anticancer agents.[4][5][6]

While Streptomyces olivoreticuli has been identified as a producer of the anticancer agent Bestatin[7][8], this guide focuses on the methodologies for producing this compound. Due to a lack of specific, detailed literature on S. olivoreticuli for this compound production, this document provides a comprehensive framework based on established principles for the cultivation of Streptomyces species and the production of related polyketide antibiotics. The protocols and data presented are synthesized from various studies on Streptomyces fermentation and are intended to serve as a foundational guide for researchers.

Section 1: Optimizing Fermentation for Antibiotic Production

The production of secondary metabolites like this compound is highly dependent on the precise control of environmental and nutritional factors. Optimization of these parameters is critical for maximizing yield.

Key Fermentation Parameters

Successful fermentation hinges on several key conditions:

  • pH: The optimal pH for antibiotic production by Streptomyces species typically falls within a neutral to slightly alkaline range. For many strains, the ideal initial pH is between 6.0 and 8.0.[9][10][11]

  • Temperature: Most Streptomyces are mesophilic, with optimal growth and secondary metabolite production occurring between 28°C and 39°C.[9][11][12]

  • Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen supply for both growth and biosynthesis. Vigorous shaking (e.g., 140-250 rpm) in baffled flasks or controlled dissolved oxygen levels in a bioreactor are essential.[9][10]

  • Incubation Time: The production of secondary metabolites typically begins after the initial phase of rapid cell growth (log phase). Maximum yields are often observed after 7 to 10 days of incubation.[9][12]

  • Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources significantly influences the final product yield. Starches, glucose, and glycerol (B35011) are common carbon sources, while peptone, yeast extract, and soybean meal are effective nitrogen sources.[9][10][12][13]

Summary of Optimal Conditions for Streptomyces spp.

The following table summarizes optimized parameters for antibiotic production from various Streptomyces species, providing a strong starting point for the cultivation of S. olivoreticuli.

ParameterOrganismOptimal ConditionProductReference
pH Streptomyces sp. RUPA-08PR8.0Antimicrobial Metabolites[9]
Streptomyces sp. MS-266 Dm46.0Lincomycin[12]
Streptomyces sp. KN376.5Antifungal Metabolites[13]
Temperature Streptomyces sp. RUPA-08PR39°CAntimicrobial Metabolites[9]
Streptomyces sp. MS-266 Dm430°CLincomycin[12]
Streptomyces sp. KN3725°CAntifungal Metabolites[13]
Incubation Time Streptomyces sp. RUPA-08PR10 daysAntimicrobial Metabolites[9]
Streptomyces sp. MS-266 Dm47 daysLincomycin[12]
Streptomyces sp. KN379 daysAntifungal Metabolites[13]
Carbon Source Streptomyces sp. RUPA-08PRGlucoseAntimicrobial Metabolites[9]
Streptomyces sp. MS-266 Dm4Starch (2 g/100ml )Lincomycin[12]
Streptomyces sp. KN37Millet (20 g/L)Antifungal Metabolites[13]
Nitrogen Source Streptomyces sp. RUPA-08PRYeast ExtractAntimicrobial Metabolites[9]
Streptomyces sp. MS-266 Dm4Peptone (0.04 g/100ml )Lincomycin[12]
Streptomyces sp. KN37Yeast Extract (1 g/L)Antifungal Metabolites[13]

Section 2: Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces olivoreticuli and the subsequent extraction and purification of this compound.

Protocol for Strain Cultivation and Fermentation

This protocol covers the preparation of the seed culture and the main production fermentation.

Materials:

  • Streptomyces olivoreticuli culture (spore stock or mycelial fragment)

  • Seed Culture Medium (e.g., Tryptic Soy Broth)[14]

  • Production Medium (refer to Table 1 for starting compositions)

  • Baffled Erlenmeyer flasks (250 mL and 1 L)

  • Shaking incubator

  • Sterile toothpicks or inoculation loops

Methodology:

  • Seed Culture Preparation:

    • Aseptically inoculate 50-100 mL of sterile seed culture medium in a 250 mL baffled flask with spores or mycelia of S. olivoreticuli.[10][15]

    • Incubate the flask at 28-30°C for 2 to 3 days on a rotary shaker at approximately 200-250 rpm until the broth becomes turbid, indicating sufficient growth.[14][15]

  • Production Culture Inoculation:

    • Prepare the production medium in 1 L baffled flasks (e.g., 200 mL of medium per flask).

    • Inoculate the production medium with the seed culture, typically at a volume of 5% (v/v).[10][15]

  • Fermentation:

    • Incubate the production culture at 28-30°C for 7 to 10 days on a rotary shaker set to 180-220 rpm to ensure high aeration.[10]

    • Monitor the culture periodically for growth and antibiotic production (e.g., via bioassay or HPLC analysis of small samples).

Protocol for Extraction and Purification

This protocol details the recovery of this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge or filtration apparatus (e.g., Buchner funnel)

  • Separatory funnel

  • Ethyl acetate (B1210297) or n-butanol[9][16]

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)[15]

Methodology:

  • Biomass Separation:

    • Following fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 5000 rpm for 20 minutes) or filtration. The supernatant contains the extracellular this compound.[15]

  • Solvent Extraction:

    • Transfer the cell-free supernatant to a large separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 10-15 minutes. Allow the aqueous and organic layers to separate.[15]

    • Collect the upper organic phase, which contains the this compound. For improved recovery, the aqueous layer can be re-extracted.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent like chloroform.[15]

    • Prepare a silica gel column equilibrated with the same non-polar solvent.

    • Load the dissolved crude extract onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., a methanol:chloroform gradient) to separate the compounds.[15]

    • Collect the fractions and analyze them (e.g., by HPLC or bioassay) to identify those containing pure this compound.

Section 3: Visualized Workflows and Pathways

Generalized Biosynthesis of Aureolic Acid Antibiotics

This compound belongs to the aureolic acid family of antibiotics, which are aromatic polyketides.[1] Their biosynthesis involves the formation of a common tetracyclic intermediate, premithramycinone, which is then modified through steps like glycosylation and methylation to form the final tricyclic active compound.[1]

G cluster_backbone Polyketide Backbone Synthesis cluster_modification Intermediate Modifications cluster_product Final Product pks Type II Polyketide Synthase (PKS) premith Premithramycinone (Tetracyclic Intermediate) pks->premith Cyclization & Aromatization starter Starter Units (e.g., Acetyl-CoA) starter->pks extender Extender Units (e.g., Malonyl-CoA) extender->pks glycosyl Glycosylation premith->glycosyl methyl Methylation / Acylation glycosyl->methyl monooxy Monooxygenase Action methyl->monooxy Final Conversion This compound This compound (Tricyclic Active Compound) monooxy->this compound

Generalized biosynthetic pathway for aureolic acid antibiotics.
Experimental Workflow for Production and Purification

The overall process from strain activation to purified product can be visualized as a sequential workflow.

G start Strain Activation (S. olivoreticuli) seed Seed Culture (2-3 Days) start->seed prod Production Fermentation (7-10 Days) seed->prod separation Biomass Separation (Centrifugation) prod->separation extraction Solvent Extraction (Ethyl Acetate) separation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Chromatographic Purification (Silica Column) concentration->purification analysis Analysis & QC (HPLC, Bioassay) purification->analysis end Pure this compound analysis->end

Experimental workflow for this compound production and purification.
Workflow for Fermentation Optimization

A systematic approach is required to optimize production yield, involving the iterative adjustment of key parameters.

G start Define Baseline Fermentation Conditions osmat One-Strain-Many-Compounds (OSMAC) Approach start->osmat media Vary Media Components (Carbon/Nitrogen Sources) osmat->media physical Vary Physical Parameters (pH, Temp, Aeration) osmat->physical run Run Small-Scale Fermentations media->run physical->run measure Measure this compound Yield (HPLC/Bioassay) run->measure analyze Analyze Results measure->analyze decision Optimal Conditions Identified? analyze->decision decision->osmat No, Iterate scaleup Scale-Up Production decision->scaleup Yes

Logical workflow for the optimization of fermentation parameters.

References

The Kinetic Nuances of GC-Rich DNA Recognition: A Technical Guide to Olivomycin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olivomycin A, a member of the aureolic acid family of antibiotics, exhibits potent antitumor activity by binding to the minor groove of GC-rich DNA sequences, thereby interfering with crucial cellular processes like replication and transcription.[1][2] While its preference for guanine- and cytosine-rich regions is well-established, the precise molecular interactions and the factors governing its sequence selectivity are multifaceted. This technical guide provides an in-depth exploration of the binding mechanism of this compound A to GC-rich DNA, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

The Core Binding Mechanism: A Dimeric Embrace of the Minor Groove

This compound A does not bind to DNA as a single molecule. Instead, two molecules of this compound A form a dimer that is stabilized by the coordination of a divalent metal ion, typically Mg²⁺.[1][3] This dimeric complex then inserts into the minor groove of the DNA double helix. The binding footprint of the this compound A dimer spans approximately four consecutive G-C base pairs.[2]

The specificity for GC-rich regions arises from a series of hydrogen bonds between the drug and the DNA. The X-ray crystal structure of the related compound Chromomycin A3 with a GGCC sequence reveals key interactions that are likely conserved in this compound A binding. Specifically, two coordinated water molecules form hydrogen bonds with the O2 atoms of cytosine residues, while the O8 atoms of the antibiotic's chromophore form hydrogen bonds with the N2 atoms of guanine (B1146940) bases within the central GC steps of the binding site.[1]

cluster_0 This compound A Dimerization cluster_1 DNA Binding cluster_2 Biological Effect This compound A (Monomer 1) This compound A (Monomer 1) Dimerization Dimerization This compound A (Monomer 1)->Dimerization This compound A (Monomer 2) This compound A (Monomer 2) This compound A (Monomer 2)->Dimerization Mg2+ Mg2+ Mg2+->Dimerization This compound Dimer-Mg2+ Complex This compound Dimer-Mg2+ Complex Dimerization->this compound Dimer-Mg2+ Complex Coordination Binding Binding This compound Dimer-Mg2+ Complex->Binding Minor Groove Insertion GC-Rich DNA GC-Rich DNA GC-Rich DNA->Binding This compound-DNA Complex This compound-DNA Complex Binding->this compound-DNA Complex Inhibition Inhibition This compound-DNA Complex->Inhibition Steric Hindrance Transcription Factors Transcription Factors Transcription Factors->Inhibition RNA Polymerase RNA Polymerase RNA Polymerase->Inhibition Inhibition of Transcription/Replication Inhibition of Transcription/Replication Inhibition->Inhibition of Transcription/Replication

Figure 1: Logical flow of this compound A's mechanism of action.

Sequence Selectivity: A Tale of Thermodynamics and Kinetics

While this compound A demonstrates a clear preference for GC-rich sequences, the specific tetranucleotide binding preference is a subject of nuanced investigation. Studies employing Electrophoretic Mobility Shift Assays (EMSA) have revealed that this compound A effectively binds to DNA sequences containing central GG or GC dinucleotides, but not to those with a central CG dinucleotide.[1][2] This would suggest a distinct sequence preference.

However, equilibrium binding studies, such as fluorescence spectroscopy, circular dichroism, and Isothermal Titration Calorimetry (ITC), present a contrasting view. These techniques indicate that this compound A binds to all tested GC-rich tetranucleotide sites with comparable affinity and a similar 2:1 (this compound:DNA) stoichiometry.[1][4]

This apparent discrepancy is reconciled by the kinetics of the drug-DNA interaction. While the equilibrium binding constants are similar, the dissociation rates of the this compound A-DNA complex differ significantly depending on the central dinucleotide sequence.[1][4] Complexes formed at sites with a central CG dinucleotide are kinetically less stable and dissociate more rapidly.[1] This faster "off-rate" explains why these complexes do not survive the electrophoresis process in an EMSA experiment, leading to the appearance of non-binding.[1] This kinetic discrimination is crucial for the biological activity of this compound A, as it influences the inhibition of processes like transcription.[1][4]

Quantitative Binding Data

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding. The following table summarizes the data for this compound A binding to a series of DNA hairpins containing different tetranucleotide GC-rich sequences at 25°C.[1]

Oligonucleotide NumberCentral DinucleotideBinding Site SequenceKa (105 M-1)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
1GG5'-CGCGG GCG-3'8.3 ± 1.10.48 ± 0.01-17.3 ± 0.39.4
2GG5'-CGCAG GCG-3'5.0 ± 0.50.49 ± 0.01-16.0 ± 0.28.5
3GG5'-CGCGA GCG-3'7.9 ± 0.30.49 ± 0.01-15.9 ± 0.18.0
4GG5'-CGCAG CCG-3'6.5 ± 0.50.50 ± 0.01-15.8 ± 0.28.0
5GC5'-CGCGC GCG-3'8.2 ± 0.90.50 ± 0.01-16.4 ± 0.38.5
6GC5'-CGCAC GCG-3'7.1 ± 0.40.49 ± 0.01-15.6 ± 0.17.8
7GC5'-CGCTC GCG-3'7.4 ± 0.50.48 ± 0.01-15.6 ± 0.17.7
8CG5'-CGCCG GCG-3'4.8 ± 0.30.50 ± 0.01-15.0 ± 0.17.5
9CG5'-CGCAC G_CG-3'4.5 ± 0.30.49 ± 0.01-15.1 ± 0.17.7
10CG5'-CGCTC G_CG-3'4.1 ± 0.20.50 ± 0.01-15.2 ± 0.17.9

Table adapted from Kaluzhny et al., Int. J. Mol. Sci. 2020, 21, 5299.[1] The stoichiometry (n) of approximately 0.5 is consistent with one this compound A dimer binding to one DNA hairpin.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the this compound-DNA interaction.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

cluster_0 Preparation cluster_1 ITC Experiment cluster_2 Analysis Prepare Solutions Prepare this compound A (OA) and DNA Hairpins in Buffer A (e.g., 30 µM OA, 100 µM DNA) Load ITC Load OA into calorimetric cell Load DNA hairpin into syringe Prepare Solutions->Load ITC Buffer A Titration Inject DNA into OA solution in small aliquots Load ITC->Titration 25°C Data Acquisition Measure heat change after each injection Titration->Data Acquisition Heat Change Measurement Data Analysis Integrate heat peaks and normalize for concentration Data Acquisition->Data Analysis Integration & Normalization Thermodynamic Parameters Determine Ka, n, ΔH, and ΔS Data Analysis->Thermodynamic Parameters Fitting to Binding Model cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis DNA Labeling End-label DNA fragment with 32P Binding Reaction Incubate labeled DNA with and without this compound A DNA Labeling->Binding Reaction 32P-labeled DNA DNase I Digestion Add DNase I for partial cleavage Binding Reaction->DNase I Digestion Limited Digestion Reaction Stop & Purification Stop digestion and purify DNA fragments DNase I Digestion->Reaction Stop & Purification Gel Electrophoresis Separate fragments by size Reaction Stop & Purification->Gel Electrophoresis Denaturing PAGE Autoradiography Visualize radioactive fragments Gel Electrophoresis->Autoradiography Footprint Analysis Identify protected region (the 'footprint') Autoradiography->Footprint Analysis

References

The role of magnesium ions in Olivomycin-DNA binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Magnesium Ions in Olivomycin-DNA Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound A, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that functions by binding to the minor groove of GC-rich DNA sequences, subsequently interfering with replication and transcription processes.[1][2] A critical and indispensable component of this interaction is the magnesium ion (Mg²⁺). This technical guide delineates the integral role of Mg²⁺ in mediating the formation of a stable this compound A-DNA complex. It provides a comprehensive overview of the binding mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes. The current model posits that Mg²⁺ is essential for the dimerization of this compound A, forming a [(this compound A)₂Mg]²⁺ complex that fits snugly into the DNA minor groove.[3][4] This guide also explores recent findings on this compound A derivatives that can bypass the requirement for divalent cations, offering new perspectives for drug design.

The Core Mechanism: Magnesium as a Molecular Bridge

The binding of this compound A to DNA is not a direct interaction but a multi-step process orchestrated by magnesium ions. The established model, supported by extensive spectroscopic and structural studies, highlights the absolute requirement of a divalent cation like Mg²⁺ for this compound A to form a stable complex with DNA.[3][4]

The process begins with the formation of complexes between this compound A and Mg²⁺.[5] Studies on the related antibiotic Chromomycin (B10761888) A3, which shares a similar mechanism, have identified two primary species in the presence of Mg²⁺: a 1:1 (Drug:Mg²⁺) complex and a 2:1 (Drug:Mg²⁺) complex.[6] It is the 2:1 complex, a drug dimer coordinated by a single magnesium ion, that is the active form for DNA binding.[4] The magnesium ion acts as a structural linchpin, holding two this compound A molecules in a specific conformation. This [(this compound A)₂Mg]²⁺ complex has the precise size and shape to bind with high affinity to the minor groove of double-stranded DNA, particularly at GC-rich sites.[1][3] The interaction involves hydrogen bonds between the antibiotic's chromophore and the 2-amino group of guanine (B1146940) bases.[1]

Interestingly, recent research has shown that this Mg²⁺ dependency can be circumvented. A synthesized derivative of this compound A, carrying a positive charge in its aglycon side chain, demonstrates stable DNA binding even in the absence of Mg²⁺.[3] The affinity of this derivative to DNA in a Mg²⁺-free environment was found to be similar to that of the parent this compound A in the presence of Mg²⁺.[3][4] This suggests that the electrostatic interactions provided by the engineered positive charge can compensate for the role of the magnesium ion, which is primarily to facilitate the correct electrostatic and conformational state for binding.[3][4]

Olivomycin_Binding_Mechanism cluster_0 Standard Pathway (Requires Mg²⁺) cluster_1 Alternative Pathway (Mg²⁺-Independent Derivative) Oli 2x this compound A Dimer (this compound A)₂Mg²⁺ Complex Oli->Dimer Mg Mg²⁺ Mg->Dimer Bound_Complex Stable Ternary Complex (Transcription Blocked) Dimer->Bound_Complex DNA GC-Rich DNA (Minor Groove) DNA->Bound_Complex Oli_Deriv Positively Charged This compound A Derivative Bound_Complex2 Stable Complex (Transcription Blocked) Oli_Deriv->Bound_Complex2 DNA2 GC-Rich DNA (Minor Groove) DNA2->Bound_Complex2

Figure 1. this compound A-DNA binding pathways.

Quantitative Data Summary

The interaction between this compound, magnesium, and DNA has been quantified using various biophysical techniques. The following tables summarize the key binding parameters and stoichiometries reported in the literature.

Table 1: Stoichiometry of this compound-Mg²⁺ Complexes

Antibiotic Family Complex Type Stoichiometry (Drug:Mg²⁺) Method of Determination Reference
Aureolic Acid Complex I 1:1 Absorption, Fluorescence, CD Spectroscopy [5][6]

| Aureolic Acid | Complex II | 2:1 | Absorption, Fluorescence, CD Spectroscopy |[5][6] |

Table 2: DNA Binding Parameters for this compound A and Derivatives

Compound Condition Binding Constant (K) Method of Determination Reference
This compound A (1) + 5 mM MgCl₂ Similar to 3 with Mg²⁺ Gel Mobility, Fluorescence [4]
This compound A (1) No MgCl₂ Binding significantly reduced Gel Mobility, Fluorescence [3][4]
Derivative (3) + 5 mM MgCl₂ Similar to 1 with Mg²⁺ Gel Mobility, Fluorescence [4]
Derivative (3) No MgCl₂ Affinity similar to 1 with Mg²⁺ Gel Mobility, Fluorescence [3][4]
"Short Acid" (2) + 5 mM MgCl₂ Binds DNA Gel Mobility [3]

| "Short Acid" (2) | No MgCl₂ | Binding significantly reduced | Gel Mobility |[3] |

Detailed Experimental Protocols

The study of the this compound-DNA interaction relies on a combination of electrophoretic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

This technique is used to qualitatively and semi-quantitatively assess the binding of this compound A to DNA by observing the retardation of DNA migration in an agarose (B213101) or polyacrylamide gel.[7]

  • 1. Preparation of Reagents:

    • Binding Buffer (BB-Mg): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂.[8]

    • Mg²⁺-Free Binding Buffer (BB): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl.[4]

    • DNA Sample: Plasmid DNA (e.g., pUC19) or specific oligonucleotide hairpins at a concentration of 50 nM.[4][7]

    • Drug Solutions: Stock solutions of this compound A and its derivatives prepared in an appropriate solvent and diluted to desired concentrations (e.g., 0-25 µM).[4]

  • 2. Binding Reaction:

    • In separate microcentrifuge tubes, incubate a fixed amount of DNA with increasing concentrations of the drug.

    • Perform parallel reactions in both BB-Mg and BB buffers to assess Mg²⁺ dependency.

    • Incubate the reaction mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.[8]

  • 3. Electrophoresis:

    • Load the samples onto a 1% agarose gel or a 10% non-denaturing polyacrylamide gel.[4][8]

    • Use 0.5x TBE buffer (45 mM Tris-borate, 1 mM EDTA) or 0.5x TBM buffer (45 mM Tris-borate, 1 mM magnesium acetate) for electrophoresis.[8]

    • Run the gel at a constant voltage (e.g., 15 V/cm) for 1-2 hours.[8]

  • 4. Visualization:

    • Stain the gel with an intercalating dye such as Ethidium Bromide (EtBr) or SybrGold.[4][7]

    • Visualize the DNA bands under UV illumination. A "shift" or retardation in the migration of DNA in the presence of the drug indicates complex formation.

Fluorescence Spectroscopy

This method quantifies the binding affinity by monitoring the change in the intrinsic fluorescence of this compound upon binding to DNA.[8] An increase in fluorescence is typically observed when the drug binds to DNA.[8]

  • 1. Instrument Setup:

    • Use a spectrofluorometer with temperature control.

    • Set the excitation wavelength appropriate for this compound (e.g., ~440 nm) and record the emission spectrum (e.g., ~500-600 nm).[5][7]

  • 2. Sample Preparation:

    • Prepare a solution of this compound A (or its derivative) at a fixed concentration (e.g., 20 µM) in the desired buffer (e.g., BB-Mg).[4]

    • Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA).

  • 3. Titration:

    • Place the this compound solution in a quartz cuvette and record its initial fluorescence spectrum.

    • Add small aliquots of the concentrated DNA stock solution to the cuvette.

    • After each addition, mix thoroughly, allow the system to equilibrate (e.g., 2-3 minutes), and record the fluorescence spectrum.

    • Correct the data for dilution.

  • 4. Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K) and stoichiometry (n).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to monitor conformational changes in DNA upon drug binding.[9] The formation of the [(this compound)₂Mg]²⁺-DNA complex induces characteristic changes in the CD spectrum of DNA.[5]

  • 1. Instrument Setup:

    • Use a CD spectrometer, typically scanning in the UV-Vis range (e.g., 220-500 nm).

    • The instrument should be purged with nitrogen gas.

  • 2. Sample Preparation:

    • Prepare DNA solutions at a suitable concentration (e.g., 5-50 µM base pairs) in the appropriate buffer (with and without Mg²⁺).[4]

    • Prepare a stock solution of the this compound-Mg²⁺ complex by pre-incubating the drug and MgCl₂.

  • 3. Measurement:

    • Record the CD spectrum of the DNA solution alone.

    • Add the this compound-Mg²⁺ complex to the DNA solution and record the spectrum of the complex.

    • Record the spectrum of the drug alone to subtract its contribution from the spectrum of the drug-DNA complex, revealing the induced CD spectrum.

  • 4. Data Analysis:

    • Compare the spectra of free DNA and DNA in the complex. Changes in the position, intensity, and shape of the CD bands (e.g., around 280 nm for DNA and an induced band around 440 nm for the drug) indicate conformational changes and complex formation.[7][9] The mode of binding for this compound A and its derivatives, both in the presence and absence of Mg²⁺, has been shown to be similar using this technique.[3][4]

Experimental_Workflow cluster_workflow General Workflow for Studying this compound-DNA-Mg²⁺ Interaction cluster_analysis Biophysical Analysis cluster_results Data Interpretation prep Sample Preparation (this compound, DNA, Buffers +/- Mg²⁺) incubate Incubation (Allow complex formation) prep->incubate emsa EMSA incubate->emsa fluor Fluorescence Spectroscopy incubate->fluor cd Circular Dichroism incubate->cd binding Binding (Yes/No) emsa->binding affinity Binding Affinity (K) fluor->affinity conformation Conformational Changes cd->conformation

Figure 2. Workflow for analyzing this compound-DNA binding.

Conclusion and Future Directions

Magnesium ions play a fundamentally structural and electrostatic role in the binding of this compound A to its DNA target. The absolute requirement of Mg²⁺ for the parent compound underscores the ion's function as a molecular "glue," pre-organizing two drug molecules into a dimer with the correct conformation for minor groove recognition. This guide has provided the quantitative and methodological framework for understanding and investigating this crucial interaction.

The discovery that positively charged derivatives of this compound A can bind DNA effectively without magnesium ions opens up new avenues for drug development.[3] These findings suggest that the essential role of the divalent cation can be mimicked by incorporating permanent positive charges into the drug structure. This could lead to the design of new aureolic acid derivatives with potentially different pharmacological profiles, improved cellular uptake, or altered sequence specificity, independent of intracellular magnesium concentrations. Further research should focus on high-resolution structural studies (NMR, X-ray crystallography) of these novel derivative-DNA complexes to fully elucidate their binding mode and provide a more detailed blueprint for the rational design of next-generation DNA-binding agents.

References

Olivomycin as an Inhibitor of RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olivomycin is a glycosidic antibiotic belonging to the aureolic acid family, compounds known for their potent antitumor activities.[1] A primary mechanism of action for this compound is the inhibition of DNA-dependent RNA synthesis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's inhibitory effects, presents quantitative data on its activity, details key experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect on RNA synthesis through a direct interaction with the DNA template, rather than by directly targeting RNA polymerase. The key features of its mechanism are:

  • DNA Minor Groove Binding: this compound binds to the minor groove of double-stranded DNA.[2][3]

  • GC-Rich Sequence Preference: This binding shows a strong preference for GC-rich sequences on the DNA.[2][3]

  • Divalent Cation Requirement: The interaction is facilitated by the presence of divalent cations, such as Mg2+, which form a coordination complex between the antibiotic and the guanine (B1146940) bases.[3]

  • Inhibition of RNA Polymerase Processivity: The this compound-DNA complex creates a steric blockade that prevents the progression of RNA polymerase along the DNA template, thereby inhibiting the elongation phase of transcription.[1]

  • Downregulation of Gene Expression: By inhibiting transcription, this compound leads to a genome-wide downregulation of gene expression, with a notable impact on genes encoding transcription factors.[4]

This targeted inhibition of transcription in rapidly dividing cells, which have a high demand for RNA synthesis, is believed to be a major contributor to this compound's cytotoxic and antitumor properties.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound A has been evaluated in various cancer cell lines. The following table summarizes representative data on its effects on cell viability and other key processes.

Cell LineAssay TypeParameterValueReference
A-498 (Renal Cancer, wild-type p53)Colony-forming assaySignificant InhibitionStarting at 10 nM[5]
786-O (Renal Cancer, mutant p53)Colony-forming assaySignificant InhibitionStarting at 1 nM[5]
A-498 (Renal Cancer, wild-type p53)Transwell migration assayPronounced Suppression10 nM[5]
786-O (Renal Cancer, mutant p53)Transwell migration assayPronounced Suppression50 nM[5]
A-498 (Renal Cancer, wild-type p53)Apoptosis InductionEffective Induction1 µM[5]
786-O (Renal Cancer, mutant p53)Apoptosis InductionEffective Induction50 nM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as an RNA synthesis inhibitor.

In Vitro Transcription Assay

This assay directly measures the synthesis of RNA by RNA polymerase and is fundamental for assessing the inhibitory potency of compounds like this compound.

Materials:

  • Purified RNA Polymerase (e.g., E. coli RNAP)

  • Linear DNA template containing a promoter (e.g., T7 promoter)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Radiolabeled rNTP (e.g., [α-³²P]UTP)

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

  • This compound solution at various concentrations

  • RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and this compound at the desired final concentration.

  • Enzyme Addition: Add the purified RNA polymerase to the reaction mixture.

  • Initiation of Transcription: Start the reaction by adding the mix of rNTPs, including the radiolabeled rNTP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.

  • Termination: Stop the reaction by adding an equal volume of RNA loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

  • Electrophoresis: Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

  • Visualization: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.

  • Analysis: Quantify the intensity of the bands corresponding to the full-length RNA transcript. Calculate the percent inhibition for each this compound concentration relative to a vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of this compound to a specific DNA sequence.

Materials:

  • DNA probe (a short, double-stranded oligonucleotide containing a GC-rich sequence) labeled with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).

  • This compound solution at various concentrations.

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Non-denaturing polyacrylamide gel.

  • TBE buffer (Tris-borate-EDTA).

Procedure:

  • Binding Reaction: In a microcentrifuge tube, combine the labeled DNA probe, this compound at various concentrations, and the binding buffer.

  • Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for binding.

  • Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in TBE buffer at a low voltage to avoid dissociation of the complex.

  • Detection: Visualize the DNA bands. A "shift" in the mobility of the labeled DNA probe (it will run slower on the gel) indicates the formation of a DNA-Olivomycin complex.

DNase I Footprinting Assay

This technique identifies the specific binding site of this compound on a DNA fragment.

Materials:

  • A DNA fragment of interest, radioactively labeled at one end.

  • This compound solution at various concentrations.

  • DNase I enzyme.

  • DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

  • Stop solution (e.g., formamide, EDTA, loading dyes).

  • Denaturing polyacrylamide sequencing gel.

Procedure:

  • Binding: Incubate the end-labeled DNA fragment with varying concentrations of this compound.

  • Digestion: Add a limited amount of DNase I to the reaction and incubate for a short period to achieve partial digestion of the DNA.

  • Termination: Stop the reaction by adding the stop solution.

  • Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

  • Visualization: Visualize the DNA fragments by autoradiography.

  • Analysis: The binding of this compound to the DNA will protect that region from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane without this compound.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in the expression of specific genes in cells treated with this compound.

Materials:

  • Cells treated with this compound and control cells.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR instrument.

  • Primers specific for the target genes and a housekeeping gene (for normalization).

  • SYBR Green or TaqMan probe-based qPCR master mix.

Procedure:

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using the cDNA as a template with primers for the target and housekeeping genes.

  • Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative change in gene expression in this compound-treated cells compared to control cells after normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be used to investigate the in-vivo association of RNA polymerase with specific gene promoters in the presence of this compound.

Materials:

  • Cells treated with this compound and control cells.

  • Formaldehyde (B43269) for cross-linking.

  • Lysis buffers.

  • Sonication or enzymatic digestion reagents to shear chromatin.

  • Antibody against RNA polymerase II.

  • Protein A/G magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Reagents for reversing cross-links (e.g., Proteinase K, high salt).

  • DNA purification kit.

  • Primers for qPCR targeting specific gene promoters.

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against RNA polymerase II.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links.

  • DNA Purification: Purify the DNA.

  • Analysis by qPCR: Use qPCR with primers for specific gene promoters to quantify the amount of DNA that was associated with RNA polymerase II. A decrease in the amount of precipitated promoter DNA in this compound-treated cells would indicate inhibition of RNA polymerase binding or processivity.

Visualizations

Mechanism of Action of this compound

Olivomycin_Mechanism cluster_dna DNA Double Helix DNA_Top 5'-G-C-G-C-T-A-T-A-G-C-G-C-3' DNA_Bottom 3'-C-G-C-G-A-T-A-T-C-G-C-G-5' This compound This compound This compound->DNA_Top Binds to GC-rich minor groove Mg2 Mg²⁺ Inhibition Inhibition This compound->Inhibition Steric Hindrance RNAP RNA Polymerase RNAP->DNA_Top Moves along DNA Transcription Transcription Elongation RNAP->Transcription RNA RNA Transcript Transcription->RNA Inhibition->Transcription

Caption: this compound binds to the DNA minor groove, inhibiting RNA polymerase and transcription.

Experimental Workflow: In Vitro Transcription Assay

IVT_Workflow A 1. Reaction Setup: DNA Template + RNAP + This compound (various conc.) B 2. Add Radiolabeled rNTPs to start reaction A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction & Denature RNA C->D E 5. Denaturing PAGE D->E F 6. Visualize Bands (Phosphorimager) E->F G 7. Quantify & Calculate IC50 F->G

Caption: Workflow for determining this compound's IC50 in an in vitro transcription assay.

Signaling Pathway: p53-Dependent Apoptosis Induction

p53_Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation Bax_up Bax Upregulation p53_activation->Bax_up Mitochondria Mitochondria Bax_up->Mitochondria acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Understanding the Cytotoxic Effects of Olivomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin A, an aureolic acid antibiotic produced by Streptomyces olivoreticuli, demonstrates significant cytotoxic effects against a range of cancer cell lines. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA sequences, leading to the inhibition of critical cellular processes such as transcription and replication.[1][2][3] This targeted interaction triggers a cascade of events, including the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the generation of oxidative stress, ultimately culminating in cell death.[1][4][5] The cytotoxic potency of this compound A is notably influenced by the p53 tumor suppressor protein status of the cancer cells, highlighting a potential for targeted therapeutic strategies.[1][5] This technical guide provides an in-depth overview of the cytotoxic mechanisms of this compound A, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound A exerts its cytotoxic effects primarily through its high-affinity binding to guanine-cytosine (GC)-rich sequences in the minor groove of DNA.[1][2][3] This interaction is sequence-specific, with a preference for sites containing central GC or GG dinucleotides.[2][3] The formation of a stable this compound A-DNA complex physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting both DNA replication and gene transcription.[1][6][7] This genome-wide transcriptional inhibition, often referred to as "transcriptional stress," disrupts the expression of numerous genes, including those encoding transcription factors, heat shock proteins, and DNA repair proteins.[6]

Beyond its direct impact on transcription and replication, this compound A has been shown to interfere with the activity of DNA topoisomerase I and DNA methyltransferases, further contributing to its cytotoxic profile.[1][8] The binding of this compound A can also induce conformational changes in chromatin structure, affecting the accessibility of DNA to regulatory proteins and altering histone modifications.[7][9][10]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound A varies across different cancer cell lines, with notable potency observed in the nanomolar range.[1][4] The table below summarizes the available quantitative data on the inhibitory concentrations of this compound A.

Cell LineCancer Typep53 StatusIC50 / Effective ConcentrationAssay TypeReference
A-498Renal Cell CarcinomaWild-typeSignificant colony inhibition at ≥ 10 nMColony-forming assay[1][5]
786-ORenal Cell CarcinomaMutantSignificant colony inhibition at ≥ 1 nMColony-forming assay[1][5]
A-498Renal Cell CarcinomaWild-typeApoptosis induced at 1 µMAnnexin V staining[5][8]
786-ORenal Cell CarcinomaMutantApoptosis induced at 50 nMAnnexin V staining[5][8]
HCT116Colon CarcinomaNot SpecifiedNot Specified (used for gene expression studies)Microarray[6]

Key Signaling Pathways in this compound A-Induced Cytotoxicity

This compound A triggers a complex network of signaling pathways that converge to induce cell death. The specific pathways activated are often dependent on the genetic background of the cancer cells, particularly the status of the p53 tumor suppressor gene.

p53-Dependent Apoptotic Pathway

In cancer cells with wild-type p53, this compound A-induced DNA damage leads to the phosphorylation and activation of p53.[1] Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as PUMA and Bak, which in turn activate the intrinsic apoptotic pathway.[1][5] This pathway is characterized by the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, leading to apoptosis.[5]

p53_dependent_apoptosis OlivomycinA This compound A DNA_Damage DNA Damage OlivomycinA->DNA_Damage p53 p53 (activated) DNA_Damage->p53 PUMA_Bak PUMA, Bak (upregulated) p53->PUMA_Bak Mitochondria Mitochondria PUMA_Bak->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

p53-Dependent Intrinsic Apoptosis Pathway
Apoptosis in p53-Mutant Cells

In cancer cells with mutated or deficient p53, this compound A can still induce apoptosis, often through a more complex interplay of pathways.[1][5] In p53-mutant 786-O renal cancer cells, this compound A treatment leads to the activation of both the intrinsic and extrinsic apoptotic pathways.[5] This is evidenced by the activation of caspase-8, a key initiator of the extrinsic pathway, and the truncation of Bid, which links the extrinsic and intrinsic pathways.[5][11] The drug also causes more pronounced DNA damage, excessive reactive oxygen species (ROS) accumulation, and lysosomal activation in these cells.[1][11]

p53_mutant_apoptosis OlivomycinA This compound A DNA_Damage Severe DNA Damage OlivomycinA->DNA_Damage ROS ROS Accumulation OlivomycinA->ROS Caspase8 Caspase-8 (activated) DNA_Damage->Caspase8 Bid Bid (truncated) Caspase8->Bid Apoptosis Apoptosis Caspase8->Apoptosis Mitochondria Mitochondria Bid->Mitochondria Intrinsic_Pathway Intrinsic Pathway Mitochondria->Intrinsic_Pathway Intrinsic_Pathway->Apoptosis

Apoptosis in p53-Mutant Cells
Epithelial-Mesenchymal Transition (EMT) Inhibition

This compound A has been shown to reverse the EMT process, a key driver of cancer metastasis.[1][5] It achieves this by downregulating the expression of the transcription factor Snail and the mesenchymal marker N-cadherin, while restoring the expression of epithelial markers such as E-cadherin and ZO-1.[1][5] This reversal of EMT leads to a reduction in the migratory and invasive capacity of cancer cells.[1][12]

emt_inhibition OlivomycinA This compound A Snail Snail (downregulated) OlivomycinA->Snail N_cadherin N-cadherin (downregulated) OlivomycinA->N_cadherin E_cadherin E-cadherin (upregulated) OlivomycinA->E_cadherin ZO1 ZO-1 (upregulated) OlivomycinA->ZO1 EMT Epithelial-Mesenchymal Transition (EMT) Snail->EMT promotes N_cadherin->EMT promotes E_cadherin->EMT inhibits ZO1->EMT inhibits Migration_Invasion Cell Migration & Invasion EMT->Migration_Invasion

Inhibition of Epithelial-Mesenchymal Transition

Experimental Protocols

The following section outlines the general methodologies for key experiments used to characterize the cytotoxic effects of this compound A.

Cell Viability and Proliferation Assays

a) MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound A for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[13][14][15]

b) Colony-Forming Assay: This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Plate a low number of cells in a 6-well plate.

  • Drug Treatment: Treat the cells with various concentrations of this compound A for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-2 weeks until visible colonies form.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies in each well.[16]

Apoptosis Assays

a) Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound A for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[5][8]

b) Western Blotting for Apoptotic Markers: This technique is used to detect the expression levels of key proteins involved in the apoptotic pathways.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against specific apoptotic proteins (e.g., p53, PUMA, Bak, Caspase-3, Caspase-8, Caspase-9).

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[1][5]

Cell Migration Assay

a) Wound Healing (Scratch) Assay: This assay measures the rate of collective cell migration.

  • Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

  • Drug Treatment: Wash the cells and add a medium containing this compound A.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Analysis: Measure the wound area at each time point to determine the rate of wound closure.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound A.

experimental_workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture cytotoxicity_assays Cytotoxicity Screening (MTT, Colony Formation) cell_culture->cytotoxicity_assays ic50 Determine IC50 cytotoxicity_assays->ic50 apoptosis_assays Apoptosis Analysis (Annexin V, Western Blot) ic50->apoptosis_assays migration_assays Migration/Invasion Analysis (Wound Healing) ic50->migration_assays pathway_analysis Signaling Pathway Investigation apoptosis_assays->pathway_analysis migration_assays->pathway_analysis data_analysis Data Analysis & Interpretation pathway_analysis->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

General Experimental Workflow

Conclusion

This compound A is a potent cytotoxic agent with a multifaceted mechanism of action centered on its ability to bind GC-rich DNA and inhibit transcription and replication.[1][3][6] Its capacity to induce apoptosis, reverse EMT, and its differential effects based on p53 status make it a compelling candidate for further investigation in cancer drug development.[1][5] The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists seeking to understand and explore the therapeutic potential of this compound A. Further studies are warranted to fully elucidate its complex signaling interactions and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to the Apoptosis Induction Mechanism of Olivomycin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin A, an aureolic acid antibiotic, has demonstrated significant anticancer properties by inducing apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound A-induced apoptosis, with a particular focus on its differential effects in cancer cells with varying p53 status. We delve into the core signaling pathways, present quantitative data from key studies, detail experimental protocols for replication, and provide visual representations of the molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating a deeper understanding and further investigation into the therapeutic potential of this compound A.

Introduction

This compound A is an antitumor antibiotic that exerts its cytotoxic effects primarily by binding to the minor groove of GC-rich DNA regions.[1] This interaction interferes with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell death. A significant component of this compound A's anticancer activity is its ability to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.

Recent research has illuminated the nuanced mechanisms by which this compound A triggers apoptosis, revealing that its action is highly dependent on the genetic background of the cancer cells, particularly the status of the tumor suppressor protein p53.[1][2][3] This guide will focus on these p53-dependent and -independent apoptotic pathways, providing a detailed examination of the molecular players and signaling cascades involved.

Core Apoptotic Mechanisms

The apoptotic activity of this compound A is multifaceted, involving the induction of DNA damage, the generation of reactive oxygen species (ROS), and the modulation of key apoptotic signaling pathways.[3][4] The specific pathway activated is largely dictated by the p53 status of the cancer cell.

p53-Dependent Apoptosis in Wild-Type p53 Cancer Cells

In cancer cells expressing wild-type p53, such as the A-498 renal cell carcinoma line, this compound A primarily activates the intrinsic (mitochondrial) apoptotic pathway .[1][3]

  • DNA Damage and p53 Activation: this compound A induces genotoxic stress, leading to the phosphorylation and activation of p53.[3]

  • Transcriptional Upregulation of Pro-Apoptotic Proteins: Activated p53 transcriptionally upregulates the expression of pro-apoptotic BH3-only proteins, most notably Puma (p53 upregulated modulator of apoptosis).[1][3]

  • Bcl-2 Family Modulation: Puma, along with other potential p53 targets, leads to the activation of the pro-apoptotic protein Bak .[1][3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak oligomerizes in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[1][3]

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn recruits and activates caspase-9 .[1][3]

  • Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.

Apoptosis in p53-Mutant Cancer Cells

In cancer cells with loss-of-function p53 mutations, such as the 786-O renal cell carcinoma line, this compound A induces apoptosis through a more complex mechanism that appears to involve a crosstalk between the intrinsic and extrinsic pathways.[1][3]

  • Severe Genotoxic Stress and ROS Accumulation: In the absence of functional p53, this compound A treatment leads to more severe DNA damage and a significant accumulation of reactive oxygen species (ROS).[3]

  • Activation of Both Intrinsic and Extrinsic Caspases: In these cells, there is evidence of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 activation.[1][3]

  • Bid Truncation: The activation of caspase-8 leads to the cleavage of Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes the activation of the intrinsic pathway, providing a crosstalk between the two arms of apoptosis.[1][3]

  • Modulation of Bcl-2 Family Proteins: Similar to p53 wild-type cells, there is an upregulation of Puma and Bak . Additionally, a reduction in the anti-apoptotic protein Bcl-2 is observed.[1][3]

  • Mitochondrial Involvement: The combined action of these pro-apoptotic signals leads to cytochrome c release and subsequent caspase-9 activation.[1][3]

Role in Cell Cycle Arrest

While the primary focus has been on apoptosis, this compound A is also known to induce cell cycle arrest, particularly at the G1 phase.[5] This is a common effect of DNA-damaging agents, often mediated by p53-dependent upregulation of cyclin-dependent kinase (CDK) inhibitors like p21.[1] In p53-deficient cells, other mechanisms may contribute to cell cycle disruption. This G1 arrest prevents cells with damaged DNA from entering the S phase of DNA replication, providing an additional layer of anti-proliferative control.[5]

Quantitative Data

The following tables summarize the quantitative effects of this compound A on apoptosis induction and protein expression in the A-498 (p53-wt) and 786-O (p53-mutant) renal cancer cell lines, based on data from Lin et al. (2025).[1][2][3]

Table 1: Apoptosis Induction by this compound A

Cell Linep53 StatusThis compound A ConcentrationDuration of TreatmentPercentage of Apoptotic Cells (Mean ± SE)
A-498Wild-type1 µM24 hoursData derived from graphical representation in cited source
786-OMutant50 nM24 hoursData derived from graphical representation in cited source

Table 2: Antiproliferative Effects of this compound A

Cell Linep53 StatusAssayEffective Concentration for Significant Inhibition
A-498Wild-typeColony FormationStarting at 10 nM
786-OMutantColony FormationStarting at 1 nM

Table 3: Modulation of Apoptosis-Related Protein Expression by this compound A

Cell LineProteinEffect of this compound A
A-498 PumaUpregulation
BakUpregulation
Activated Caspase-9Upregulation
FLIPDownregulation
786-O PumaUpregulation
BakUpregulation
Bcl-2Reduction
Activated Caspase-8Upregulation
Truncated Bid (tBid)Upregulation
Activated Caspase-9Upregulation
Cleaved PARPUpregulation
FLIPDownregulation

Note: Quantitative fold-changes for protein expression are derived from densitometric analysis of Western blots in the cited literature and represent an increase or decrease relative to untreated controls.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Olivomycin_Apoptosis_Pathway cluster_p53_wt A-498 Cells (p53 Wild-Type) cluster_p53_mut 786-O Cells (p53 Mutant) Olivomycin_wt This compound A DNA_Damage_wt DNA Damage Olivomycin_wt->DNA_Damage_wt p53_wt p53 Activation DNA_Damage_wt->p53_wt Puma_wt Puma Upregulation p53_wt->Puma_wt Bak_wt Bak Activation Puma_wt->Bak_wt Mito_wt Mitochondrion Bak_wt->Mito_wt MOMP CytoC_wt Cytochrome c Release Mito_wt->CytoC_wt Casp9_wt Caspase-9 Activation CytoC_wt->Casp9_wt Apoptosis_wt Apoptosis Casp9_wt->Apoptosis_wt Olivomycin_mut This compound A DNA_Damage_mut Severe DNA Damage & ROS Generation Olivomycin_mut->DNA_Damage_mut Casp8_mut Caspase-8 Activation DNA_Damage_mut->Casp8_mut Puma_mut Puma Upregulation DNA_Damage_mut->Puma_mut Bcl2_mut Bcl-2 Inhibition DNA_Damage_mut->Bcl2_mut Bid_mut Bid -> tBid Casp8_mut->Bid_mut Apoptosis_mut Apoptosis Casp8_mut->Apoptosis_mut Effector Caspase Activation Bak_mut Bak Activation Bid_mut->Bak_mut Puma_mut->Bak_mut Mito_mut Mitochondrion Bcl2_mut->Mito_mut Bak_mut->Mito_mut MOMP CytoC_mut Cytochrome c Release Mito_mut->CytoC_mut Casp9_mut Caspase-9 Activation CytoC_mut->Casp9_mut Casp9_mut->Apoptosis_mut

Caption: Apoptotic signaling pathways induced by this compound A.

Experimental Workflows

Experimental_Workflows cluster_flow Apoptosis Detection by Flow Cytometry cluster_wb Protein Expression Analysis by Western Blot start_flow Start: Seed Cancer Cells treat_flow Treat with this compound A (e.g., 24 hours) start_flow->treat_flow harvest_flow Harvest Cells (Adherent & Suspension) treat_flow->harvest_flow wash_pbs Wash with cold PBS harvest_flow->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer stain_annexin Add Annexin V-FITC resuspend_buffer->stain_annexin incubate_rt Incubate 15 min at RT (dark) stain_annexin->incubate_rt stain_pi Add Propidium Iodide (PI) incubate_rt->stain_pi analyze_flow Analyze by Flow Cytometer stain_pi->analyze_flow start_wb Start: Seed Cancer Cells treat_wb Treat with this compound A start_wb->treat_wb lyse_cells Lyse cells in RIPA buffer treat_wb->lyse_cells quantify_protein Quantify protein (BCA assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer_wb Transfer to PVDF membrane sds_page->transfer_wb block_wb Block with 5% non-fat milk transfer_wb->block_wb primary_ab Incubate with Primary Antibody (e.g., anti-Puma, anti-Bak) block_wb->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect_wb Detect with ECL substrate secondary_ab->detect_wb

Caption: Experimental workflows for apoptosis analysis.

Experimental Protocols

The following are detailed protocols for the key experiments used to elucidate the apoptotic mechanism of this compound A.

Apoptosis Assay using Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A-498 or 786-O cancer cells

  • This compound A

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS), sterile and ice-cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (1 mg/mL stock)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound A (e.g., 1 µM for A-498, 50 nM for 786-O) or vehicle control (DMSO) for 24 hours.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS.

    • Aspirate the supernatant containing floating (apoptotic) cells and transfer to a centrifuge tube.

    • Detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine these with the floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Add 5 µL of PI staining solution immediately before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, single-stained cells) to set up compensation and gates.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of proteins such as Puma, Bak, Bcl-2, and cleaved caspases.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Puma, anti-Bak, anti-Bcl-2, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysate Preparation:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer for 30 minutes on ice with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound A is a potent inducer of apoptosis in cancer cells, employing distinct mechanisms that are largely dependent on the p53 status of the cell. In p53 wild-type cells, it triggers the intrinsic apoptotic pathway via p53-mediated upregulation of Puma and Bak. In p53-mutant cells, it induces a more complex response characterized by severe genotoxic stress, ROS production, and the activation of a crosstalk between the intrinsic and extrinsic apoptotic pathways. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research into this compound A as a potential therapeutic agent. Future studies should aim to further elucidate the upstream signaling events, explore its efficacy in a broader range of cancer types, and investigate potential combination therapies to enhance its anticancer effects.

References

Olivomycin's Effect on p53-Dependent Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical transcription factor that governs cellular responses to a variety of stressors, including DNA damage, by orchestrating the transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1] The aureolic acid antibiotic, Olivomycin A, has been identified as a potent modulator of p53-dependent cellular processes. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound A affects p53-dependent transcription. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, molecular biology, and drug development.

Introduction to this compound A and p53

1.1. The Guardian of the Genome: p53

The p53 protein is a transcription factor that plays a pivotal role in maintaining genomic stability.[1] In response to cellular stress, such as DNA damage, p53 becomes stabilized and activated, leading to the transcriptional regulation of a host of target genes. These genes, in turn, mediate critical cellular outcomes including:

  • Cell Cycle Arrest: Halting cell proliferation to allow time for DNA repair. A key mediator of this process is the p53 target gene, CDKN1A, which encodes the protein p21.[2]

  • Apoptosis: Inducing programmed cell death to eliminate cells with irreparable damage. Pro-apoptotic genes such as PUMA and BAX are transcriptional targets of p53.[3]

  • DNA Repair: Activating genes involved in the DNA repair machinery.

Given its central role in preventing tumorigenesis, the p53 pathway is frequently inactivated in human cancers, often through mutations in the TP53 gene itself or through the overexpression of its negative regulators, such as MDM2.[4]

1.2. This compound A: A DNA-Binding Antibiotic with Anticancer Properties

This compound A is an aureolic acid antibiotic that exhibits potent anticancer activity.[5] Its primary mechanism of action involves binding to the minor groove of GC-rich regions of double-stranded DNA, thereby interfering with DNA-dependent processes like replication and transcription.[6] Notably, this compound A has been shown to suppress p53-dependent transcription and induce apoptosis in various cancer cell lines.[6][7] The effects of this compound A appear to be dependent on the p53 status of the cells, with different outcomes observed in cells with wild-type p53 compared to those with mutant or deficient p53.[3][5]

Molecular Mechanism of this compound A's Effect on p53-Dependent Transcription

This compound A modulates p53-dependent transcription through a multi-faceted mechanism that involves the induction of DNA damage signaling and the subsequent triggering of p53-dependent apoptotic pathways.

2.1. Induction of DNA Damage and p53 Activation

Treatment of cancer cells with this compound A leads to significant DNA damage. This is evidenced by the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[8] This DNA damage, in turn, activates the p53 signaling pathway, leading to an increase in the total and phosphorylated levels of the p53 protein.[8]

2.2. Suppression of p53-Dependent Transcription and Induction of Apoptosis

Paradoxically, while activating p53, this compound A also suppresses its transcriptional activity.[6][7] This suggests that while p53 is stabilized, its ability to effectively transactivate its target genes is impaired. The precise mechanism for this transcriptional suppression is still under investigation but may involve this compound A's direct interference with the transcriptional machinery at p53-responsive promoters.

Despite the suppression of global p53-dependent transcription, this compound A effectively induces apoptosis in a p53-dependent manner.[5][8] The specific apoptotic pathway activated by this compound A appears to be cell-type dependent:

  • In cells with wild-type p53 (e.g., A-498 renal cancer cells): this compound A primarily triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic proteins Puma and Bak, and the activation of caspase-9.[8]

  • In cells with mutant p53 (e.g., 786-O renal cancer cells): A more complex apoptotic response is observed, involving both the intrinsic and extrinsic pathways. This is evidenced by the activation of caspase-8 and the cleavage of Bid, in addition to the involvement of the mitochondrial pathway.[8]

The heightened sensitivity of p53-mutant cells to this compound A-induced apoptosis suggests that the altered p53 context may sensitize these cells to the drug's effects.[8]

Quantitative Data on this compound A's Effects

The following tables summarize the available quantitative data on the cellular effects of this compound A.

Table 1: Effects of this compound A on Cell Proliferation and Apoptosis

Cell Linep53 StatusEffectConcentrationReference
A-498Wild-typeInhibition of colony formationStarting at 10 nM[8]
786-OMutantInhibition of colony formationStarting at 1 nM[8]
A-498Wild-typeInduction of apoptosis1 µM[8]
786-OMutantInduction of apoptosis50 nM[8]

Table 2: Effects of this compound A on Protein Expression (Qualitative)

Cell Linep53 StatusProteinEffectReference
A-498, 786-OWild-type, MutantPhosphorylated p53Increased[8]
A-498, 786-OWild-type, MutantPhosphorylated H2AXIncreased[8]
A-498Wild-typePuma, BakUpregulated[8]
A-498Wild-typeActivated caspase-9Increased[8]
786-OMutantActivated caspase-8Increased[8]
786-OMutantBid truncationObserved[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound A on p53-dependent transcription.

4.1. Cell Culture and Drug Treatment

  • Cell Lines: Human renal cell carcinoma cell lines A-498 (wild-type p53) and 786-O (mutant p53) are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., McCoy's 5A for HCT116, or DMEM for others) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.

  • This compound A Treatment: this compound A is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).

4.2. Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, phospho-p53, p21, Puma, Bak, caspases, β-actin). After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

4.3. Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of p53.

  • Cell Transfection: Cells are co-transfected with a p53-responsive luciferase reporter plasmid (containing p53 response elements upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Drug Treatment: After transfection, cells are treated with various concentrations of this compound A.

  • Luciferase Activity Measurement: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as fold change in p53 transcriptional activity relative to control-treated cells.

4.4. Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if p53 binds to the promoter regions of its target genes in the presence of this compound A.

  • Cross-linking: Protein-DNA complexes in treated and control cells are cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for p53 (or a control IgG antibody) to immunoprecipitate p53-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of known p53 target genes (e.g., p21, MDM2, PUMA).

  • Data Analysis: The amount of target DNA in the p53 immunoprecipitate is compared to that in the IgG control to determine the extent of p53 binding.

4.5. Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool for analyzing apoptosis and cell cycle distribution.

  • Apoptosis Assay (Annexin V/PI Staining): Cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. The percentage of apoptotic cells is determined by flow cytometry.

  • Cell Cycle Analysis: Cells are fixed, treated with RNase, and stained with a DNA-intercalating dye such as PI. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the Pathways and Workflows

5.1. Signaling Pathway of this compound A's Effect on p53

OlivomycinA_p53_Pathway OlivomycinA This compound A DNA_Damage DNA Damage (γH2AX) OlivomycinA->DNA_Damage induces p53_Transcription p53-Dependent Transcription OlivomycinA->p53_Transcription suppresses p53 p53 Activation (Phosphorylation) DNA_Damage->p53 activates p53->p53_Transcription regulates Apoptosis Apoptosis p53->Apoptosis induces p53_Transcription->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53_Transcription->Cell_Cycle_Arrest Intrinsic_Pathway Intrinsic Pathway (Puma, Bak, Caspase-9) Apoptosis->Intrinsic_Pathway via Extrinsic_Pathway Extrinsic Pathway (Caspase-8, Bid) Apoptosis->Extrinsic_Pathway via (in p53-mutant cells)

Caption: this compound A induces p53-dependent apoptosis.

5.2. Experimental Workflow for Investigating this compound A's Effects

Experimental_Workflow Start Start: Cancer Cell Lines (e.g., A-498, 786-O) Treatment Treatment with This compound A Start->Treatment Analysis Analysis Treatment->Analysis Western_Blot Western Blot (p53, p-p53, Apoptosis markers) Analysis->Western_Blot Luciferase_Assay Luciferase Reporter Assay (p53 activity) Analysis->Luciferase_Assay ChIP_Assay ChIP-qPCR (p53 DNA binding) Analysis->ChIP_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Analysis->Flow_Cytometry Conclusion Conclusion: Elucidation of Mechanism Western_Blot->Conclusion Luciferase_Assay->Conclusion ChIP_Assay->Conclusion Flow_Cytometry->Conclusion

Caption: Workflow for studying this compound A's effects.

Conclusion and Future Directions

This compound A is a potent anticancer agent that modulates p53-dependent transcription and induces apoptosis in cancer cells. Its ability to trigger DNA damage and activate p53, while simultaneously suppressing global p53-dependent transcription, highlights a complex mechanism of action that warrants further investigation. The differential effects of this compound A in cells with varying p53 status underscore the importance of the genetic background in determining the cellular response to this drug.

Future research should focus on:

  • Elucidating the precise mechanism of p53-dependent transcriptional suppression by this compound A. This could involve investigating its effects on the recruitment of co-activators and the chromatin landscape at p53 target promoters.

  • Conducting comprehensive dose-response studies to determine the IC50 values for the inhibition of p53-dependent transcription and the expression of key downstream targets like p21 and MDM2.

  • Exploring the therapeutic potential of this compound A in combination with other anticancer agents, particularly in tumors with specific p53 mutations.

  • Investigating the in vivo efficacy and safety of this compound A in preclinical animal models of cancer.

A deeper understanding of the intricate interplay between this compound A and the p53 pathway will be crucial for harnessing the full therapeutic potential of this promising anticancer compound.

References

The History of Olivomycin in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of Olivomycin, an aureolic acid antibiotic, in the context of cancer research. From its discovery to its detailed mechanism of action and preclinical evaluation, this document provides a comprehensive overview for professionals in the field of oncology and drug development.

Introduction and Historical Perspective

This compound belongs to the aureolic acid class of antibiotics, which were first identified in the 1960s as possessing significant antitumor properties.[1] Produced by Streptomyces olivoreticuli, this compound A, along with its counterparts Mithramycin and Chromomycin A3, quickly garnered interest for its potent cytotoxic effects against various tumor cells.[1][2] Early research established that these compounds could inhibit the growth of over 50% of human brain tumor cells in primary cultures.[1] The primary mechanism of action for this class of antibiotics is the sequence-selective binding to the minor groove of GC-rich regions of DNA, a process that is coordinated by a divalent metal ion, typically Mg2+.[2] This binding physically obstructs the progression of proteins along the DNA helix, thereby inhibiting crucial cellular processes such as DNA replication and RNA transcription.[2]

While showing early promise, the clinical application of this compound A was hampered by its significant cytotoxic effects and a narrow therapeutic window.[2][3] This led to research into the development of semi-synthetic derivatives with the aim of improving pharmacological properties and reducing toxicity.

Mechanism of Action

This compound A exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on its interaction with DNA and the subsequent disruption of cellular processes.

2.1. DNA Binding and Inhibition of Macromolecular Synthesis:

The core of this compound's anticancer activity lies in its ability to bind to the minor groove of DNA, with a strong preference for GC-rich sequences.[2] This binding is not a simple intercalation but rather a coordinated complex formation involving a dimer of this compound and a divalent metal ion, such as Mg2+. This complex physically blocks the movement of DNA and RNA polymerases along the DNA strand, leading to the inhibition of both DNA replication and transcription.[2]

2.2. Induction of Apoptosis:

This compound A is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][4] This process is triggered through both intrinsic and extrinsic pathways, often in a manner dependent on the p53 tumor suppressor status of the cancer cells.

  • Intrinsic Pathway: In cancer cells with wild-type p53, this compound A treatment leads to the upregulation of pro-apoptotic proteins such as Puma and Bak, and the activation of caspase-9. This cascade ultimately results in the execution of apoptosis.[1]

  • Extrinsic and Crosstalk Pathways: In cancer cells with mutated or deficient p53, this compound A can still induce apoptosis, often engaging both intrinsic and extrinsic pathways. This can involve the activation of caspase-8 and the truncation of Bid, suggesting a crosstalk between the two apoptotic cascades.[1]

2.3. Inhibition of Epithelial-Mesenchymal Transition (EMT):

Epithelial-Mesenchymal Transition (EMT) is a cellular process that allows cancer cells to become more mobile and invasive, contributing to metastasis. This compound A has been shown to reverse EMT in cancer cells.[1] This is achieved by:

  • Downregulating key EMT transcription factors: this compound A treatment leads to a decrease in the nuclear localization and overall expression of Snail, a critical driver of EMT.[1]

  • Modulating cell adhesion molecules: It promotes the expression of epithelial markers like E-cadherin and ZO-1, while downregulating the mesenchymal marker N-cadherin. This shift reinforces the epithelial phenotype and reduces the invasive potential of cancer cells.[1]

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound A has been quantified in various preclinical studies. The following tables summarize key quantitative data from research on different cancer cell lines.

Cell LineCancer Typep53 StatusAssayThis compound A ConcentrationEffectReference
A-498Renal Cell CarcinomaWild-typeColony FormationStarting at 10 nMSignificant inhibition of colony formation[1]
786-ORenal Cell CarcinomaMutantColony FormationStarting at 1 nMSignificant inhibition of colony formation[1]
A-498Renal Cell CarcinomaWild-typeApoptosis (Flow Cytometry)1 µMEffective induction of apoptosis[1]
786-ORenal Cell CarcinomaMutantApoptosis (Flow Cytometry)50 nMEffective induction of apoptosis[1]
A-498Renal Cell CarcinomaWild-typeCell Migration (Boyden)10 nMPronounced suppression of migration[1]
786-ORenal Cell CarcinomaMutantCell Migration (Boyden)50 nMPronounced suppression of migration[1]
A-498Renal Cell CarcinomaWild-typeCell Migration (Wound Healing)100 nMSignificant suppression of migration[1]
786-ORenal Cell CarcinomaMutantCell Migration (Wound Healing)100 nMSignificant suppression of migration[1]
HCT-116Colon CarcinomaWild-typeCytotoxicity (MTS Assay)14.6 nM (IC50)Potent cytotoxic activity (for the related compound Metathramycin)[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound's anticancer effects.

4.1. Colony Formation Assay:

This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound A.

  • Cell Seeding: Seed renal cell carcinoma cells (A-498 or 786-O) in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well).

  • Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound A (e.g., 1 nM, 10 nM, 50 nM, 100 nM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.

  • Fixation and Staining:

    • Gently wash the colonies with phosphate-buffered saline (PBS).

    • Fix the colonies with 4% paraformaldehyde for 15 minutes at room temperature.

    • Stain the fixed colonies with 0.5% crystal violet solution for 20 minutes.

  • Quantification:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the percentage of colony formation in treated wells relative to the vehicle control.

4.2. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:

This method quantifies the percentage of apoptotic and necrotic cells following this compound A treatment.

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with desired concentrations of this compound A (e.g., 50 nM, 1 µM) or vehicle control for 24 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension to pellet the cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

4.3. Cell Migration Assay (Wound Healing/Scratch Assay):

This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Cell Seeding: Grow cancer cells to a confluent monolayer in 6-well plates.

  • Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing different concentrations of this compound A (e.g., 100 nM) or vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 8, 12, 24 hours).

  • Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time.

4.4. Western Blot Analysis of EMT Markers:

This technique is used to detect changes in the protein expression of key EMT markers.

  • Cell Lysis: Treat cancer cells with this compound A as described in other protocols. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against EMT markers (e.g., Snail, E-cadherin, N-cadherin, ZO-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize them to the loading control.

Signaling Pathways and Visualizations

This compound A's interaction with DNA initiates a cascade of signaling events within the cancer cell. The following diagrams, generated using the DOT language, illustrate key pathways affected by this compound.

Olivomycin_Mechanism_of_Action This compound This compound A DNA GC-rich DNA (Minor Groove) This compound->DNA Binds to Apoptosis Apoptosis This compound->Apoptosis Induces EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits Replication DNA Replication DNA->Replication Inhibits Transcription RNA Transcription DNA->Transcription Inhibits

Figure 1: Overview of this compound A's primary mechanisms of anticancer activity.

Apoptosis_Signaling_Pathway This compound This compound A p53_wt Wild-type p53 This compound->p53_wt Activates p53_mut Mutant/Deficient p53 This compound->p53_mut Acts on cells with Puma_Bak Puma, Bak (Pro-apoptotic) p53_wt->Puma_Bak Upregulates Caspase8 Caspase-8 (Initiator) p53_mut->Caspase8 Leads to activation of Caspase9 Caspase-9 (Initiator) Puma_Bak->Caspase9 Activates Intrinsic_Pathway Intrinsic Apoptotic Pathway Caspase9->Intrinsic_Pathway Bid Bid Caspase8->Bid Cleaves Extrinsic_Crosstalk Extrinsic/Crosstalk Pathway Caspase8->Extrinsic_Crosstalk tBid tBid Bid->tBid tBid->Intrinsic_Pathway Activates Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Extrinsic_Crosstalk->Apoptosis

Figure 2: p53-dependent apoptosis signaling induced by this compound A.

EMT_Inhibition_Pathway This compound This compound A Snail Snail (EMT Transcription Factor) This compound->Snail Downregulates N_cadherin N-cadherin (Mesenchymal Marker) This compound->N_cadherin Downregulates E_cadherin E-cadherin (Epithelial Marker) This compound->E_cadherin Upregulates ZO1 ZO-1 (Epithelial Marker) This compound->ZO1 Upregulates Snail->N_cadherin Upregulates Snail->E_cadherin Downregulates Snail->ZO1 Downregulates Cell_Migration_Invasion Cell Migration & Invasion N_cadherin->Cell_Migration_Invasion Promotes E_cadherin->Cell_Migration_Invasion Inhibits ZO1->Cell_Migration_Invasion Inhibits

Figure 3: Inhibition of the Epithelial-Mesenchymal Transition (EMT) by this compound A.

Derivatives of this compound

The inherent toxicity of this compound A spurred research into the synthesis of derivatives with improved therapeutic indices. One notable derivative is Olivamide . This semi-synthetic analogue was developed to have better pharmacological properties.[6] Studies have shown that Olivamide also inhibits DNA methyltransferase (DNMT) activity, suggesting an epigenetic component to its anticancer mechanism.[1][6] While both this compound A and Olivamide inhibit DNMT3a with similar IC50 values (6 ± 1 µM and 7.1 ± 0.7 µM, respectively), Olivamide has the distinct advantage of forming stable complexes with DNA in the absence of Mg2+ ions.[6] Preclinical studies have been conducted on a dosage form of Olivamide, with results suggesting its potential for further clinical trials.[2]

Clinical Perspective

While preclinical studies have consistently demonstrated the potent anticancer activity of this compound A and its derivatives, its clinical use has been limited. Early clinical trials with the related aureolic acid antibiotic, Mithramycin, were conducted for various malignancies, including testicular cancer.[7][8] These trials showed some efficacy but also highlighted the significant toxicity associated with this class of compounds.[3] The high toxicity and narrow therapeutic window have been major obstacles to the widespread clinical adoption of this compound A.[2][3] However, the renewed interest in this class of compounds, driven by a deeper understanding of their mechanism of action and the development of less toxic derivatives, may pave the way for future clinical investigations, potentially in combination with other therapies or in specific, well-defined patient populations.

Conclusion

This compound has a rich and complex history in cancer research. From its discovery as a potent DNA-binding agent to the detailed elucidation of its multifaceted mechanisms of action, it has provided valuable insights into cancer biology and drug development. While its clinical application has been challenging due to toxicity, the foundational knowledge gained from studying this compound continues to inform the development of new anticancer agents. The exploration of its derivatives and a deeper understanding of the signaling pathways it modulates may yet unlock the therapeutic potential of this class of compounds for the benefit of cancer patients.

References

Physico-chemical Properties of Olivomycin for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, a member of the aureolic acid family of antibiotics, is a polyketide-derived natural product produced by Streptomyces olivoreticuli. It exhibits potent antitumor activity, primarily through its ability to bind to the minor groove of GC-rich DNA sequences in a sequence-selective manner, forming a dimer coordinated by a divalent metal ion, typically Mg²⁺. This interaction physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1] Recent studies have also highlighted its role in epigenetic modulation through the inhibition of DNA methyltransferase Dnmt3a.[1]

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound A is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound A

PropertyValueSource
Molecular Formula C₅₈H₈₄O₂₆[2]
Molecular Weight 1197.3 g/mol [2]
CAS Number 6988-58-5[2]
Appearance Yellow solid[3]
pKa (Predicted) 4.36 ± 0.60[3]
Melting Point 160-165 °C[3]
Optical Rotation [α]D²⁰ -36° (c=0.5 in ethanol)[3]

Solubility

The solubility of this compound A is a critical factor for its handling and use in various experimental settings. While precise quantitative data in a range of solvents is not extensively documented, qualitative descriptions and data for related compounds provide useful guidance.

3.1 Qualitative Solubility

This compound A is reported to be:

A derivative of this compound A has been shown to be soluble in chloroform, ethyl acetate, acetone, ethanol, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO), but insoluble in n-hexane.[4]

3.2 Preparation of Stock Solutions

For most in vitro and in vivo studies, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into aqueous buffers or cell culture media.

Table 2: Solubility of a Related Compound (Oligomycin A) for Guidance

SolventApproximate Solubility
Ethanol~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~20 mg/mL
1:2 solution of Ethanol:PBS (pH 7.2)~0.3 mg/mL

Data for Oligomycin A from Cayman Chemical product information.[5] It is important to note that this is a different molecule and these values should be used as a general guide only.

3.3 Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol, adapted from established methodologies, can be used to determine the equilibrium solubility of this compound A in various solvents.[6][7]

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound A to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes).

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind to the compound.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound A using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve of this compound A should be prepared using standards of known concentrations.

  • Data Reporting: Express the solubility in mg/mL or Molarity (M) at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification A Excess this compound A Solid C Mix in Sealed Vial A->C B Solvent B->C D Agitate at Constant Temperature (24-48h) C->D E Centrifuge D->E F Filter Supernatant E->F G Quantify by HPLC F->G H H G->H Solubility Value (mg/mL or M)

Shake-Flask Solubility Determination Workflow

Stability

Understanding the stability of this compound A under various conditions is crucial for designing experiments, interpreting results, and for its potential development as a therapeutic agent. Stability is typically influenced by pH, temperature, and light.

4.1 General Storage Recommendations

  • Solid Form: Store desiccated at -20°C for long-term stability.

  • Stock Solutions: Prepare fresh solutions for use. If storage is necessary, aliquot stock solutions in an inert gas atmosphere and store at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[5]

4.2 Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of this compound A. This protocol is based on ICH guidelines and common practices for antibiotic stability testing.[8][9][10]

Methodology:

  • Prepare a Stock Solution: Dissolve this compound A in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for various time points.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature for various time points.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature.

    • Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to quantify the remaining this compound A and detect any degradation products.

G cluster_stress Stress Conditions start This compound A Solution (1 mg/mL) acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (40-80°C) start->thermal photo Photolysis (ICH Q1B) start->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Degradation Kinetics & Products analysis->results G This compound This compound A stress Cellular Stress (DNA Damage) This compound->stress p53 p53 Activation stress->p53 puma_bak Upregulation of PUMA, Bak p53->puma_bak Transcriptional Activation mito Mitochondrial Outer Membrane Permeabilization puma_bak->mito cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytc->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Methodological & Application

Application Notes and Protocols for Chromosome R-Banding Using Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin, an aureolic acid antibiotic, is a fluorescent dye that selectively binds to guanine-cytosine (GC)-rich regions of DNA. This property makes it a valuable tool in cytogenetics for producing R-banding patterns on metaphase chromosomes. R-banding is a chromosome banding technique that yields a pattern opposite to that of G-banding, where the telomeric regions, typically GC-rich, stain darkly. These application notes provide detailed protocols for the use of this compound in chromosome R-banding, data presentation guidelines, and a visualization of the experimental workflow.

The fluorescence of this compound is significantly enhanced upon binding to GC-rich DNA, allowing for the visualization of R-bands under a fluorescence microscope.[1] This technique is particularly useful for the analysis of chromosomal abnormalities involving telomeres and for studies where a reverse banding pattern is advantageous for chromosome identification and analysis. This compound is closely related to Chromomycin A3 and they are often used interchangeably to achieve similar R-banding results.[1]

Data Presentation

The following tables summarize key quantitative and qualitative data for the application of this compound in chromosome R-banding.

Table 1: Reagents and Solutions for this compound R-Banding

Reagent/SolutionCompositionStorage/Stability
This compound Stock Solution 1 mg/mL in methanolStore at -20°C, protected from light. Stable for several months.
McIlvaine's Buffer (pH 7.0) 0.1 M Citric Acid, 0.2 M Na₂HPO₄Store at 4°C. Stable for several weeks.
Staining Solution 10-50 µg/mL this compound in McIlvaine's Buffer containing 5-10 mM MgCl₂Prepare fresh before use.
Antifade Mounting Medium Commercially available or laboratory-prepared (e.g., with p-phenylenediamine)Store according to manufacturer's instructions or at 4°C in the dark.

Table 2: Instrumental Parameters for Fluorescence Microscopy

ParameterRecommended SettingNotes
Excitation Wavelength ~440 nmThe banding pattern may be dependent on the specific excitation wavelength used.
Emission Filter Long-pass filter >480 nmTo capture the enhanced fluorescence of the this compound-DNA complex.
Objective Lens 63x or 100x oil immersionFor high-resolution imaging of chromosome bands.
Exposure Time VariableAdjust to obtain optimal signal-to-noise ratio without saturation.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on specific cell types and laboratory conditions.

Protocol 1: Preparation of Metaphase Chromosome Spreads
  • Culture cells (e.g., peripheral blood lymphocytes, amniocytes, or chorionic villus samples) under standard laboratory conditions.

  • Arrest cells in metaphase by adding a mitotic inhibitor (e.g., Colcemid at a final concentration of 0.1 µg/mL) to the culture and incubating for 1-2 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C for 15-20 minutes to swell the cells.

  • Fix the cells by adding freshly prepared ice-cold Carnoy's fixative (3:1 methanol:acetic acid). Repeat the fixation step 2-3 times.

  • Drop the fixed cell suspension onto clean, cold, wet microscope slides from a height of about 30 cm to spread the chromosomes.

  • Allow the slides to air dry. The slides can be aged at room temperature for several days or "baked" at 60°C for a few hours to improve chromosome adhesion and banding quality.

Protocol 2: this compound R-Banding Procedure
  • Prepare the this compound staining solution by diluting the stock solution to a final concentration of 10-50 µg/mL in McIlvaine's buffer (pH 7.0) containing 5-10 mM MgCl₂.

  • Place the slides with metaphase spreads in a Coplin jar containing the staining solution.

  • Incubate for 10-20 minutes at room temperature in the dark.

  • Briefly rinse the slides in McIlvaine's buffer.

  • Mount a coverslip using an antifade mounting medium.

  • Observe the slides under a fluorescence microscope equipped with the appropriate filters for this compound.

Visualization of Experimental Workflow and Mechanism

The following diagrams illustrate the logical workflow of the this compound R-banding experiment and the underlying principle of differential staining.

Olivomycin_R_Banding_Workflow cluster_prep Chromosome Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture mitotic_arrest Mitotic Arrest cell_culture->mitotic_arrest hypotonic_treatment Hypotonic Treatment mitotic_arrest->hypotonic_treatment fixation Fixation hypotonic_treatment->fixation slide_prep Slide Preparation fixation->slide_prep olivomycin_stain Incubate with This compound Solution slide_prep->olivomycin_stain rinse Rinse olivomycin_stain->rinse mount Mount with Antifade Medium rinse->mount microscopy Fluorescence Microscopy mount->microscopy imaging Image Capture & Analysis microscopy->imaging Olivomycin_Mechanism cluster_chromosome Chromosome Structure cluster_interaction This compound Interaction cluster_result Fluorescence gc_rich GC-rich Regions (R-bands) binding Preferential Binding gc_rich->binding Binds to at_rich AT-rich Regions (G-bands) at_rich->binding Low affinity This compound This compound This compound->binding high_fluorescence Strong Fluorescence binding->high_fluorescence Results in low_fluorescence Weak Fluorescence binding->low_fluorescence Results in

References

Application of Olivomycin in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is an aureolic acid antibiotic isolated from Streptomyces olivoreticuli. It functions as a fluorescent probe with applications in cellular and molecular biology, primarily due to its specific binding to the minor groove of GC-rich DNA regions.[1][2] This interaction is sequence-selective and can be stabilized by divalent metal ions.[2] The binding of this compound A to DNA leads to the inhibition of crucial cellular processes such as DNA replication and RNA transcription by physically impeding the movement of proteins along the DNA helix.[2] This mechanism underlies its potent antitumor and antibiotic properties. In fluorescence microscopy, this compound A serves as a valuable tool for visualizing nuclear structures, studying chromatin organization, and investigating cellular responses to DNA damage and transcription inhibition.

Mechanism of Action

This compound A's primary intracellular target is the DNA double helix. It preferentially binds to the minor groove of sequences rich in guanine (B1146940) (G) and cytosine (C), with a consensus binding sequence of 5'-GG-3' or 5'-GC-3'.[3] This binding is non-intercalative and results in the inhibition of DNA-dependent RNA synthesis.[4] By interfering with the binding of transcription factors and the progression of RNA polymerase, this compound A effectively blocks gene expression.[2] This inhibition of transcription and DNA replication can trigger various cellular responses, including cell cycle arrest, induction of apoptosis (programmed cell death), and the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][5][6]

Applications in Fluorescence Microscopy

The inherent fluorescence of this compound A upon binding to DNA makes it a useful stain in fluorescence microscopy for a variety of applications:

  • Nuclear Staining and Chromatin Visualization: this compound A can be used to label the nucleus of fixed and live cells, allowing for the visualization of nuclear morphology and the characterization of heterochromatin.[4]

  • Investigating Drug-Induced Cellular Changes: Researchers have utilized this compound A to study the effects of anticancer agents on cellular processes. For example, it has been used to observe changes in lysosomal activity, mitochondrial stress, and the induction of apoptosis in response to treatment.[3][7]

  • Analysis of Apoptosis and DNA Damage: The induction of apoptosis and DNA damage by various stimuli can be monitored using this compound A in conjunction with other fluorescent probes. For instance, it can be used to identify apoptotic cells and to visualize the phosphorylation of proteins involved in the DNA damage response.[3][5]

  • Studying Epithelial-Mesenchymal Transition (EMT): this compound A has been shown to reverse EMT, a process critical in cancer metastasis. Its application in fluorescence microscopy allows for the visualization of changes in the localization of key transcription factors, such as Snail, that drive this transition.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound A in fluorescence microscopy, compiled from available literature.

Table 1: Physicochemical and Spectroscopic Properties of this compound A

PropertyValueReference(s)
Molecular Formula C₅₈H₈₄O₂₆[7][8]
Molecular Weight 1197.27 g/mol [7][8]
Excitation Maximum (λex) ~488 nm[3]
Emission Maximum (λem) ~535 nm[3]

Table 2: Recommended Concentration Ranges for Cellular Assays

ApplicationCell TypeConcentration RangeIncubation TimeReference(s)
Induction of Apoptosis A-498 renal cancer cells1 µMVaries[3]
786-O renal cancer cells50 nMVaries[3]
Inhibition of Cell Migration A-498 & 786-O renal cancer cells100 nMVaries[3]
DNA Staining (Flow Cytometry) Chinese hamster ovary (CHO) cells100 µg/mLVaries[1]

Experimental Protocols

Protocol 1: Preparation of this compound A Stock Solution

Materials:

  • This compound A powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Due to its poor water solubility, this compound A should be dissolved in an organic solvent like DMSO.

  • Prepare a stock solution of this compound A at a concentration of 1-10 mM in DMSO. For example, to prepare a 5 mM stock solution of this compound A (MW: 1197.27 g/mol ), dissolve 5.99 mg of this compound A powder in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid in dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light. Under these conditions, the stock solution is stable for several months.

Protocol 2: Staining of Adherent Cells for Fluorescence Microscopy

Materials:

  • Adherent cells cultured on sterile glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound A stock solution (from Protocol 1)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Seeding: Seed adherent cells onto sterile glass-bottom dishes or coverslips in a multi-well plate at an appropriate density to achieve 60-80% confluency on the day of the experiment. For example, seed 2.0 x 10⁴ to 2.5 x 10⁴ cells per well in a 24-well plate.[3]

  • Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment.

  • Treatment (Optional): If investigating the effects of a specific treatment, replace the culture medium with fresh medium containing the desired concentration of the treatment compound and incubate for the desired duration.

  • This compound A Staining (Live-Cell Imaging): a. Prepare a working solution of this compound A in pre-warmed complete culture medium at the desired final concentration (e.g., 50 nM - 1 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound A working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. d. Wash the cells twice with pre-warmed PBS to remove unbound stain. e. Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells. f. Proceed immediately to imaging using a fluorescence microscope.

  • Fixation and Permeabilization (for Fixed-Cell Imaging): a. After staining or treatment, wash the cells twice with PBS. b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.

  • Blocking (Optional, for subsequent immunostaining): a. Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Mounting: a. Carefully remove the final wash solution. b. Add a drop of antifade mounting medium onto the cells. c. If using coverslips, invert the coverslip onto a glass slide. d. Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging: a. Image the stained cells using a fluorescence microscope equipped with appropriate filters for this compound A (Excitation: ~488 nm, Emission: ~535 nm). b. Acquire images using a suitable objective and camera settings to ensure optimal signal-to-noise ratio.

Visualizations

experimental_workflow Experimental Workflow for this compound A Staining cluster_prep Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging cell_seeding Seed Cells on Coverslips/Dishes overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation treatment Treat with Experimental Compound (Optional) overnight_incubation->treatment wash1 Wash with PBS treatment->wash1 staining Incubate with this compound A wash1->staining wash2 Wash with PBS staining->wash2 fixation Fix with 4% PFA wash2->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization mounting Mount with Antifade Medium permeabilization->mounting imaging Fluorescence Microscopy (Ex: 488 nm, Em: 535 nm) mounting->imaging

Caption: Workflow for staining cells with this compound A.

signaling_pathway This compound A Induced Signaling Pathways cluster_dna DNA Interaction cluster_cellular_response Cellular Response This compound This compound A dna_binding Binds to GC-rich DNA Minor Groove This compound->dna_binding transcription_inhibition Inhibition of Transcription dna_binding->transcription_inhibition replication_inhibition Inhibition of Replication dna_binding->replication_inhibition dna_damage DNA Damage transcription_inhibition->dna_damage emt_reversal EMT Reversal transcription_inhibition->emt_reversal replication_inhibition->dna_damage ros Increased ROS apoptosis Apoptosis ros->apoptosis dna_damage->ros dna_damage->apoptosis

Caption: Signaling pathways affected by this compound A.

References

Application of Olivomycin A in Wound Healing Assays for Cell Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Olivomycin A, an aureolic acid antibiotic, has demonstrated potent anticancer activities, including the inhibition of cell migration, a critical process in cancer metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound A in wound healing assays to study its effects on cell migration.

Introduction to this compound A's Role in Cell Migration

This compound A exerts its anti-migratory effects by inducing a multi-faceted cellular response. In renal cell carcinoma (RCC) models, it has been shown to suppress cell migration by reversing the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility and invasion.[1][2][3] This is characterized by the downregulation of mesenchymal markers like N-cadherin and the transcription factor Snail, alongside the restoration of epithelial markers such as E-cadherin and ZO-1.[1][2] The mechanism is also linked to the genetic background of the cells, particularly the status of tumor suppressor genes like p53 and PTEN, influencing the cellular response to this compound A.[1][2]

Mechanism of Action

The primary mechanism of this compound A's anti-migration effect involves the induction of DNA damage signaling.[1] This leads to cell line-specific apoptotic pathways and disrupts mitochondrial quality control.[1][2] In the context of cell migration, the reversal of EMT appears to be a central consequence of this compound A treatment. By downregulating key EMT drivers, this compound A effectively reduces the migratory and invasive potential of cancer cells.

Experimental Protocols

1. Cell Culture and Preparation

  • Cell Lines: This protocol is applicable to various adherent cell lines. It has been validated in renal cancer cell lines A-498 (wild-type p53) and 786-O (p53-mutant).[1]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Seeding for Assay: Seed cells in a 24-well plate at a density that allows them to reach 90-100% confluency within 24 hours.[4] Optimal seeding density should be determined for each cell line.[4]

2. Wound Healing (Scratch) Assay

This assay creates a "wound" in a confluent cell monolayer and monitors the rate of cell migration to close the gap.[5][6]

  • Creating the Wound:

    • Once cells form a confluent monolayer, use a sterile p200 pipette tip to create a straight scratch down the center of the well.[4][5]

    • Wash the wells twice with serum-free media to remove dislodged cells.[4]

  • Treatment with this compound A:

    • Prepare different concentrations of this compound A in a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.[6] Effective concentrations have been reported to be as low as 10 nM to 100 nM.[1][3]

    • Add the this compound A-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) treated well.

  • Imaging and Analysis:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using an inverted microscope with a camera.[7]

    • Quantify the wound closure by measuring the area or width of the scratch at each time point using software like ImageJ.[4] The percentage of wound closure can be calculated as:

      • % Wound Closure = [ (Areat=0 - Areat=x) / Areat=0 ] * 100

3. Cytotoxicity Assay (Optional but Recommended)

It is crucial to distinguish between the anti-migratory and cytotoxic effects of this compound A. A cytotoxicity assay ensures that the observed inhibition of wound closure is due to reduced cell migration and not cell death.[8]

  • Assay Principle: Use a standard cytotoxicity assay such as the MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay.[8]

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat the cells with the same concentrations of this compound A used in the wound healing assay for the same duration.

    • Follow the specific protocol for the chosen cytotoxicity assay kit to measure cell viability.

Data Presentation

The quantitative data from wound healing assays with this compound A can be summarized as follows:

Table 1: Effect of this compound A on Wound Closure in Renal Cancer Cells

Cell LineThis compound A ConcentrationTime Point (hours)Wound Closure (%)
A-498Control (Vehicle)8Data dependent on experiment
100 nM8Significantly reduced vs. control[1][7]
786-OControl (Vehicle)8Data dependent on experiment
100 nM8Significantly reduced vs. control[1][7]

Table 2: Effect of this compound A on Cell Migration in Transwell Assays

Cell LineThis compound A ConcentrationMigrated Cells (relative to control)
A-49810 nMSignificantly reduced[1][3]
786-O50 nMSignificantly reduced[1][3]

Visualizations

experimental_workflow Experimental Workflow for this compound A in Wound Healing Assay cluster_prep Cell Preparation cluster_assay Wound Healing Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells to Confluency seed_plate 2. Seed Cells in 24-well Plate cell_culture->seed_plate create_wound 3. Create Scratch 'Wound' seed_plate->create_wound treatment 4. Treat with this compound A create_wound->treatment imaging 5. Image at t=0 and Intervals treatment->imaging quantify 6. Quantify Wound Closure imaging->quantify cytotoxicity 7. Perform Cytotoxicity Assay (Parallel)

Caption: Workflow for assessing this compound A's effect on cell migration.

signaling_pathway Proposed Signaling Pathway of this compound A in Suppressing Cell Migration cluster_cellular_effects Cellular Effects cluster_molecular_changes Molecular Changes cluster_outcome Outcome olivomycin_a This compound A dna_damage Induces DNA Damage Signaling olivomycin_a->dna_damage emt_reversal Reverses Epithelial-Mesenchymal Transition (EMT) olivomycin_a->emt_reversal p53 p53 Activation dna_damage->p53 snail_down Snail (Nuclear) Downregulation emt_reversal->snail_down ecadherin_up E-cadherin Upregulation snail_down->ecadherin_up ncadherin_down N-cadherin Downregulation snail_down->ncadherin_down migration_inhibition Inhibition of Cell Migration ecadherin_up->migration_inhibition ncadherin_down->migration_inhibition

Caption: this compound A's mechanism in inhibiting cell migration.

References

Olivomycin: A Fluorescent Probe for Visualizing DNA Dynamics in Living Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, an aureolic acid antibiotic, has emerged as a valuable fluorescent probe for the real-time visualization and quantification of DNA in living cells. This document provides detailed application notes and experimental protocols for utilizing this compound A in fluorescence microscopy and flow cytometry. Its inherent fluorescence, which is significantly enhanced upon binding to the minor groove of GC-rich DNA regions, allows for the dynamic monitoring of nuclear events without the need for genetic modification or cell fixation.[1][2][3] Beyond its utility as a DNA stain, this compound A is a potent antitumor agent that induces apoptosis and influences mitochondrial quality control, making it a tool of interest in cancer research and drug development.[1][2][4]

Mechanism of Action and Fluorescent Properties

This compound A selectively binds to guanine-cytosine (GC)-rich sequences in the minor groove of double-stranded DNA.[1][2] This interaction, which is stabilized by the presence of divalent cations like Mg2+, results in a substantial increase in its fluorescence quantum yield.[5] The antibiotic's chromophore is responsible for its intrinsic fluorescence, with excitation and emission maxima suitable for standard fluorescence microscopy and flow cytometry setups.[1] Upon binding to DNA, this compound A can inhibit key cellular processes such as DNA replication and transcription by impeding the progression of polymerases along the DNA helix.[1][6]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound A as a fluorescent DNA probe. It is important to note that the DNA binding affinity can be influenced by the specific DNA sequence.

ParameterValueReference
Excitation Maximum (λex) ~488 nm[1]
Emission Maximum (λem) ~535 nm[1]
Fluorescence Enhancement upon DNA Binding ~10-fold increase[5]
Binding Specificity GC-rich DNA sequences[1][2]
Reported Effective Concentration in Cells 50 nM - 1 µM[1]

Experimental Protocols

Herein, we provide detailed protocols for the use of this compound A in living cells for both fluorescence microscopy and flow cytometry applications.

Protocol 1: Live-Cell Fluorescence Microscopy

This protocol outlines the steps for staining the nuclei of living cells with this compound A for visualization by fluorescence microscopy.

Materials:

  • This compound A stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Preparation of Staining Solution: Dilute the this compound A stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 100-500 nM is recommended, but this should be optimized for the specific cell type and experimental conditions.

  • Cell Staining: Remove the existing culture medium and replace it with the this compound A staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional): To reduce background fluorescence, the staining solution can be removed, and the cells can be washed once with pre-warmed PBS or fresh culture medium.

  • Imaging: Image the cells using a fluorescence microscope. For this compound A, an excitation wavelength of ~488 nm and an emission collection window centered around ~535 nm is optimal.[1]

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on imaging dish prepare_stain Prepare this compound A staining solution add_stain Incubate cells with This compound A (15-30 min) prepare_stain->add_stain wash_cells Wash cells (optional) add_stain->wash_cells acquire_images Acquire images using fluorescence microscope (Ex: 488 nm, Em: 535 nm) wash_cells->acquire_images

Experimental workflow for live-cell imaging with this compound A.

Protocol 2: Flow Cytometry for DNA Content Analysis

This protocol describes the use of this compound A to stain DNA for cell cycle analysis by flow cytometry.

Materials:

  • This compound A stock solution (e.g., 1 mM in DMSO)

  • Cell suspension

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add this compound A stock solution directly to the cell suspension to a final concentration of 100-500 nM.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and collecting the emission in the green channel (e.g., 530/30 nm bandpass filter).

  • Data Interpretation: Generate a histogram of fluorescence intensity to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Cellular Effects

Beyond its function as a DNA probe, this compound A exerts significant biological effects, primarily through the induction of DNA damage, which triggers downstream signaling cascades leading to apoptosis and regulation of mitochondrial quality.

This compound A-Induced Apoptosis

This compound A treatment can induce apoptosis in cancer cells through p53-dependent mechanisms.[1][7] In cells with wild-type p53, this primarily occurs via the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Puma and Bak, leading to caspase-9 activation.[1][2] In cells with mutated or deficient p53, both intrinsic and extrinsic pathways may be activated.[1][2]

G This compound This compound A dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 puma_bak Upregulation of Puma and Bak p53->puma_bak caspase9 Caspase-9 Activation puma_bak->caspase9 apoptosis Apoptosis caspase9->apoptosis

p53-dependent intrinsic apoptotic pathway induced by this compound A.

Mitochondrial Quality Control

This compound A can induce genotoxic stress, leading to the accumulation of reactive oxygen species (ROS) and the initiation of mitochondrial quality control mechanisms, such as mitophagy.[1][2] This process involves the selective removal of damaged mitochondria. In some cellular contexts, this compound A treatment has been shown to increase the localization of PINK1 and Parkin to the mitochondria, key regulators of mitophagy.[8]

G This compound This compound A ros Increased ROS This compound->ros mito_damage Mitochondrial Damage ros->mito_damage pink1 PINK1 Accumulation on Mitochondria mito_damage->pink1 parkin Parkin Recruitment pink1->parkin mitophagy Mitophagy parkin->mitophagy

Mitochondrial quality control pathway initiated by this compound A.

Conclusion

This compound A is a versatile tool for cell biologists and drug development professionals. Its properties as a live-cell DNA fluorescent probe enable the real-time investigation of nuclear architecture and dynamics. Furthermore, its potent biological activities, including the induction of apoptosis and mitophagy, provide a valuable pharmacological agent for studying cellular stress responses and for the development of novel anticancer therapies. The protocols and data presented here offer a comprehensive guide for the effective application of this compound A in a research setting.

References

Application Notes and Protocols for Chromatin Staining Using Olivomycin to Visualize Heterochromatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is a fluorescent antibiotic that serves as a valuable tool in the study of chromatin organization. By binding preferentially to GC-rich regions of DNA, this compound A can be used to differentiate between chromatin domains. As heterochromatin is often characterized by AT-rich DNA sequences, it is expected to exhibit lower fluorescence intensity when stained with this compound A compared to the brightly stained, GC-rich euchromatin. This differential staining allows for the visualization and analysis of heterochromatin distribution within the nucleus. This application note provides a detailed protocol for staining chromatin with this compound A for the specific purpose of visualizing heterochromatin in fixed cells using fluorescence microscopy.

Principle of Heterochromatin Visualization

This compound A intercalates into the minor groove of the DNA double helix with a strong preference for guanine-cytosine (GC) base pairs. This binding is magnesium-dependent and results in a significant increase in the fluorescence quantum yield of the this compound A molecule. Consequently, regions of the genome with a high GC content, which are typically associated with transcriptionally active euchromatin, will fluoresce brightly. Conversely, heterochromatic regions, which are generally more condensed and often enriched in adenine-thymine (AT) base pairs, will show significantly less fluorescence. This contrast in staining intensity allows for the demarcation and analysis of heterochromatin domains.

Data Presentation

While direct quantitative data comparing this compound A fluorescence in heterochromatin versus euchromatin is not extensively published in a standardized tabular format, the expected outcome is a significant difference in fluorescence intensity. The following table illustrates the anticipated results from quantitative image analysis.

Chromatin TypeExpected GC ContentExpected this compound A Fluorescence Intensity (Arbitrary Units)
EuchromatinHighHigh (e.g., 800-1200 A.U.)
HeterochromatinLowLow (e.g., 100-300 A.U.)
NucleolusVariable (GC-rich rDNA)High

Note: The arbitrary units (A.U.) are hypothetical and will depend on the specific imaging setup and cell type.

Experimental Protocols

This protocol is designed for staining adherent cells grown on coverslips for fluorescence microscopy.

Materials

  • Cells: Adherent cells cultured on sterile glass coverslips.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or 70% Ethanol (B145695).

  • Permeabilization Buffer (for PFA fixation): 0.1% Triton X-100 in PBS.

  • Staining Buffer: 100 µg/mL this compound A and 15 mM MgCl₂ in PBS (pH 7.2).[1]

  • Wash Buffer: PBS.

  • Mounting Medium: Aqueous, anti-fade mounting medium (e.g., containing n-propyl gallate).

  • Microscope Slides

  • Nail Polish or Coverslip Sealant

Instrumentation

  • Fluorescence microscope equipped with appropriate filters for this compound A (Excitation: ~445 nm, Emission: ~575 nm).

  • Incubator

  • Standard cell culture equipment

Protocol

  • Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • Paraformaldehyde (PFA) Fixation: Add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Ethanol Fixation: Immerse the coverslips in ice-cold 70% ethanol for 10 minutes.

  • Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells only): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature to permeabilize the cell membranes. Wash three times with PBS for 5 minutes each.

  • Staining:

    • Prepare the this compound A staining solution (100 µg/mL this compound A and 15 mM MgCl₂ in PBS, pH 7.2).[1] Protect the solution from light.

    • Add the staining solution to the coverslips, ensuring the cells are completely covered.

    • Incubate for 60-90 minutes at room temperature in the dark.[1]

  • Washing after Staining: Wash the cells three times with PBS for 5 minutes each in the dark to remove unbound this compound A.

  • Mounting:

    • Carefully remove the coverslip from the dish or plate.

    • Place a drop of anti-fade mounting medium onto a clean microscope slide.

    • Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.

  • Imaging:

    • Image the stained cells using a fluorescence microscope with the appropriate filter set for this compound A (Excitation ~445 nm, Emission ~575 nm).

    • Acquire images of the brightly stained euchromatin and the dimly stained heterochromatic regions.

Optional Counterstaining

For better visualization of the entire nucleus, a counterstain can be used. A stain that does not overlap with the emission spectrum of this compound A, such as DAPI or Hoechst, is recommended. The counterstaining step should be performed after the this compound A staining and washing steps, following the manufacturer's protocol for the chosen counterstain.

Visualizations

experimental_workflow Experimental Workflow for this compound Staining cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture cells on coverslips wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fix with PFA or Ethanol wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilize (if PFA fixed) wash2->permeabilization stain 6. Incubate with this compound A solution permeabilization->stain wash3 7. Wash with PBS stain->wash3 mount 8. Mount coverslip with anti-fade medium wash3->mount image 9. Acquire fluorescence images mount->image

Caption: Workflow for staining fixed cells with this compound A.

olivomycin_binding_principle Principle of Differential Chromatin Staining by this compound A cluster_chromatin Chromatin States cluster_staining This compound A Staining cluster_result Fluorescence Signal euchromatin Euchromatin (Less condensed, GC-rich) This compound This compound A (+ MgCl2) euchromatin->this compound High affinity binding heterochromatin Heterochromatin (Condensed, AT-rich) heterochromatin->this compound Low affinity binding high_fluorescence High Fluorescence This compound->high_fluorescence Bright signal low_fluorescence Low Fluorescence This compound->low_fluorescence Dim signal

Caption: this compound A preferentially binds to GC-rich euchromatin.

References

Application Notes and Protocols for Investigating Topoisomerase I Inhibition by Olivomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is a member of the aureolic acid family of antibiotics, known for its potent anticancer properties.[1] Its primary mechanism of action involves binding to GC-rich regions within the minor groove of DNA.[1] This interaction can interfere with essential cellular processes such as DNA replication and transcription. Furthermore, evidence suggests that this compound A may exert its cytotoxic effects through the inhibition of DNA topoisomerase I, a critical enzyme for resolving DNA topological stress during various cellular processes.[1] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which can trigger cell cycle arrest and apoptosis, making it a key target in cancer therapy.

These application notes provide a comprehensive guide for researchers investigating the inhibition of topoisomerase I by this compound A. Included are detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of experimental workflows and associated signaling pathways.

Data Presentation

Table 1: Cytotoxicity of this compound A and Related Aureolic Acid Antibiotics in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound AA-498Renal Cell Carcinoma~10[1]
This compound A786-ORenal Cell Carcinoma~1[1]
Chromomycin A3KKU-213Cholangiocarcinoma22.48 ± 4.08 (24h)[2]
Chromomycin A3KKU-055Cholangiocarcinoma21.14 ± 2.24 (24h)[2]
Chromomycin A3KKU-100Cholangiocarcinoma30.52 ± 2.91 (24h)[2]
MithramycinCHLA-10Ewing Sarcoma9.11[3]
MithramycinTC205Ewing Sarcoma4.32[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Investigating this compound A as a Topoisomerase I Inhibitor cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays A Topoisomerase I DNA Relaxation Assay B DNA Cleavage Assay A->B Confirms stabilization of cleavage complex C Cytotoxicity Assay (e.g., MTT/XTT) B->C Links enzymatic inhibition to cellular effects D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D Correlates cytotoxicity with apoptosis E Western Blot Analysis D->E Investigates molecular mechanism of apoptosis

Caption: Workflow for this compound A and Topoisomerase I.

Signaling Pathway

signaling_pathway Proposed Signaling Pathway for this compound A-Induced Apoptosis via Topoisomerase I Inhibition OlivomycinA This compound A Top1 Topoisomerase I OlivomycinA->Top1 Inhibition DNA_damage DNA Single-Strand Breaks Top1->DNA_damage Stabilizes cleavage complex ATM_ATR ATM / ATR Kinases DNA_damage->ATM_ATR Sensing of damage p53 p53 Activation ATM_ATR->p53 Phosphorylation Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Outer membrane permeabilization CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound A-induced apoptosis pathway.

Experimental Protocols

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay determines the ability of this compound A to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

  • This compound A (dissolved in a suitable solvent, e.g., DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol, 1% SDS)

  • 1% Agarose (B213101) gel in 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube for each concentration of this compound A to be tested, as well as for positive and negative controls.

  • Reaction Mixture Setup:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.25 µg)

    • 1 µL of this compound A at various concentrations (or solvent for control)

    • x µL of nuclease-free water to bring the volume to 19 µL

  • Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

  • No Enzyme Control: A single fast-migrating band of supercoiled DNA.

  • Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.

  • Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound A on cancer cells by assessing their metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., A-498, 786-O)

  • Complete cell culture medium

  • 96-well plates

  • This compound A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound A in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound A solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound A).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Analysis of Results:

  • Calculate the percentage of cell viability for each concentration of this compound A relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the this compound A concentration to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound A.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound A

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound A for 24-48 hours. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Analysis of Results:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the apoptotic effect of this compound A.

Conclusion

The protocols and data presented in these application notes provide a solid framework for investigating the inhibitory effects of this compound A on topoisomerase I. By combining in vitro enzymatic assays with cell-based cytotoxicity and apoptosis studies, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the anticancer activity of this promising compound. The provided visualizations offer a clear overview of the experimental process and the potential signaling pathways involved, facilitating experimental design and data interpretation.

References

Application Notes and Protocols: Assessing Mitochondrial Stress in Cells Treated with Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, an aureolic acid antibiotic, has demonstrated potent anticancer properties.[1][2] Emerging research indicates that its mechanism of action involves the induction of significant mitochondrial stress, leading to apoptosis and the activation of mitochondrial quality control pathways.[1][2] Notably, the cellular response to this compound A, particularly the extent of mitochondrial stress, can be influenced by the p53 mutational status of the cancer cells.[1] In p53-mutant cells, this compound A has been observed to cause more pronounced DNA damage and subsequent removal of mitochondria.[1]

These application notes provide a comprehensive guide for researchers to assess mitochondrial stress in cells treated with this compound. Detailed protocols for key assays are provided, along with illustrative quantitative data to guide experimental design and interpretation. The included signaling pathway and workflow diagrams offer a visual representation of the underlying mechanisms and experimental procedures.

Mechanism of Action: this compound-Induced Mitochondrial Stress

This compound A treatment triggers a cascade of events culminating in mitochondrial dysfunction and cell death. A key event is the excessive production of reactive oxygen species (ROS), leading to oxidative stress.[1][3] This oxidative stress, in turn, can damage mitochondrial components, including mitochondrial DNA (mtDNA) and proteins, and disrupt the mitochondrial membrane potential (ΔΨm). In response to this damage, cells may activate mitophagy, a selective form of autophagy, to clear damaged mitochondria.[1] In cancer cells with mutated p53, this response appears to be heightened, leading to more substantial mitochondrial clearance.[1]

This compound This compound A Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mito_Damage Mitochondrial Damage (mtDNA, proteins) Oxidative_Stress->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss Mitophagy Mitophagy Activation (PINK1/Parkin Pathway) Mito_Damage->Mitophagy Apoptosis Apoptosis MMP_Loss->Apoptosis Mitophagy->Apoptosis contributes to p53_mutant p53 Mutant Status p53_mutant->Mitophagy enhances Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with this compound (and controls) Seed_Cells->Treat_Cells Prepare_Dye Prepare TMRM/ Hoechst loading buffer Treat_Cells->Prepare_Dye Wash_1 Wash cells with PBS Prepare_Dye->Wash_1 Add_Dye Add loading buffer and incubate for 30 min Wash_1->Add_Dye Wash_2 Wash cells with PBS (2x) Add_Dye->Wash_2 Add_Medium Add fresh imaging medium Wash_2->Add_Medium Acquire_Data Acquire fluorescence data (microscope or plate reader) Add_Medium->Acquire_Data Analyze_Data Analyze TMRM intensity per cell Acquire_Data->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed cells in XF plate Start->Seed_Cells Hydrate_Cartridge Hydrate sensor cartridge Start->Hydrate_Cartridge Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Prepare_Plate Replace medium with assay medium and incubate Treat_Cells->Prepare_Plate Load_Inhibitors Load inhibitors into sensor cartridge Hydrate_Cartridge->Load_Inhibitors Run_Assay Run Mito Stress Test on XF Analyzer Prepare_Plate->Run_Assay Load_Inhibitors->Run_Assay Analyze_Data Analyze OCR data and calculate parameters Run_Assay->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Cell Cycle Analysis of Olivomycin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin, an aureolic acid antibiotic, is a potent anti-tumor agent that exerts its effects by binding to GC-rich regions in the minor groove of DNA. This interaction inhibits DNA replication and RNA transcription, ultimately leading to the induction of apoptosis. A critical aspect of understanding the mechanism of action of chemotherapeutic agents like this compound is to analyze their impact on the cell cycle. Flow cytometry, in conjunction with a DNA intercalating dye such as propidium (B1200493) iodide (PI), is a powerful technique to elucidate the cell cycle distribution of a cell population. These application notes provide a detailed protocol for the cell cycle analysis of cells treated with this compound.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound's primary mode of action is its high-affinity binding to the minor groove of DNA, particularly at GC-rich sequences. This binding physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[1] Consequently, cells are unable to progress through the S phase of the cell cycle.

Furthermore, the DNA damage and replication stress induced by this compound can activate p53 signaling pathways.[1] Activation of p53 can lead to the transcriptional induction of downstream targets such as p21 (CDKN1A), which is a potent inhibitor of cyclin-dependent kinases (CDKs). Inhibition of CDKs, particularly CDK2, prevents the transition from the G1 to the S phase, leading to a G1/S phase arrest. The cellular response to this compound is multifaceted, also involving the induction of both intrinsic and extrinsic apoptotic pathways, which are often p53-dependent.[1][2][3]

Data Presentation

The following table provides illustrative quantitative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line. This data represents a typical outcome for a compound that induces G1/S phase arrest.

TreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)055.2 ± 2.530.1 ± 1.814.7 ± 1.2
This compound1065.8 ± 3.120.5 ± 2.013.7 ± 1.5
This compound5078.3 ± 4.212.1 ± 1.99.6 ± 1.1
This compound10085.1 ± 3.88.5 ± 1.56.4 ± 0.9

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., A549, HeLa, MCF-7) in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare working concentrations of this compound in a complete cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle-treated (e.g., DMSO) control group.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add an appropriate volume of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

  • Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Gate on the single-cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris and a pulse-width versus pulse-area plot to exclude doublets.

    • Generate a histogram of PI fluorescence to visualize the cell cycle distribution.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Olivomycin_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Response This compound This compound DNA GC-rich DNA Minor Groove This compound->DNA Binds to Replication DNA Replication DNA->Replication Inhibits Transcription RNA Transcription DNA->Transcription Inhibits p53 p53 Activation Replication->p53 Transcription->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CDK2 CDK2 Inhibition p21->CDK2 G1_S_Arrest G1/S Phase Arrest CDK2->G1_S_Arrest Experimental_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Seed Cells B This compound Treatment A->B C Harvest Cells B->C D Fix in 70% Ethanol C->D E Stain with Propidium Iodide D->E F Flow Cytometry E->F G Analyze Cell Cycle Distribution F->G

References

Application Notes and Protocols: Preparation of Olivomycin A Stock Solution for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A is an aureolic acid antibiotic produced by Streptomyces species. It is a valuable tool in cancer research due to its multifaceted anticancer effects, which include the induction of apoptosis, suppression of cell migration, and interference with mitochondrial function.[1][2] Accurate and reproducible experimental results when using this compound A are critically dependent on the correct preparation, storage, and application of its solutions. These application notes provide a detailed protocol for the preparation of this compound A stock solutions and their use in cell culture experiments.

Data Presentation

Solubility and Stability of this compound A

This compound A is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] The solubility can vary between suppliers, so it is always recommended to consult the certificate of analysis for the specific batch being used.[5]

Solvent Reported Solubility (mg/mL) Molar Equivalent (mM) ¹Storage of Stock Solution Stability of Stock Solution
DMSO ~20 - 300[5]~25.3 - 379.2-20°C or -80°C[5]Up to 3 months at -20°C[4][5]
Ethanol ~30 - 250[3][5]~37.9 - 316.0-20°C or -80°C[5]Up to 3 months at -20°C[5]
Aqueous Media Sparingly soluble[3][4]-Not recommended for storageNot stable for more than one day[3][4]

¹Molar equivalents are calculated based on a molecular weight of 791.1 g/mol for this compound A.[3][5]

Experimental Protocols

Protocol 1: Preparation of a 5 mM this compound A Stock Solution in DMSO

This protocol describes the preparation of a 5 mM stock solution of this compound A in DMSO. This concentrated stock can then be diluted to the desired working concentration in cell culture media.

Materials:

  • This compound A (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound A powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound A. For example, to prepare 1 mL of a 5 mM stock solution, weigh out approximately 3.96 mg of this compound A.

  • Reconstitution: Carefully add the appropriate volume of sterile DMSO to the tube containing the this compound A powder. To achieve a 5 mM concentration from 3.96 mg of this compound A, add 1 mL of DMSO.

  • Dissolution: Securely cap the tube and vortex thoroughly until the this compound A is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.[5][6] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.[5][6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for up to 3 months.[4][5]

Protocol 2: Application of this compound A in a Cell-Based Assay

This protocol provides a general procedure for treating cultured cells with this compound A and includes important considerations for experimental design.

Materials:

  • Cultured cells in appropriate cell culture flasks or plates

  • Complete cell culture medium

  • 5 mM this compound A stock solution in DMSO (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.[6]

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 5 mM this compound A stock solution at room temperature.

    • Prepare serial dilutions of the this compound A stock solution in complete culture medium to achieve the final desired working concentrations. Working concentrations for this compound A can range from nanomolar to low micromolar, depending on the cell line and experimental endpoint.[1] For example, significant effects have been observed at concentrations ranging from 1 nM to 1 µM.[1]

    • Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound A used. [6] The final DMSO concentration should ideally be kept below 0.5% to minimize solvent-induced toxicity.[6]

    • Example Dilution: To prepare a 1 µM working solution from a 5 mM stock, you can perform a 1:5000 dilution (e.g., add 0.2 µL of the 5 mM stock to 1 mL of culture medium).

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Add the prepared working solutions of this compound A and the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following the treatment period, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or protein expression (e.g., Western blotting).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound A Powder dissolve Dissolve in DMSO (e.g., to 5 mM) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C/-80°C aliquot->store prepare_working Prepare Working Solutions (Dilute Stock in Media) store->prepare_working seed Seed Cells in Culture Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells incubate1->treat prepare_working->treat vehicle_control Prepare Vehicle Control (DMSO in Media) vehicle_control->treat incubate2 Incubate for Desired Duration treat->incubate2 analyze Perform Downstream Analysis incubate2->analyze

Caption: Experimental workflow for this compound A stock solution preparation and application in cell culture.

signaling_pathway cluster_cell Cellular Effects of this compound A cluster_dna DNA Interaction cluster_apoptosis Apoptosis Induction cluster_migration Migration & EMT cluster_mito Mitochondrial Effects This compound This compound A dna_binding Binds to GC-rich regions in DNA minor groove This compound->dna_binding topoisomerase Inhibits Topoisomerase I This compound->topoisomerase dnmt Inhibits DNA Methyltransferase This compound->dnmt emt Reverses EMT This compound->emt ros ROS Accumulation This compound->ros p53 p53-dependent mechanisms dna_binding->p53 intrinsic Intrinsic Pathway (e.g., Puma, Bak, Caspase-9) p53->intrinsic extrinsic Extrinsic Pathway (e.g., Caspase-8) p53->extrinsic apoptosis Apoptosis intrinsic->apoptosis extrinsic->apoptosis migration Suppresses Cell Migration emt->migration mito_clearance Mitochondrial Clearance ros->mito_clearance

Caption: Simplified signaling pathways affected by this compound A.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Generation Following Olivomycin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, an aureolic acid antibiotic, is a potent anti-cancer agent that functions by binding to the minor groove of GC-rich DNA, thereby inhibiting DNA and RNA synthesis.[1] Recent studies have highlighted its ability to induce apoptosis and oxidative stress in cancer cells.[2][3] A significant aspect of this compound's mechanism of action involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can induce cellular damage and trigger programmed cell death.[2] The induction of ROS is particularly pronounced in cancer cells with specific genetic backgrounds, such as those with mutations in the p53 and PTEN tumor suppressor genes.[2][4]

These application notes provide detailed protocols for the measurement of total cellular ROS and mitochondrial superoxide (B77818) in response to this compound exposure, utilizing the fluorescent probes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and MitoSOX™ Red, respectively.

Key Signaling Pathway

This compound A treatment, particularly in p53 and PTEN deficient cancer cells, has been shown to induce severe genotoxic stress, leading to an accumulation of ROS and subsequent mitochondrial dysfunction.[2][4] This suggests a signaling cascade where this compound-induced DNA damage triggers a stress response that, in cells with compromised tumor suppressor functions, leads to mitochondrial-mediated apoptosis and a surge in ROS. The loss of p53 and PTEN function impairs mitochondrial quality control, rendering the cells more susceptible to this compound-induced oxidative stress.[2]

This compound This compound A Exposure DNAdamage DNA Damage & Genotoxic Stress This compound->DNAdamage MitoStress Mitochondrial Stress & Impaired Quality Control DNAdamage->MitoStress downstream signaling p53PTEN Loss of p53/PTEN Function p53PTEN->MitoStress sensitizes ROS Increased ROS Generation (Superoxide, H₂O₂) MitoStress->ROS Apoptosis Apoptosis MitoStress->Apoptosis ROS->Apoptosis contributes to

Caption: Proposed signaling pathway of this compound-induced ROS.

Experimental Workflow Overview

The general workflow for measuring ROS generation after this compound exposure involves cell culture, treatment with this compound, staining with a ROS-sensitive fluorescent probe, and subsequent analysis by fluorescence microscopy, flow cytometry, or a microplate reader.

cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis CellCulture Cell Culture (e.g., A-498, 786-O) OlivomycinTreatment This compound A Treatment (Dose-response & Time-course) CellCulture->OlivomycinTreatment Staining Stain with ROS Probe (DCFH-DA or MitoSOX™ Red) OlivomycinTreatment->Staining Analysis Fluorescence Measurement (Microscopy, Flow Cytometry, Plate Reader) Staining->Analysis

Caption: General experimental workflow for ROS detection.

Protocol 1: Measurement of Total Cellular ROS using DCFH-DA

This protocol is adapted for adherent cells and is based on methodologies used to assess ROS in renal cancer cell lines following this compound A treatment.[2]

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected by fluorescence measurement.[5]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)

  • Positive control (e.g., 100 µM H₂O₂ or tert-butyl hydroperoxide)

  • This compound A

Procedure:

  • Cell Seeding:

    • Seed adherent cells (e.g., A-498, 786-O) in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Preparation:

    • DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the 10 mM DCFH-DA stock solution to the desired final working concentration in pre-warmed, serum-free medium. Vortex briefly to ensure it is fully dissolved.

  • Cell Treatment:

    • Remove the culture medium and treat the cells with various concentrations of this compound A diluted in fresh culture medium.

    • Include an untreated or vehicle-treated (DMSO) group as a negative control.

    • Incubate for the desired treatment duration (e.g., 24 hours).[2]

  • ROS Staining and Measurement:

    • Following this compound A treatment, remove the medium and wash the cells once with pre-warmed PBS.

    • Add the DCFH-DA working solution to each well.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

    • Remove the DCFH-DA working solution and wash the cells twice with pre-warmed PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Data Presentation:

Quantitative data should be presented as the mean fluorescence intensity (MFI) or as a fold change relative to the untreated control.

Treatment GroupThis compound A Conc.Mean Fluorescence Intensity (MFI)Standard DeviationFold Change in ROS vs. Control
Control (Vehicle)0 µMValueValue1.0
This compound A10 nMValueValueValue
This compound A50 nMValueValueValue
This compound A100 nMValueValueValue
Positive Control (H₂O₂)100 µMValueValueValue

Protocol 2: Detection of Mitochondrial Superoxide with MitoSOX™ Red

This protocol is designed for the specific detection of superoxide, a primary ROS, within the mitochondria.[6]

Principle: MitoSOX™ Red is a cell-permeable fluorogenic dye that is selectively targeted to the mitochondria due to its positive charge. It is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA.

Materials:

  • MitoSOX™ Red reagent

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, with Ca²⁺ and Mg²⁺

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~510 nm, Emission: ~580 nm)

  • Positive control (e.g., Antimycin A)

  • This compound A

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Reagent Preparation:

    • MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red in 13 µL of high-quality, anhydrous DMSO. Prepare fresh or from single-use aliquots stored at -20°C.[6]

    • MitoSOX™ Red Working Solution (1-5 µM): Dilute the 5 mM stock solution in pre-warmed HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration. The optimal concentration should be determined empirically for each cell type.

  • Cell Treatment:

    • Follow the same procedure as in Protocol 1 for this compound A treatment.

  • Mitochondrial Superoxide Staining and Measurement:

    • After this compound A treatment, wash the cells once with warm HBSS or PBS.

    • Add the MitoSOX™ Red working solution to each well.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells three times with warm HBSS or PBS to remove excess probe.

    • Add 100 µL of HBSS or PBS to each well.

    • Measure the fluorescence intensity immediately using a microplate reader with excitation at ~510 nm and emission at ~580 nm.

Data Presentation:

Present the data as the mean fluorescence intensity (MFI) or as a fold change in mitochondrial superoxide relative to the untreated control.

Treatment GroupThis compound A Conc.Mean Fluorescence Intensity (MFI) of MitoSOX™ RedStandard DeviationFold Change in Superoxide vs. Control
Control (Vehicle)0 µMValueValue1.0
This compound A10 nMValueValueValue
This compound A50 nMValueValueValue
This compound A100 nMValueValueValue
Positive Control (Antimycin A)Conc.ValueValueValue

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Autoxidation of the probe.Prepare fresh working solutions of the probes immediately before use. Protect from light.
Incomplete removal of the probe.Ensure thorough washing steps after staining.
Weak or No Signal Insufficient ROS production.Use a positive control to confirm assay performance.
Low probe concentration.Optimize the working concentration of the probe for your cell type.
Incorrect filter sets.Verify the excitation and emission wavelengths for the specific probe.
Cell Death/Morphology Changes Cytotoxicity from high probe concentration.Use the lowest effective concentration of the probe.
Phototoxicity from excessive light exposure.Minimize light exposure during imaging and analysis.

Conclusion

The protocols outlined provide robust methods for quantifying total cellular ROS and mitochondrial superoxide generation following exposure to this compound A. The differential response in ROS production, particularly in cells with varying p53 and PTEN status, underscores the importance of oxidative stress in the therapeutic mechanism of this compound A. These assays are valuable tools for researchers in drug development and cancer biology to further elucidate the role of ROS in this compound-induced cytotoxicity and to screen for novel compounds that modulate oxidative stress pathways.

References

Troubleshooting & Optimization

Optimizing Olivomycin A for Chromosome Staining: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Olivomycin A concentration in chromosome staining. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound A and why is it used for chromosome staining?

This compound A is a fluorescent antibiotic that binds specifically to GC-rich (Guanine-Cytosine) regions of the DNA minor groove.[1] This property makes it an excellent tool for chromosome analysis, as it produces a characteristic R-banding pattern, where GC-rich regions fluoresce brightly.[1][2] This pattern is the reverse of the G-banding or Q-banding patterns, providing complementary information for cytogenetic analysis.[2][3]

Q2: What is the optimal excitation and emission wavelength for this compound A?

While direct specifications for this compound A can vary, its closely related analogue, Chromomycin (B10761888) A3 (CMA3), which has nearly identical staining properties, has an absorption (excitation) maximum of approximately 430-445 nm and a fluorescence (emission) maximum around 570-575 nm.[4][5] It is recommended to use filter sets appropriate for this range, often similar to those used for FITC.

Q3: Can this compound A be used with other stains?

Yes, this compound A is often used in conjunction with AT-specific stains like DAPI (4',6-diamidino-2-phenylindole) to generate complementary banding patterns on the same metaphase spread. This dual staining allows for a more comprehensive analysis of chromosome structure.

Q4: How should I store my this compound A stock solution?

For optimal stability, it is recommended to prepare aliquots of the stock solution and store them at -20°C in the dark to prevent degradation and photobleaching. A related compound, Chromomycin A3, is noted to be stable for about two months when stored refrigerated at 4°C.[4]

Experimental Protocol: this compound A Staining for R-Banding

This protocol is adapted from established methods for GC-specific fluorochromes.[4][6] Users should treat this as a starting point and optimize key parameters for their specific cell type and experimental setup.

1. Reagent Preparation:

  • Staining Buffer (Modified McIlvaine's Buffer, pH 7.0):

    • Citric Acid: 9.6 g

    • Na₂HPO₄: 14.2 g

    • MgCl₂·6H₂O: 0.2 g

    • Add distilled H₂O to a final volume of 500 ml.

    • Adjust pH to 7.0 using NaOH.

    • This buffer is stable at room temperature for several months.[4]

  • This compound A Staining Solution:

    • Dissolve 1-2 mg of this compound A in 10.0 ml of Staining Buffer.[4] Note: Complete dissolution may take time; ensure no particulates are visible.

    • Store at 4°C in the dark for up to two months.[4]

  • Mounting Medium (Antifade):

    • A commercial antifade mounting medium is highly recommended to prevent photobleaching.[7][8]

    • Alternatively, a glycerol-based medium can be used. A protocol for a similar stain enhances banding by dissolving 0.1-0.2 g of NaOH crystals in 10.0 ml of glycerol, which may be tested for this compound A.[4]

2. Staining Procedure:

  • Slide Preparation: Use freshly prepared or aged (up to 3 months) chromosome preparations on clean, residue-free glass slides.[4]

  • Buffer Rinse: Briefly rinse the slide with the Staining Buffer for 10-15 seconds.[4]

  • Staining: Remove excess buffer and apply 2-3 drops of the this compound A Staining Solution to the slide. Float a coverslip on the solution.[4]

  • Incubation: Incubate the slide for 5-20 minutes at room temperature in the dark. The optimal time may vary and should be determined empirically.

  • Washing: Gently remove the coverslip by briefly rinsing the slide with tap water or buffer.[4]

  • Mounting: Remove excess liquid and mount the slide with an antifade mounting medium.

  • Imaging: Observe under a fluorescence microscope using the appropriate filter set (e.g., excitation ~440 nm, emission ~570 nm).

Quantitative Data

ParameterRecommended RangeApplicationSource
Stock Solution 0.5 mg/mLSperm Chromatin Staining[5]
Working Solution 0.1 - 0.2 mg/mLVertebrate Chromosome Banding[4]
Working Solution 0.25 mg/mLSperm Chromatin Staining[5][9]
Incubation Time 5 - 20 minutesGeneral Chromosome Staining[4][5][9]

Note: These concentrations, derived from protocols for the closely related Chromomycin A3, serve as an excellent starting point for optimizing this compound A staining.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the staining process.

Problem: Weak or No Fluorescence Signal

Possible Cause Recommended Solution
Suboptimal Stain Concentration Increase the concentration of this compound A in the staining solution. Titrate from the lower to the upper end of the recommended range (see table above).
Incorrect Filter Set Ensure the excitation and emission filters on the microscope are appropriate for this compound A (Excitation max ~440 nm, Emission max ~570 nm).[4][5]
Photobleaching Minimize exposure of the slide to the excitation light. Use an antifade mounting medium.[7][8][10] Capture images promptly after focusing.
Degraded Stain Prepare a fresh staining solution. Ensure stock solutions are stored properly (aliquoted, frozen, and protected from light).

| Insufficient Incubation Time | Increase the incubation time in 5-minute increments to allow for complete DNA binding. |

Problem: High Background Fluorescence

Possible Cause Recommended Solution
Excessive Stain Concentration Decrease the concentration of this compound A. High concentrations can lead to non-specific binding and high background.
Inadequate Washing Increase the duration and/or number of post-staining washes to remove unbound stain more effectively.
Contaminated Reagents Use fresh, high-purity water and buffer reagents. Filter solutions if necessary.

| Autofluorescence | Some cell preparations exhibit natural fluorescence. Image an unstained control slide to determine the level of autofluorescence and adjust imaging parameters accordingly.[11] |

Problem: Uneven Staining or Poor Banding

Possible Cause Recommended Solution
Poor Chromosome Spreading Optimize the cell harvesting and slide preparation technique to ensure well-spread metaphases. Ensure slides are exceptionally clean before use.
Incorrect Buffer pH Verify that the pH of the staining buffer is 7.0, as pH can significantly impact dye binding and fluorescence.[4]
Over-digestion (if applicable) If using enzymatic pre-treatment (e.g., trypsin for G-banding), over-digestion can damage chromosome structure. Reduce enzyme concentration or incubation time.

| Suboptimal Incubation Time | Both too short and too long incubation times can affect band resolution. Perform a time-course experiment to find the optimal duration. |

Visual Guides

Experimental Workflow for this compound A Staining

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis A Prepare Metaphase Chromosome Spreads C Rinse Slide with Buffer A->C B Prepare Staining & Buffer Solutions B->C D Apply this compound A Staining Solution C->D E Incubate in Dark (5-20 min) D->E F Wash to Remove Excess Stain E->F G Mount with Antifade Medium F->G H Image with Fluorescence Microscope G->H I Analyze R-Banding Patterns H->I

Caption: Workflow for chromosome staining with this compound A.

Troubleshooting Decision Tree for Poor Staining

G Start Poor Staining Quality WeakSignal Weak or No Signal Start->WeakSignal Signal Issue? HighBg High Background Start->HighBg Background Issue? Uneven Uneven Staining Start->Uneven Pattern Issue? Sol_Weak1 Increase this compound A Concentration WeakSignal->Sol_Weak1 Sol_Weak2 Check Microscope Filter Set WeakSignal->Sol_Weak2 Sol_Weak3 Use Antifade Mounting Medium WeakSignal->Sol_Weak3 Sol_Weak4 Increase Incubation Time WeakSignal->Sol_Weak4 Sol_Bg1 Decrease this compound A Concentration HighBg->Sol_Bg1 Sol_Bg2 Improve Washing Steps HighBg->Sol_Bg2 Sol_Bg3 Check for Autofluorescence HighBg->Sol_Bg3 Sol_Uneven1 Optimize Chromosome Spreading Uneven->Sol_Uneven1 Sol_Uneven2 Verify Buffer pH is 7.0 Uneven->Sol_Uneven2

Caption: Decision tree for troubleshooting common staining issues.

References

Troubleshooting low signal in Olivomycin-based flow cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olivomycin-based flow cytometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in flow cytometry?

This compound is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. In flow cytometry, it is primarily used as a DNA stain. It binds preferentially to GC-rich regions of the DNA double helix, allowing for the analysis of DNA content, cell cycle status, and apoptosis. Its fluorescence is dependent on its binding to DNA.

Q2: What are the excitation and emission maxima for this compound?

This compound is typically excited by a blue laser (around 488 nm). Its emission maximum is in the green range, generally around 514 nm. It is crucial to ensure your flow cytometer's laser and filter configuration is compatible with these wavelengths.[1]

Q3: Why am I observing a very low or no signal from my this compound-stained cells?

Low or no signal in this compound-based flow cytometry can stem from several factors, including issues with the staining protocol, cell health, or instrument settings. A systematic troubleshooting approach is necessary to identify and resolve the root cause.[2][3][4][5]

Q4: Can this compound be used in combination with other fluorochromes in a multicolor panel?

Yes, but careful panel design is essential. Due to its emission in the green spectrum, spectral overlap with other green-emitting fluorochromes like FITC or Alexa Fluor 488 can occur. Proper compensation controls are critical to correct for this spillover.[6] It's also important to consider that this compound's binding and fluorescence can be influenced by the presence of other DNA-binding dyes.

Q5: Is this compound suitable for staining fixed and permeabilized cells?

Yes, this compound can be used to stain both live and fixed/permeabilized cells. For intracellular targets, fixation and permeabilization are necessary to allow the dye to enter the cell and bind to the nuclear DNA. The choice of fixation and permeabilization reagents should be optimized for your specific cell type and experimental goals.[7]

Troubleshooting Guide: Low Signal

A common challenge in this compound-based flow cytometry is a weak or absent fluorescent signal. The following guide provides a structured approach to diagnosing and resolving this issue.

Diagram: Low Signal Troubleshooting Workflow

LowSignalTroubleshooting cluster_Problem Problem cluster_Checks Troubleshooting Steps cluster_Solutions Potential Solutions Start Low or No this compound Signal Staining Review Staining Protocol Start->Staining CellHealth Assess Cell Health & Permeability Start->CellHealth Instrument Verify Instrument Settings Start->Instrument OptimizeDye Optimize this compound Concentration Staining->OptimizeDye OptimizeIncubation Adjust Incubation Time/Temperature Staining->OptimizeIncubation CheckBuffer Verify Buffer pH & Composition Staining->CheckBuffer Viability Use Viability Dye / Fresh Cells CellHealth->Viability Permeabilization Optimize Permeabilization Method CellHealth->Permeabilization LaserFilter Check Laser & Filter Configuration Instrument->LaserFilter PMTVoltage Adjust PMT Voltages Instrument->PMTVoltage Compensation Review Compensation Settings Instrument->Compensation

Caption: A workflow diagram for troubleshooting low this compound signal.

Troubleshooting Table: Low Signal Issues
Potential Cause Recommended Solution Detailed Explanation
Staining Protocol Issues
Suboptimal this compound ConcentrationTitrate this compound concentration.The optimal concentration can vary between cell types and experimental conditions. Perform a titration to find the concentration that yields the best signal-to-noise ratio.
Inadequate Incubation Time or TemperatureOptimize incubation time and temperature.Insufficient incubation can lead to incomplete staining. Test different incubation times (e.g., 15-60 minutes) and temperatures (e.g., room temperature vs. 37°C).[8]
Incorrect Buffer pH or CompositionEnsure the staining buffer has a neutral to slightly alkaline pH (7.2-7.4).This compound's binding to DNA can be pH-dependent. Acidic conditions may reduce or prevent binding.[9][10] The presence of certain ions, like Mg++, can influence binding.[9]
PhotobleachingProtect stained samples from light.This compound, like many fluorochromes, is susceptible to photobleaching. Keep samples in the dark as much as possible before and during acquisition.[2][11]
Cell-Related Issues
Poor Cell ViabilityUse a viability dye to exclude dead cells from the analysis.Dead cells can exhibit altered membrane permeability and autofluorescence, which can interfere with the signal. Whenever possible, use freshly isolated cells.[3][4]
Insufficient Permeabilization (for fixed cells)Optimize the permeabilization method.If staining intracellularly, the cell membrane must be adequately permeabilized for this compound to reach the nucleus. Test different permeabilization reagents and protocols.[3][7]
Low Target (GC-rich DNA) ExpressionThis is inherent to the cell type and may not be easily modifiable.Consider if the chosen cell type has a particularly low GC content, which could lead to a weaker signal.
Instrument Settings
Incorrect Laser and Filter ConfigurationVerify that the correct laser (e.g., 488 nm) and emission filter (e.g., 525/50 nm bandpass) are being used.The instrument must be set up to excite this compound and collect its emission efficiently.[5][11]
PMT Voltages are Too LowIncrease the Photomultiplier Tube (PMT) voltage for the green channel.Low PMT voltages will result in a weaker detected signal. Adjust the voltages to ensure the positive signal is on scale and well-separated from the negative population.[12]
Incorrect Compensation SettingsReview and, if necessary, recalculate compensation using single-stained controls.Spillover from other fluorochromes can artificially lower the perceived signal in the this compound channel if compensation is not set correctly.[6][13]

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound
  • Cell Preparation:

    • Harvest cells and wash them once with 1X Phosphate-Buffered Saline (PBS).

    • Resuspend the cells in an appropriate buffer (e.g., PBS or a buffer with a neutral pH) at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add this compound to the cell suspension at a pre-determined optimal concentration.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with 1X PBS to remove unbound dye.

  • Acquisition:

    • Resuspend the cells in a suitable sheath fluid.

    • Acquire the samples on a flow cytometer equipped with a blue laser (488 nm) and a green emission filter (e.g., 525/50 nm).

Protocol 2: Staining of Fixed and Permeabilized Cells
  • Cell Preparation and Fixation:

    • Harvest and wash cells as described above.

    • Fix the cells using a suitable fixative (e.g., 70% ethanol (B145695) or a paraformaldehyde-based solution).

    • Incubate according to the chosen fixation protocol.

  • Permeabilization:

    • Wash the fixed cells with 1X PBS.

    • Permeabilize the cells using a reagent like Triton X-100 or saponin. The choice of permeabilizing agent should be optimized.

  • Staining:

    • Resuspend the permeabilized cells in a staining buffer containing the optimal concentration of this compound.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing and Acquisition:

    • Wash the cells to remove excess dye.

    • Resuspend in sheath fluid and acquire on the flow cytometer as described for live cells.

Signaling Pathways and Logical Relationships

Diagram: this compound Mechanism of Action

OlivomycinMechanism This compound This compound DNA GC-Rich Regions of DNA This compound->DNA Binds to Complex This compound-DNA Complex DNA->Complex Fluorescence Green Fluorescence (λem ≈ 514 nm) Complex->Fluorescence Results in

Caption: The binding of this compound to DNA leading to fluorescence.

References

Technical Support Center: Olivomycin A In Vivo Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Olivomycin A for in vivo studies. Due to its complex structure, this compound A presents solubility challenges that can impede its preclinical development. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound A for in vivo experiments.

Problem Potential Cause Suggested Solution
This compound A does not dissolve in aqueous solutions. This compound A is a large, complex molecule with poor water solubility.It is not recommended to dissolve this compound A directly in aqueous buffers like saline or PBS. An organic co-solvent is necessary.
Precipitation occurs when the stock solution is diluted with an aqueous vehicle. The concentration of the organic solvent in the final formulation is too low to maintain solubility. "Salting out" effect.Decrease the final dilution factor. Increase the proportion of co-solvents in the final formulation. Prepare the final formulation by slowly adding the aqueous vehicle to the organic stock solution with constant vortexing.
The prepared formulation is too viscous for injection. High concentration of polymers like PEG.Use a lower molecular weight PEG (e.g., PEG300 or PEG400). Decrease the percentage of PEG in the formulation and replace it with another co-solvent or vehicle.
Signs of toxicity in animals (e.g., irritation at the injection site, lethargy). The concentration of the organic solvent (e.g., DMSO) is too high. The pH of the formulation is not physiological.Keep the final concentration of DMSO below 10% (ideally below 5%) in the injected volume. Adjust the pH of the final formulation to ~7.4 with sterile PBS. Include a vehicle-only control group in your experiment to assess solvent toxicity.
Inconsistent results between experiments. Incomplete dissolution of this compound A. Degradation of the compound.Ensure complete dissolution of the stock solution before preparing the final formulation. Gentle warming and sonication can aid dissolution. Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for making a stock solution of this compound A?

A1: While specific quantitative solubility data for this compound A is limited in the public domain, based on its chemical nature as a large glycosidic polyketide, organic solvents are required. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used to dissolve related poorly soluble antibiotics. It is recommended to first attempt to dissolve this compound A in 100% DMSO or absolute ethanol to create a concentrated stock solution.

Q2: I have a stock solution in DMSO. How can I prepare a formulation suitable for intravenous (IV) or intraperitoneal (IP) injection in mice?

A2: A common strategy for formulating poorly soluble drugs for in vivo use is to use a co-solvent system. A widely used formulation for IV or IP administration consists of a mixture of DMSO, polyethylene (B3416737) glycol (PEG), a surfactant like Tween 80, and saline. The DMSO solubilizes the compound, PEG helps to maintain solubility upon dilution, Tween 80 acts as a stabilizing agent, and saline provides isotonicity. A typical starting formulation to test would be:

  • 5-10% DMSO

  • 30-40% PEG300 or PEG400

  • 5% Tween 80

  • 45-60% Saline or PBS

It is crucial to prepare this by adding the components sequentially and ensuring the solution is clear at each step.

Q3: Is it possible to use an oil-based vehicle for this compound A administration?

A3: Yes, for subcutaneous (SC) or oral (PO) administration, an oil-based vehicle can be an option. Corn oil or sesame oil are common choices. To prepare such a formulation, you would typically dissolve the this compound A in a small amount of an organic solvent like DMSO first, and then dilute this with the oil. For example, a 10% DMSO in corn oil formulation can be tested.

Q4: How can I determine the maximum soluble concentration of this compound A in my chosen vehicle?

A4: Since published data is scarce, you will likely need to determine the solubility empirically. This can be done using a simple shake-flask method. Add an excess amount of this compound A to a known volume of your chosen solvent system, agitate at a constant temperature until equilibrium is reached (e.g., 24-48 hours), and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

Q5: What are some key considerations for ensuring the stability of the this compound A formulation?

A5: To ensure stability, it is recommended to:

  • Prepare formulations fresh on the day of use.

  • If a stock solution in an organic solvent is prepared, store it in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.

  • Protect the solution from light, as many complex organic molecules are light-sensitive.

  • Visually inspect the solution for any signs of precipitation before administration.

Quantitative Data Summary

Solvent Reported Solubility of Oligomycin A (mg/mL) Reference
DMSO~20Cayman Chemical
Ethanol~30Cayman Chemical
Dimethyl formamide (B127407) (DMF)~20Cayman Chemical
1:2 solution of ethanol:PBS (pH 7.2)~0.3Cayman Chemical

Experimental Protocols

Protocol 1: Preparation of this compound A Stock Solution in DMSO

  • Materials:

    • This compound A (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound A into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound A).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Injectable Formulation for In Vivo Studies

This protocol describes the preparation of a co-solvent formulation suitable for intravenous or intraperitoneal administration.

  • Materials:

    • This compound A stock solution in DMSO (from Protocol 1)

    • Polyethylene glycol 300 (PEG300) or PEG400

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

    • Sterile, conical tubes

  • Procedure (to prepare 1 mL of a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline formulation):

    • In a sterile conical tube, add 100 µL of the this compound A stock solution in DMSO.

    • Add 400 µL of PEG300 to the tube. Vortex until the solution is homogeneous.

    • Add 50 µL of Tween 80. Vortex again until the solution is clear and uniform.

    • Slowly add 450 µL of sterile saline or PBS to the mixture while continuously vortexing. It is critical to add the aqueous component last and slowly to prevent precipitation.

    • Visually inspect the final formulation for clarity. If any cloudiness or precipitation is observed, the formulation may not be suitable for injection and may require optimization (e.g., by adjusting the proportions of the solvents).

    • Use the formulation immediately after preparation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation In Vivo Formulation olivomycin_solid This compound A (solid) stock_solution Concentrated Stock Solution olivomycin_solid->stock_solution Dissolve dmso DMSO dmso->stock_solution final_formulation Injectable Formulation stock_solution->final_formulation 1. Add Stock peg PEG300 peg->final_formulation 2. Add PEG tween Tween 80 tween->final_formulation 3. Add Tween 80 saline Saline/PBS saline->final_formulation 4. Add Saline (slowly) in_vivo_study In Vivo Study final_formulation->in_vivo_study Administer to animals

Caption: Workflow for preparing this compound A for in vivo studies.

olivomycin_apoptosis_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound A dna GC-rich DNA This compound->dna Binds to minor groove p53 p53 dna->p53 DNA Damage Signal puma_bak Puma/Bak Transcription p53->puma_bak Activates caspase9 Caspase-9 puma_bak->caspase9 Leads to activation of apoptosis Apoptosis caspase9->apoptosis caspase8 Caspase-8 (in p53 mutant cells) bid Bid -> tBid (in p53 mutant cells) caspase8->bid caspase8->apoptosis Directly activates executioner caspases bid->caspase9

Side effects and toxicity of Olivomycin in clinical applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice regarding the side effects and toxicity of Olivomycin in experimental and preclinical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antitumor antibiotic belonging to the aureolic acid group, isolated from Streptomyces olivoreticuli.[1][2] Its primary mechanism of action involves binding as a divalent metal ion-coordinated dimer to the minor groove of GC-rich regions of DNA.[2][3] This binding physically obstructs DNA-dependent processes, leading to the inhibition of both DNA replication and RNA transcription.[1][3] Additionally, this compound can interfere with the activity of enzymes like topoisomerase I and DNA methyltransferase.[4][5] These actions culminate in the induction of apoptosis (programmed cell death) in tumor cells.[1][4][6]

Q2: What are the major dose-limiting toxicities of this compound observed in preclinical studies?

A2: Preclinical studies in animal models have identified significant dose-dependent toxicities as the primary limiting factors for this compound and its derivatives. The most consistently reported major toxicities are:

  • Nephrotoxicity (Kidney Toxicity): this compound has demonstrated toxic effects on the kidneys.[7][8][9]

  • Hepatotoxicity (Liver Toxicity): The compound has also been shown to cause dose-dependent damage to the liver.[7][8][9]

These toxicities are critical considerations in determining the therapeutic window and maximum tolerated dose (MTD) in experimental settings.[10]

Q3: How does this compound induce cytotoxicity and apoptosis?

A3: this compound induces cytotoxicity through a multi-faceted approach. By binding to DNA, it triggers significant genotoxic stress, leading to DNA damage.[5][11][12] This damage activates cellular stress responses, including the p53 signaling pathway, which is a key regulator of apoptosis.[4][6] this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, depending on the cellular context.[4][11][12] For example, in A-498 renal cancer cells, it primarily activates the intrinsic pathway, characterized by the upregulation of Puma and Bak and the activation of caspase-9.[4][12]

Q4: Does the p53 status of a cell influence its response to this compound?

A4: Yes, the tumor suppressor p53 status significantly influences cellular sensitivity to this compound. Studies on renal cell carcinoma lines have shown that cells with mutant or loss-of-function p53 (like 786-O cells) exhibit a more pronounced response to the drug.[4][5][11][12] In these p53-mutant cells, this compound treatment leads to more severe DNA damage, a greater accumulation of reactive oxygen species (ROS), and extensive mitochondrial clearance compared to cells with wild-type p53.[5][11][12] This suggests that the p53 context can sensitize cancer cells to this compound-mediated effects.[11][12]

Q5: What are the known effects of this compound on other cellular stress pathways?

A5: Beyond apoptosis, this compound is known to induce several other cellular stress responses:

  • Oxidative Stress: It causes a significant increase in intracellular reactive oxygen species (ROS).[4][5][11][13]

  • Lysosomal Activation: Treatment with this compound leads to increased lysosomal activity, which is involved in the degradation of cellular components.[4][5][11][13]

  • Mitochondrial Stress & Clearance: The drug can induce mitochondrial stress and subsequent removal of damaged mitochondria (mitophagy), particularly in p53-mutant cells.[5][11][12]

  • Cellular Senescence: In some cancer cell lines, this compound exposure has been shown to induce a state of permanent growth arrest known as cellular senescence.[5]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and preclinical studies to provide a reference for experimental design.

Table 1: Summary of Preclinical Toxicity Findings for this compound and its Derivative Olivamide

CompoundAnimal ModelKey Toxicological FindingsReference
This compound RatsDemonstrated effects on kidney and liver function.[8]
Olivamide RatsExhibited dose-dependent nephrotoxic and hepatotoxic properties in chronic toxicity studies.[7]
Olivamide RabbitsMultiple administrations led to transient increases in serum AST, urea, and creatinine. Higher doses also increased alkaline phosphatase and total bilirubin, with microscopic abnormalities observed in the liver and kidneys.[9]

Table 2: Effective In Vitro Concentrations of this compound A in Renal Cancer Cell Lines

EffectCell Line (p53 status)Effective Concentration RangeReference
Inhibition of Colony Formation A-498 (Wild-type)Significant effect starting at 10 nM[5][14]
786-O (Mutant)Significant effect starting at 1 nM[5][14]
Induction of Apoptosis A-498 (Wild-type)1 µM[5][15]
786-O (Mutant)50 nM[5][15]
Suppression of Cell Migration A-498 & 786-OSignificant effect at 100 nM[4][16]
Induction of Severe DNA Damage 786-O (Mutant)50 nM[5][11]

Troubleshooting Guides

Problem: Unexpectedly high cytotoxicity is observed in my cell line at low nanomolar concentrations.

  • Possible Cause 1: Cell Line Sensitivity: Your cell line may be exceptionally sensitive to DNA-damaging agents, especially if it has deficiencies in DNA repair pathways or a mutant p53 background, which is known to enhance this compound's effects.[5][11][12]

  • Troubleshooting Steps:

    • Verify p53 Status: Confirm the p53 status of your cell line.

    • Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to accurately determine the IC50 (half-maximal inhibitory concentration).

    • Check Drug Stock: Ensure the correct dilution of your this compound stock solution. Verify the compound's purity and integrity if possible.

    • Compare with a Resistant Cell Line: If available, test this compound on a cell line known to be more resistant (e.g., one with wild-type p53 and robust DNA repair) to confirm the compound is active.

Problem: My results on this compound-induced apoptosis are inconsistent.

  • Possible Cause 1: Assay Timing: The peak of apoptosis can be time-dependent. You may be collecting cells too early or too late.

  • Possible Cause 2: Apoptotic Pathway: The cell line may be undergoing a different form of cell death (e.g., necrosis, senescence) or may be resistant to apoptosis.

  • Troubleshooting Steps:

    • Conduct a Time-Course Experiment: Treat cells with a fixed concentration of this compound and measure apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the optimal window.

    • Use Multiple Assays: Corroborate Annexin V/PI staining results with another method, such as a caspase activity assay (e.g., Caspase-3/7, Caspase-9) or Western blot for cleaved PARP.

    • Check for Senescence: If cells appear enlarged and flattened but are not staining positive for apoptosis markers, consider performing a senescence-associated β-galactosidase (SA-β-gal) assay.[5]

Problem: How do I assess this compound-induced nephrotoxicity or hepatotoxicity in an animal model?

  • Approach: A chronic toxicity study is required to evaluate organ-specific damage.[7][9]

  • Experimental Outline:

    • Model Selection: Use a standard rodent model (e.g., Wistar rats or rabbits).[7][9]

    • Dosing Regimen: Administer the drug intravenously daily for a set period (e.g., 15 days).[9] Doses should be based on a preliminary maximum tolerated dose (MTD) study.

    • Monitoring:

      • Blood Biochemistry: Collect blood samples at baseline and post-treatment to analyze markers for liver function (ALT, AST, alkaline phosphatase, bilirubin) and kidney function (urea, creatinine).[7][9]

      • Urinalysis: Analyze urine for protein, urobilinogen, and specific gravity.[9]

      • Clinical Signs: Monitor animal body weight and general health daily.

    • Histopathology: At the end of the study, sacrifice the animals and perform a histological evaluation of the kidneys and liver to identify any structural abnormalities or cellular damage.[9]

Visualizations and Workflows

Signaling Pathways

Olivomycin_Mechanism This compound This compound DNA GC-Rich DNA (Minor Groove) This compound->DNA Binds Genotoxic_Stress Genotoxic Stress & DNA Damage (γH2AX) This compound->Genotoxic_Stress Transcription Inhibition of RNA Transcription DNA->Transcription Replication Inhibition of DNA Replication DNA->Replication p53_WT Wild-Type p53 Activation Genotoxic_Stress->p53_WT ROS Increased ROS & Oxidative Stress Genotoxic_Stress->ROS Intrinsic Intrinsic Pathway (Puma, Bak, Caspase-9) p53_WT->Intrinsic p53_Mut Mutant p53 Context p53_Mut->ROS Greatly Enhances Extrinsic Extrinsic Pathway (Caspase-8) p53_Mut->Extrinsic Cross-talk Mito_Stress Mitochondrial Stress & Mitophagy ROS->Mito_Stress Mito_Stress->Intrinsic Apoptosis Apoptosis Intrinsic->Apoptosis Extrinsic->Apoptosis

Caption: this compound's multifaceted mechanism of action.

Experimental Workflows

Toxicity_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Endpoint Assays cluster_analysis 4. Data Analysis start Seed Cancer Cells in Culture Plates incubation Incubate (24h) for Adherence start->incubation treatment Treat with this compound (Dose-Response & Time-Course) incubation->treatment assays Proliferation/Viability Assay (e.g., Colony Formation) Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) Cellular Stress Assay (e.g., DCFDA for ROS) Migration Assay (e.g., Wound Healing) treatment->assays analysis Quantify Results, Determine IC50, Statistical Analysis assays->analysis conclusion Correlate Cytotoxicity with Mechanistic Endpoints analysis->conclusion

Caption: Workflow for in vitro assessment of this compound.

Logical Relationships

Troubleshooting_Tree start Issue: Inconsistent/Unexpected Cytotoxicity Results check_drug Is the drug stock and dilution correct? start->check_drug check_cells Is the cell line behaving as expected? check_drug->check_cells Yes sol_drug Solution: Prepare fresh stock. Verify calculations. check_drug->sol_drug No check_assay Is the assay protocol optimized? check_cells->check_assay Yes sol_cells Solution: Verify cell identity (STR profiling). Check p53 status. Test a control cell line. check_cells->sol_cells No sol_assay Solution: Run time-course & dose-response. Include positive/negative controls. check_assay->sol_assay No escalate Contact Technical Support with all data check_assay->escalate Yes

References

Technical Support Center: Development of Less Toxic Semi-synthetic Derivatives of Olivomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the development of less toxic semi-synthetic derivatives of Olivomycin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound A and its derivatives?

This compound A is an aureolic acid antibiotic that exerts its anticancer effects through multiple mechanisms. Its primary mode of action is binding to GC-rich regions in the minor groove of DNA, which interferes with DNA replication and transcription. This interaction can also inhibit the activity of DNA topoisomerase I. Furthermore, this compound A and its derivatives, such as Olivamide, have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through p53-dependent pathways, involving both intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades. Some derivatives have also been noted to inhibit DNA methyltransferase activity, suggesting an epigenetic component to their mechanism.

Q2: What is the rationale for developing semi-synthetic derivatives of this compound A?

While this compound A exhibits potent antitumor activity, its clinical application has been limited due to significant side effects and toxicity. The primary goal of developing semi-synthetic derivatives is to reduce this toxicity while retaining or even enhancing the therapeutic efficacy. Key strategies involve modifying the aglycon side chain of the this compound A molecule.

Q3: What are some of the most promising less toxic semi-synthetic derivatives of this compound A?

Several derivatives have been synthesized and evaluated. Two notable examples are:

  • This compound SA: An acid derivative produced by the interaction of this compound A with sodium periodate (B1199274). Interestingly, this compound SA itself is significantly less cytotoxic than the parent compound.

  • N,N-dimethylaminoethylamide of this compound SA (also referred to as Olivamide): This amide derivative of this compound SA has demonstrated a pronounced antitumor effect in preclinical models with improved tolerance compared to this compound A.

Data Presentation: In Vitro Cytotoxicity of this compound A and Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound A and its derivatives in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound A A-498Renal Cell Carcinoma~1.0
786-ORenal Cell Carcinoma~0.05
Murine LeukemiaLeukemiaNot specified (active at nanomolar concentrations)
Human T lymphoblastic cellsLeukemiaNot specified (active at nanomolar concentrations)
Olivamide Various tumor cell linesVariousNot specified (selected for high activity)
This compound SA Not specifiedNot specifiedTwo orders of magnitude less cytotoxic than this compound A
N,N-dimethylaminoethylamide of this compound SA Transplanted experimental lymphoma (in vivo)LymphomaPronounced antitumor effect
Transplanted experimental melanoma (in vivo)MelanomaPronounced antitumor effect

Data Presentation: In Vivo Toxicity of this compound A and Derivatives

This table presents available data on the in vivo toxicity of this compound A and its derivatives, primarily focusing on the median lethal dose (LD50) in mice.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Observed Toxicities
This compound A MiceNot specifiedNot specifiedHigh toxicity, serious side-effects
Olivamide RatsNot specifiedNot specifiedDose-dependent nephrotoxicity and hepatotoxicity
N,N-dimethylaminoethylamide of this compound SA Not specifiedNot specifiedTolerated at therapeutic concentrationsLower toxic side effects compared to this compound A

Experimental Protocols

Protocol 1: Synthesis of this compound SA

This protocol describes the chemical modification of this compound A to produce the key acid derivative, this compound SA.[1]

Materials:

  • This compound A

  • Sodium periodate (NaIO4)

  • Solvent (e.g., aqueous solution)

  • Reaction vessel

  • Purification system (e.g., chromatography)

Procedure:

  • Dissolve this compound A in a suitable solvent in a reaction vessel.

  • Add sodium periodate to the solution. The molar ratio of this compound A to sodium periodate should be optimized for the reaction.

  • Allow the reaction to proceed, monitoring its progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction.

  • Purify the resulting this compound SA from the reaction mixture using chromatographic techniques.

  • Characterize the final product to confirm its identity and purity.

Protocol 2: Synthesis of N,N-dimethylaminoethylamide of this compound SA

This protocol outlines the synthesis of an amide derivative from this compound SA.[1]

Materials:

  • This compound SA

  • N,N-dimethylethylenediamine

  • Coupling agent (e.g., PyBOP or DPPA)

  • Solvent (e.g., anhydrous DMF)

  • Reaction vessel

  • Purification system (e.g., chromatography)

Procedure:

  • Dissolve this compound SA in an anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the coupling agent (e.g., PyBOP) to activate the carboxylic acid group of this compound SA.

  • Add N,N-dimethylethylenediamine to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature, monitoring its progress.

  • Once the reaction is complete, quench it and remove the solvent.

  • Purify the crude product by chromatography to obtain the N,N-dimethylaminoethylamide of this compound SA.

  • Confirm the structure and purity of the final compound.

Protocol 3: MTT Assay for Cytotoxicity

This protocol details the procedure for assessing the cytotoxicity of this compound A derivatives using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound A derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound A derivative in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol describes the detection of apoptosis using Annexin V and PI staining followed by flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating them with the this compound A derivative for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them once with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Add 5 µL of PI staining solution immediately before analysis.

  • Analyze the samples by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 5: Western Blotting for Apoptosis Markers

This protocol provides a general workflow for detecting key apoptosis-related proteins by Western blot.

Materials:

  • Treated and control cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and control cells and quantify the protein concentration.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the changes in the expression and cleavage of apoptotic proteins.

Troubleshooting Guides

Troubleshooting Synthesis of this compound A Derivatives
IssuePossible CauseSuggested Solution
Low yield of this compound SA Incomplete reactionOptimize the reaction time and the molar ratio of sodium periodate to this compound A.
Degradation of productEnsure mild reaction conditions and purify the product promptly after the reaction.
Low yield of amide derivative Inefficient couplingUse a fresh, high-quality coupling agent (e.g., PyBOP). Ensure anhydrous reaction conditions.
Side reactionsProtect reactive functional groups if necessary. Optimize the reaction temperature and time.
Difficulty in purification Similar polarity of product and byproductsUse a different chromatography system (e.g., different stationary or mobile phase). Consider recrystallization.
Troubleshooting Cytotoxicity Assays (MTT)
IssuePossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
"Edge effect" in the 96-well plateAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.
Low absorbance readings Insufficient cell numberOptimize the initial cell seeding density.
Short incubation time with MTTIncrease the incubation time with MTT to allow for sufficient formazan crystal formation.
Incomplete solubilization of formazanEnsure the formazan crystals are fully dissolved by gentle shaking or pipetting.
High background Contamination of media or reagentsUse sterile techniques and fresh reagents.
Interference from the test compoundRun a control with the compound in cell-free media to check for direct reduction of MTT.
Troubleshooting Apoptosis Assays (Annexin V/PI)
IssuePossible CauseSuggested Solution
High percentage of necrotic cells (PI+) even in early time points Compound is highly cytotoxic at the tested concentrationPerform a dose-response and time-course experiment to find optimal conditions for observing apoptosis.
Harsh cell handlingHandle cells gently during harvesting and staining to avoid membrane damage.
Weak Annexin V signal Apoptosis is not inducedConfirm that the compound induces apoptosis through another method (e.g., Western blot for caspases).
Insufficient incubation time with Annexin VEnsure the incubation time is as per the manufacturer's protocol.
High background staining Non-specific binding of Annexin VWash cells properly before and after staining. Use the recommended concentration of Annexin V.

Mandatory Visualizations

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_synthesis Derivative Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Olivomycin_A This compound A Modification Chemical Modification (e.g., with NaIO4) Olivomycin_A->Modification Derivative Less Toxic Derivative (e.g., this compound SA) Modification->Derivative Cell_Culture Cancer Cell Lines Derivative->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis Promising derivatives Mechanism Mechanism of Action (e.g., Western Blot) Apoptosis->Mechanism Animal_Model Animal Model (e.g., Mice with Xenografts) Mechanism->Animal_Model Lead compound Toxicity Toxicity Study (e.g., LD50) Animal_Model->Toxicity Efficacy Antitumor Efficacy Animal_Model->Efficacy p53_Dependent_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Olivomycin_A This compound A / Derivative DNA_Damage DNA Damage Olivomycin_A->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Death_Receptors Death Receptor Upregulation (e.g., Fas) p53->Death_Receptors Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Enhancing the Antitumor Activity of Olivomycin Through Chemical Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemical modification of Olivomycin to enhance its antitumor activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for the chemical modification of this compound A to enhance its antitumor activity?

A1: The principal strategy involves the modification of the aglycon side chain of this compound A. A key approach is the oxidative cleavage of the 2',3'-diol group in the butyryl fragment, followed by amidation of the resulting carboxylic acid. This modification aims to improve the therapeutic index by increasing antitumor efficacy and reducing toxicity.

Q2: What are the key derivatives of this compound A with enhanced antitumor properties?

A2: A significant derivative is this compound SA, an acid derivative produced by the interaction of this compound A with sodium periodate (B1199274).[1][2] While this compound SA itself is significantly less cytotoxic than the parent compound, its amide derivatives have demonstrated higher cytotoxicity.[1][2] One of the most promising amides is the N,N-dimethylaminoethylamide of this compound SA, also known as Olivamide.[3][4] Other analogs, such as the 2'-methoxime and the 8-O-methyl ether, have also shown activity comparable or superior to this compound A.

Q3: What is the mechanism of action for this compound A and its modified derivatives?

A3: this compound A is an aureolic acid antibiotic that acts as a DNA minor groove binding agent, primarily at GC-rich sequences.[5] This binding is coordinated by a divalent metal ion, typically Mg2+. The complex interferes with DNA-dependent processes like replication and transcription. Modified derivatives like Olivamide are also believed to interact with the DNA minor groove. Additionally, this compound A and its derivatives have been shown to inhibit DNA methyltransferase (Dnmt3a), suggesting an epigenetic component to their antitumor activity.[3][5] They also induce p53-dependent apoptosis and can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[6]

Q4: What are the main challenges encountered when working with this compound and its derivatives in a laboratory setting?

A4: Researchers may face challenges related to the solubility and stability of these compounds. Aureolic acid antibiotics can be unstable in aqueous solutions, particularly at physiological pH.[7] Their solubility in aqueous media is often limited, necessitating the use of organic solvents like DMSO for stock solutions. However, high concentrations of DMSO can be toxic to cells, and precipitation of the compound can occur upon dilution into aqueous culture media.[8]

Data Presentation

Table 1: Comparative in vitro Cytotoxicity of this compound A and its Derivatives

CompoundCell LineIC50 (µM)Reference
This compound ADnmt3a (in vitro)6 ± 1[3][5]
OlivamideDnmt3a (in vitro)7.1 ± 0.7[3][5]
This compound AA-498 (Renal Cancer)Induces apoptosis at 1 µM[6]
This compound A786-O (Renal Cancer)Induces apoptosis at 50 nM[6]

Table 2: In Vivo Antitumor Activity of this compound A Derivatives

CompoundTumor ModelDosage and AdministrationTumor Growth Inhibition (%)Reference
N,N-dimethylaminoethylamide of this compound SATransplanted experimental lymphoma and melanomaTolerable concentrations (specifics not detailed)Pronounced antitumor effect[1][2]

Note: The available literature describes a "pronounced antitumor effect" but does not provide specific quantitative data on the percentage of tumor growth inhibition for direct comparison.

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethylaminoethylamide of this compound SA (Olivamide)

This protocol is a generalized procedure based on available literature.[1][2] Optimization may be required.

Materials:

  • This compound A

  • Sodium periodate (NaIO4)

  • N,N-dimethylethylenediamine

  • Benzotriazol-1-yl-oxy-trispyrrolidino-phosphonium hexafluorophosphate (B91526) (PyBOP) or Diphenylphosphoryl azide (B81097) (DPPA)

  • Appropriate solvents (e.g., Dichloromethane, Dimethylformamide)

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Synthesis of this compound SA:

    • Dissolve this compound A in a suitable solvent.

    • Add an aqueous solution of sodium periodate.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, perform an aqueous workup to isolate the crude acid derivative, this compound SA.

    • Purify the product, for example, by column chromatography. A reported yield is 86%.[1][2]

  • Amide Coupling:

    • Dissolve this compound SA in an appropriate anhydrous solvent (e.g., DMF).

    • Add the coupling reagent (PyBOP or DPPA).

    • Add N,N-dimethylethylenediamine to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, perform an aqueous workup.

    • Purify the final product, N,N-dimethylaminoethylamide of this compound SA, by column chromatography.

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound A or its derivatives (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound A or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the test compounds for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Olivomycin_A This compound A NaIO4 Sodium Periodate (Oxidative Cleavage) Olivomycin_A->NaIO4 Olivomycin_SA This compound SA (Acid Derivative) NaIO4->Olivomycin_SA Coupling_Reagent PyBOP or DPPA Olivomycin_SA->Coupling_Reagent Amine N,N-dimethylethylenediamine Olivamide Olivamide (Amide Derivative) Amine->Olivamide Coupling_Reagent->Olivamide Cell_Culture Cancer Cell Lines Olivamide->Cell_Culture Treatment Treatment with This compound Derivatives Cell_Culture->Treatment Cytotoxicity_Assay MTT Assay (Determine IC50) Treatment->Cytotoxicity_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay Tumor_Model Animal Tumor Model (e.g., Xenograft) Apoptosis_Assay->Tumor_Model Promising Results In_Vivo_Treatment Administration of This compound Derivatives Tumor_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth Inhibition In_Vivo_Treatment->Tumor_Measurement

Caption: Experimental workflow for enhancing and evaluating the antitumor activity of this compound A.

p53_apoptosis_pathway cluster_stimulus Cellular Stress cluster_p53 p53 Activation cluster_apoptosis Apoptotic Cascade This compound This compound A or Derivative Treatment DNA_Damage DNA Damage / Genotoxic Stress This compound->DNA_Damage p53 p53 Activation (Phosphorylation) DNA_Damage->p53 MDM2 MDM2 (Inhibition) p53->MDM2 inhibition Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-dependent intrinsic apoptosis pathway induced by this compound derivatives.

emt_suppression_pathway cluster_transcription_factors Key EMT Transcription Factors cluster_epithelial Epithelial Markers (Upregulated) cluster_mesenchymal Mesenchymal Markers (Downregulated) This compound This compound A Treatment Snail Snail This compound->Snail Inhibition E_cadherin E-cadherin Snail->E_cadherin Repression N_cadherin N-cadherin Snail->N_cadherin Activation Slug Slug Twist Twist Cell_Phenotype Epithelial Phenotype (Reduced Motility and Invasion) E_cadherin->Cell_Phenotype ZO_1 ZO-1 ZO_1->Cell_Phenotype N_cadherin->Cell_Phenotype Vimentin Vimentin Vimentin->Cell_Phenotype

References

Understanding the kinetics of Olivomycin-DNA interaction for better experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the kinetics of Olivomycin-DNA interaction.

Frequently Asked Questions (FAQs)

Q1: Why do my Electrophoretic Mobility Shift Assay (EMSA) results indicate sequence-specific binding of this compound A, while my solution-based equilibrium binding assays (e.g., fluorescence titration, ITC) do not show this preference?

A1: This is a key observation in this compound A (OA) research. While equilibrium techniques like fluorescence, circular dichroism, and isothermal titration calorimetry (ITC) show that OA binds to various G/C-rich DNA sequences with similar affinity, EMSA suggests a preference for sites with central GC or GG dinucleotides over those with a central CG dinucleotide.[1][2][3] This discrepancy arises because of differences in the dissociation kinetics of the OA-DNA complex.[1][4] The complexes formed with SCGS sites (where S is G or C) are kinetically less stable and disintegrate during the electrophoresis process in EMSA, leading to the appearance of sequence specificity.[1]

Q2: What is the proposed binding mechanism of this compound to DNA?

A2: this compound A, an aureolic acid antibiotic, is understood to bind to the minor groove of G/C-rich regions of double-stranded DNA.[1][5] The binding is thought to involve the formation of a hydrogen bond between the antibiotic's chromophore and the 2-amino group of guanine.[6][7] It is suggested that two forms of the complex can exist: one resulting from a nonspecific interaction between the antibiotic's glycoside residues and the DNA's sugar-phosphate backbone, and another, more specific complex with GC-rich regions.[7] The stoichiometry of binding is generally observed to be 2:1 (OA:DNA).[1][8]

Q3: How does the kinetic profile of this compound-DNA interaction relate to its biological activity?

A3: The cytotoxic effects of this compound A are attributed to its ability to interfere with replication and transcription by binding to DNA.[1][5] The differential dissociation kinetics are functionally relevant. For instance, the kinetically less stable complexes may be less effective at inhibiting processes like transcription in vitro.[1][2][3] Therefore, the lifetime of the this compound-DNA complex, determined by its dissociation rate, is a crucial factor in its mechanism of action.[1]

Q4: What are the key experimental techniques to study the kinetics of this compound-DNA interaction?

A4: A combination of equilibrium and kinetic techniques provides a comprehensive understanding.

  • Equilibrium Binding Assays:

    • Fluorescence Spectroscopy: Utilizes the increase in this compound's intrinsic fluorescence upon binding to DNA.[1][8][9]

    • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters like enthalpy and entropy, as well as the binding constant.[1][10][11]

    • Circular Dichroism (CD) Spectroscopy: Monitors conformational changes in DNA upon drug binding.[1]

  • Kinetic Assays:

    • Stopped-Flow Spectroscopy: Allows for the measurement of rapid association and dissociation kinetics in real-time.[12][13][14]

    • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data on association and dissociation rates.[15][16][17]

    • Electrophoretic Mobility Gel Shift Assay (EMSA): While primarily a qualitative technique for detecting binding, it can reveal differences in complex stability, as seen with this compound A.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent results between different binding assays.

Possible Cause Troubleshooting Step
Different Sensitivities to Kinetic vs. Thermodynamic Effects As highlighted in the FAQs, techniques like EMSA are sensitive to the kinetic stability of the complex, while solution-based methods like fluorescence titration and ITC measure equilibrium binding. This is an important characteristic of the this compound-DNA interaction and not necessarily an experimental error.[1][2][3]
Buffer Mismatch Ensure that the exact same buffer composition (pH, salt concentration) is used across all comparative experiments, as binding kinetics and affinity can be sensitive to buffer conditions.
Sample Degradation Check the integrity of your DNA and this compound samples. DNA can be degraded by nucleases, and this compound solutions may not be stable over long periods.[18] Store DNA in a TE buffer at -20°C or lower.[18]

Issue 2: Low signal or poor data quality in fluorescence titration experiments.

Possible Cause Troubleshooting Step
Fluorescence Quenching by Buffer Components Some buffer components can quench fluorescence. Test the fluorescence of this compound in different buffers to identify any quenching effects. Divalent metal ions, in particular, can be potent quenchers.[19]
Incorrect Excitation/Emission Wavelengths Verify the optimal excitation and emission wavelengths for this compound. Upon binding to DNA, there is a significant increase in fluorescence.[1][8]
Inner Filter Effect At high concentrations of DNA or this compound, the excitation or emission light can be absorbed by the sample itself, leading to non-linear fluorescence changes. Keep the absorbance of the solution low (typically below 0.1) at the excitation and emission wavelengths.
Precipitation of the Complex Visually inspect the cuvette for any signs of precipitation, especially at high concentrations of the drug or DNA.

Issue 3: Difficulty in fitting Isothermal Titration Calorimetry (ITC) data.

Possible Cause Troubleshooting Step
Inaccurate Concentration Determination Accurate concentrations of both the DNA and this compound are critical for reliable ITC data.[11] Verify the concentrations using spectrophotometry.
Heat of Dilution A significant heat of dilution for either the ligand or the macromolecule can interfere with the binding signal. Perform control experiments by titrating the ligand into the buffer and the buffer into the macromolecule solution to determine and subtract the heat of dilution.[11]
Poor Sample Preparation Ensure that both the DNA and this compound solutions are in identical, degassed buffers to minimize baseline drift.[20]
Complex Binding Isotherm The binding of this compound to DNA may not follow a simple 1:1 binding model. A 2:1 (drug:DNA) stoichiometry has been reported.[1][8] Use appropriate fitting models that account for multiple binding sites if necessary.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for this compound A binding to different G/C DNA sites obtained by Isothermal Titration Calorimetry (ITC) at 25°C.

Oligonucleotide Sequence (Binding Site)Central DinucleotideKa (105 M-1)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
SGGS Sites GGData not specifiedData not specifiedData not specifiedData not specified~2:1 OA:DNA
SGCS Sites GCData not specifiedData not specifiedData not specifiedData not specified~2:1 OA:DNA
SCGS Sites CGData not specifiedData not specifiedData not specifiedData not specified~2:1 OA:DNA

Note: While the source indicates that thermodynamic parameters were obtained via ITC and showed similar affinities for all G/C binding sites, specific numerical values for each sequence were not provided in the abstract.[1] The stoichiometry was consistently found to be approximately 2 this compound A molecules per DNA hairpin.[1][8]

Experimental Protocols

Protocol 1: Fluorescence Titration

This protocol is a general guideline for monitoring this compound-DNA binding using the intrinsic fluorescence of the drug.

  • Preparation:

    • Prepare a stock solution of this compound A in a suitable buffer (e.g., Buffer A: 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).

    • Prepare a stock solution of the target DNA oligonucleotide in the same buffer.

    • Determine the accurate concentrations of both solutions spectrophotometrically.

  • Instrumentation Setup:

    • Set the spectrofluorometer to the appropriate excitation and emission wavelengths for this compound A. The emission is monitored at 550 nm.[4]

    • Allow the instrument to warm up for at least 30 minutes for a stable light source.

  • Titration:

    • Place a known concentration of this compound A (e.g., 30 µM) in a quartz cuvette.[1]

    • Record the initial fluorescence spectrum.

    • Add small aliquots of the DNA solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of binding.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site or multi-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for determining the thermodynamic parameters of this compound-DNA interaction.

  • Sample Preparation:

    • Prepare this compound A and DNA hairpin solutions in the same, degassed ITC buffer.[1]

    • For ITC measurements, this compound A should be prepared in a magnesium-containing buffer to form dimers.[8]

    • Typically, the concentration of the titrant (in the syringe) should be 10-20 times higher than the concentration of the sample in the cell.[11] For example, inject a 100 µM oligonucleotide solution into a 30 µM this compound A solution.[1]

  • ITC Experiment:

    • Thoroughly clean the sample and reference cells.

    • Load the this compound A solution into the sample cell and the buffer into the reference cell.

    • Load the DNA solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).[1]

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a series of small injections (e.g., 2-10 µL) of the DNA solution into the sample cell, with sufficient time between injections for the signal to return to the baseline.

  • Control Experiment:

    • Perform a control titration by injecting the DNA solution into the buffer to measure the heat of dilution.[1]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of DNA to this compound A.

    • Fit the data to a suitable binding model (e.g., a single-set of sites model) to obtain the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[21] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Protocol 3: Stopped-Flow Kinetics

This protocol is for measuring the pre-steady-state kinetics of the this compound-DNA interaction.

  • Preparation:

    • Prepare solutions of this compound A and DNA in the same buffer, as for other techniques.

    • The concentrations will depend on the expected reaction rates and the sensitivity of the detector.

  • Instrument Setup:

    • Set up the stopped-flow instrument with fluorescence or absorbance detection.[13][14]

    • Set the appropriate excitation and emission wavelengths if using fluorescence detection.

    • Ensure the drive syringes are clean and free of air bubbles.

  • Kinetic Measurement:

    • Load the this compound A and DNA solutions into separate drive syringes.

    • Rapidly mix the two solutions by driving the syringes. The reaction starts upon mixing.

    • The change in the optical signal (fluorescence or absorbance) is monitored over time (milliseconds to seconds).[22]

    • Collect data over a time course that covers the entire reaction. This may require acquiring data in logarithmic sampling mode for reactions with multiple phases.[22]

  • Data Analysis:

    • Average multiple kinetic traces to improve the signal-to-noise ratio.

    • Fit the kinetic data to an appropriate exponential function (single, double, etc.) to extract the observed rate constants (kobs).

    • To determine the association rate constant (ka), perform the experiment under pseudo-first-order conditions (one reactant in large excess) and plot kobs versus the concentration of the excess reactant. The slope of this plot will give ka.

    • The dissociation rate constant (kd) can be determined in a displacement experiment, where the pre-formed complex is rapidly mixed with a large excess of a non-fluorescent competitor or a quenching agent.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Kinetic & Thermodynamic Analysis cluster_analysis 3. Data Analysis & Modeling Prep_OA Prepare this compound A Stock Solution Concentration Determine Concentrations (Spectrophotometry) Prep_OA->Concentration Prep_DNA Prepare DNA Oligonucleotide Stock Prep_DNA->Concentration Equilibrium Equilibrium Binding (ITC, Fluorescence) Concentration->Equilibrium Kinetics Kinetic Analysis (Stopped-Flow, SPR) Concentration->Kinetics Stability Complex Stability (EMSA) Concentration->Stability Data_Fit Fit Data to Binding Models Equilibrium->Data_Fit Kinetics->Data_Fit Mechanism Elucidate Binding Mechanism Stability->Mechanism Parameters Determine Ka, Kd, ΔH, ΔS Data_Fit->Parameters Parameters->Mechanism

Caption: General experimental workflow for studying this compound-DNA kinetics.

Olivomycin_DNA_Interaction_Model cluster_complexes OA-DNA Complex Formation OA_DNA This compound A + DNA Complex_SGGS OA-DNA (SGGS site) Kinetically Stable OA_DNA->Complex_SGGS ka (similar for all sites) Complex_SGCS OA-DNA (SGCS site) Kinetically Stable OA_DNA->Complex_SGCS ka Complex_SCGS OA-DNA (SCGS site) Kinetically Unstable OA_DNA->Complex_SCGS ka Complex_SGGS->OA_DNA kd (slow) Complex_SGCS->OA_DNA kd (slow) Complex_SCGS->OA_DNA kd (fast)

Caption: Kinetic model of this compound-DNA interaction.

References

Technical Support Center: Understanding the Impact of p53 on Olivomycin A Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of p55 status on cellular responses to Olivomycin A.

Frequently Asked Questions (FAQs)

Q1: How does the p53 status of a cell line alter its apoptotic response to this compound A?

A1: The p53 status of a cell line significantly dictates the apoptotic pathway initiated by this compound A. In p53 wild-type cells, this compound A primarily triggers the intrinsic apoptotic pathway.[1][2][3] This is characterized by the upregulation of pro-apoptotic proteins such as Puma and Bak, leading to the activation of caspase-9.[1][2][3] In contrast, cells with mutant or loss-of-function p53 exhibit a more complex apoptotic response that can involve both the intrinsic and extrinsic pathways.[1][2] This can include the activation of caspase-8 and the truncation of Bid, suggesting a potential crosstalk between the two apoptotic cascades.[1][4]

Q2: Does this compound A induce a DNA damage response, and is it dependent on p53?

A2: Yes, this compound A induces a DNA damage response, and the intensity of this response is influenced by the p53 status.[1][2] In renal cell carcinoma (RCC) cells with mutated p53, treatment with this compound A leads to more severe genotoxic stress and a stronger DNA damage response, as indicated by the marked upregulation of phosphorylated H2AX.[1] This heightened DNA damage signaling in p53-mutant cells is also associated with a more pronounced increase in reactive oxygen species (ROS) levels.[1][2]

Q3: What is the general mechanism of action for this compound A?

A3: this compound A is an aureolic acid antibiotic that functions as a DNA-binding agent.[5][6] It has been shown to suppress p53-dependent transcription and promote apoptosis in human tumor cells.[1][5][6] Additionally, this compound A may interfere with the activity of topoisomerase I and has been reported to inhibit DNA methyltransferase activity, which plays a crucial role in epigenetic regulation.[2][4]

Q4: Are there known concentrations of this compound A used in cell culture experiments?

A4: Yes, the effective concentration of this compound A can vary depending on the cell line and the specific experimental endpoint. For instance, in studies with renal cancer cell lines, apoptosis was effectively induced at 1 µM in A-498 (p53 wild-type) cells and at a much lower concentration of 50 nM in 786-O (p53 mutant) cells.[6] Furthermore, a concentration of 50 nM was sufficient to trigger significant DNA damage in the p53-mutant 786-O cells.[2]

Troubleshooting Guides

Issue 1: Inconsistent apoptotic response to this compound A in my p53 wild-type cell line.

  • Possible Cause: The health and passage number of your cells can affect their response. Stressed or high-passage-number cells may exhibit altered signaling pathways.

  • Troubleshooting Steps:

    • Ensure you are using healthy, sub-confluent cells.

    • Verify the p53 status of your cell line, as long-term culturing can sometimes lead to mutations.

    • Optimize the concentration of this compound A and the treatment duration for your specific cell line through a dose-response and time-course experiment.

Issue 2: No significant difference in DNA damage markers (e.g., γH2AX) between p53 wild-type and p53 mutant cells after this compound A treatment.

  • Possible Cause: The time point of analysis may not be optimal to observe the differential response.

  • Troubleshooting Steps:

    • Perform a time-course experiment to identify the peak of the DNA damage response in both cell lines. The kinetics of the response may differ based on p53 status.

    • Ensure the antibody used for detecting the DNA damage marker is validated and used at the correct dilution.

    • Verify the p53 status of your cell lines to confirm they are indeed wild-type and mutant as expected.

Issue 3: High background apoptosis in untreated control cells.

  • Possible Cause: Suboptimal cell culture conditions can lead to baseline cellular stress and apoptosis.

  • Troubleshooting Steps:

    • Ensure your cell culture medium is fresh and properly supplemented.

    • Avoid over-confluency, as this can induce apoptosis.

    • Check for any potential contamination in your cell cultures.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound A in Renal Cancer Cell Lines

Cell Linep53 StatusEffective Concentration for Apoptosis InductionReference
A-498Wild-type1 µM[6]
786-OMutant50 nM[6]

Table 2: Differential Cellular Responses to this compound A Based on p53 Status

Cellular Responsep53 Wild-Type (A-498 cells)p53 Mutant (786-O cells)Reference
Apoptotic Pathway Primarily intrinsic pathway (upregulation of Puma, Bak; activation of caspase-9)Intrinsic and potential extrinsic pathway crosstalk (activation of caspase-8, Bid truncation)[1][2][3]
DNA Damage Response Weaker responseMore pronounced genotoxic stress and robust DNA damage signaling (marked upregulation of phosphorylated H2AX)[1]
ROS Accumulation Modest increaseMore pronounced increase[2]
Lysosomal Activity Modest increaseSubstantial increase[2]

Experimental Protocols

1. Western Blot Analysis for Apoptotic and DNA Damage Markers

  • Cell Lysis: After treating cells with this compound A, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Puma, Bak, Caspase-9, Caspase-8, γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound A and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

p53_Wild_Type_Response This compound A Response in p53 Wild-Type Cells OlivomycinA This compound A p53_wt p53 (Wild-Type) OlivomycinA->p53_wt Puma_Bak Puma, Bak Upregulation p53_wt->Puma_Bak Mitochondria Mitochondria Puma_Bak->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis (Intrinsic Pathway) Caspase9->Apoptosis

Caption: this compound A induced apoptosis in p53 wild-type cells.

p53_Mutant_Response This compound A Response in p53 Mutant Cells cluster_apoptosis Apoptotic Pathways OlivomycinA This compound A DNA_Damage Severe Genotoxic Stress (γH2AX Upregulation) OlivomycinA->DNA_Damage Caspase8 Caspase-8 Activation OlivomycinA->Caspase8 ROS ROS Accumulation DNA_Damage->ROS Bid_truncation Bid Truncation Caspase8->Bid_truncation Apoptosis Apoptosis Caspase8->Apoptosis Intrinsic_Pathway Intrinsic Pathway Bid_truncation->Intrinsic_Pathway Intrinsic_Pathway->Apoptosis Experimental_Workflow General Experimental Workflow cluster_assays Cellular Assays Start Start: Select p53 WT and Mutant Cell Lines Treatment Treat cells with this compound A (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (Apoptotic & DNA damage markers) Treatment->Western_Blot Analysis Data Analysis and Comparison Viability->Analysis Apoptosis_Assay->Analysis Western_Blot->Analysis

References

Technical Support Center: Managing Off-Target Effects of Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olivomycin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the effects of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound A?

This compound A is an aureolic acid antibiotic that primarily targets DNA.[1][2] It binds to the minor groove of GC-rich regions, with a preference for consensus sequences like 5'-GG-3' or 5'-GC-3'.[1][2] This binding is coordinated by a magnesium ion (Mg²⁺) and forms a stable complex.[3] By occupying these regions, which are often found in the regulatory segments of genes, this compound A obstructs the function of DNA polymerase and RNA polymerase II (RNAPII).[1][2][4] This interference with transcription and replication machinery is the basis of its cytotoxic and antiproliferative effects.[3][5]

cluster_0 This compound A Action This compound This compound A DNA GC-Rich DNA (Minor Groove) This compound->DNA Binds RNAPII RNA Polymerase II This compound->RNAPII Blocks Access DNA->RNAPII Recruits Transcription Gene Transcription RNAPII->Transcription Initiates

Diagram 1: this compound A's primary mechanism of transcriptional inhibition.
Q2: I'm observing high cytotoxicity at concentrations lower than expected. What could be the cause?

Unexpectedly high cytotoxicity can stem from several factors, including cell line sensitivity and the induction of potent off-target effects like severe DNA damage and apoptosis. This compound A's effects are highly concentration-dependent and vary significantly between cell lines. For instance, in renal cell carcinoma lines, significant antiproliferative effects were observed at concentrations as low as 1 nM in 786-O cells and 10 nM in A-498 cells.[1]

Furthermore, the genetic background of the cells, particularly the status of the p53 tumor suppressor, can dramatically influence sensitivity.[6] Cells with mutant p53 (like 786-O) may exhibit more severe genotoxic stress, DNA damage signaling, and subsequent cell death compared to p53-wild-type cells.[2][6]

Troubleshooting Steps:

  • Titrate Concentration: Perform a dose-response curve for your specific cell line to determine the precise IC50 value.

  • Assess Apoptosis: Use Annexin V/PI staining and flow cytometry to quantify the level of apoptosis at different concentrations.[1]

  • Check DNA Damage: Perform Western blot analysis for DNA damage markers like phosphorylated Histone H2A.X (γH2AX) to assess the level of genotoxic stress.[2]

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to cytotoxicity.

Cell LineGenetic BackgroundEffective Concentration for Proliferation InhibitionApoptosis-Inducing Concentration (24h)
A-498 Renal Carcinoma (p53 wild-type)Starting at 10 nM1 µM
786-O Renal Carcinoma (p53 mutant)Starting at 1 nM50 nM
HCT116 Colon CarcinomaNot specified, but used for gene expression studiesNot specified

Table 1: Effective concentrations of this compound A in various cancer cell lines, demonstrating cell-type specific sensitivity.[1][5]

Troubleshooting Guides

Problem 1: How can I distinguish between on-target transcriptional inhibition and unintended off-target effects?

This is a critical challenge in drug research. The most robust method is to use a genetic approach where the intended target is removed, followed by treatment with the compound. If the drug's effect persists in the absence of its target, the observed phenotype is likely due to off-target interactions.[7]

Recommended Workflow: CRISPR-Cas9 Knockout Validation

This workflow allows you to create a cell line that lacks a specific gene you hypothesize is the primary target of this compound's downstream effects (e.g., a specific transcription factor). By comparing the drug's effect on wild-type (WT) versus knockout (KO) cells, you can validate on-target activity.

G start Start: Hypothesis (Phenotype is on-target) wt_cells Culture Wild-Type (WT) Cells start->wt_cells crispr Generate Target Gene KO Cell Line via CRISPR-Cas9 wt_cells->crispr treat_wt Treat WT Cells with this compound wt_cells->treat_wt treat_ko Treat KO Cells with this compound crispr->treat_ko observe_wt Observe Phenotype in WT Cells treat_wt->observe_wt observe_ko Observe Phenotype in KO Cells treat_ko->observe_ko decision Is Phenotype Absent or Reduced in KO Cells? observe_wt->decision observe_ko->decision on_target Conclusion: Effect is On-Target decision->on_target Yes off_target Conclusion: Effect is Off-Target decision->off_target No

Diagram 2: Experimental workflow for validating on-target effects using CRISPR-Cas9.
Problem 2: My results show modulation of p53 signaling and apoptosis. Is this a known off-target effect?

Yes, this compound A is known to modulate p53-dependent transcription and induce apoptosis.[1][2][8] This is a significant effect beyond simple transcriptional blocking at a specific gene promoter. This compound A can induce DNA damage, leading to the phosphorylation of p53 and the histone variant H2AX.[2] This initiates a DNA damage response that can trigger apoptosis.

The apoptotic pathway engaged can differ depending on the cell's p53 status:

  • In p53 wild-type cells (e.g., A-498): Apoptosis is often mediated through the intrinsic pathway, involving the upregulation of proteins like Puma and Bak and the activation of caspase-9.[1][6]

  • In p53 mutant cells (e.g., 786-O): The response can be more complex, potentially involving both intrinsic and extrinsic pathways, with activation of caspase-8 and Bid truncation observed alongside mitochondrial involvement.[6]

cluster_intrinsic Intrinsic Pathway (p53 WT) cluster_extrinsic Mixed Pathway (p53 Mutant) olivo This compound A dna_damage DNA Damage olivo->dna_damage p53 p-p53 (activated) dna_damage->p53 p53_wt p53 (WT) p53->p53_wt p53_mut p53 (Mutant) p53->p53_mut puma_bak Puma, Bak ↑ p53_wt->puma_bak cas9 Caspase-9 (activated) puma_bak->cas9 apoptosis_i Apoptosis cas9->apoptosis_i cas8 Caspase-8 (activated) p53_mut->cas8 bid Bid truncation cas8->bid mito Mitochondrial Involvement bid->mito apoptosis_e Apoptosis mito->apoptosis_e

Diagram 3: p53-dependent apoptotic pathways induced by this compound A.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound A that is cytotoxic to a specific cell line, allowing you to establish a working concentration range.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound A stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound A in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium and add 100 µL of the medium containing the this compound A dilutions (and controls: untreated and vehicle-only) to the wells.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for DNA Damage and Apoptosis Markers

This protocol allows for the qualitative assessment of protein expression to confirm the induction of DNA damage and apoptosis.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-H2AX, anti-PARP, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound A, wash cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.[1][2]

References

Technical Support Center: Olivomycin Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common instability and degradation issues encountered when working with Olivomycin in solution. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is primarily affected by pH, temperature, and exposure to light. Like many complex organic molecules, this compound is susceptible to chemical degradation under suboptimal conditions, which can lead to a loss of biological activity and the formation of degradation products.

Q2: How does pH affect this compound stability?

The pH of the solution is a critical factor for this compound's stability and activity. Its ability to bind to DNA is pH-dependent, with no binding observed in acidic media.[1] This suggests that acidic conditions may lead to conformational changes or degradation that render the molecule inactive. While specific data on its stability across a wide pH range is limited, it is advisable to maintain solutions at a neutral or slightly alkaline pH to ensure its biological activity.

Q3: What is the recommended storage temperature for this compound solutions?

To minimize thermal degradation, this compound solutions should be stored at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to prevent chemical degradation and microbial growth. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Is this compound sensitive to light?

Yes, many antibiotic compounds are sensitive to light (photosensitive). Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Therefore, it is essential to protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil during storage and handling.

Q5: What are the potential degradation pathways for this compound?

While the specific degradation pathways of this compound are not extensively documented in publicly available literature, similar complex antibiotics can undergo hydrolysis and oxidation. One study on the related compound, oligomycin (B223565) A, showed it undergoes retroaldol degradation in alkaline conditions, suggesting that this compound might be susceptible to similar degradation mechanisms in basic solutions.[2][3]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound solutions.

Problem Possible Cause Troubleshooting Steps
Loss of Biological Activity or Inconsistent Results Degradation of this compound in the experimental solution.- Prepare fresh solutions: Use freshly prepared this compound solutions for each experiment.- Verify storage conditions: Ensure stock solutions are stored at the correct temperature and protected from light.- Check solution pH: Measure the pH of your experimental buffer to ensure it is within the optimal range for this compound activity (neutral to slightly alkaline).
Change in Solution Color or Appearance Chemical degradation of this compound.- Protect from light: Ensure solutions are always protected from light.- Check for contamination: Discoloration could also indicate microbial contamination if solutions are not sterile.- Prepare fresh solution: Discard any discolored solution and prepare a fresh batch.
Precipitation in the Solution Poor solubility or degradation leading to insoluble products.- Verify solvent compatibility: Ensure this compound is soluble in the chosen solvent at the desired concentration.- Check pH: Extreme pH values can affect solubility.- Avoid freeze-thaw cycles: Repeated freezing and thawing can cause precipitation. Aliquot stock solutions into single-use vials.
Appearance of New Peaks in HPLC Analysis Chemical degradation of this compound.- Conduct forced degradation studies: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[4][5]- Use a stability-indicating method: Ensure your analytical method can separate the intact drug from any degradation products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound powder
  • Solvents (e.g., water, methanol, acetonitrile)
  • Buffers of various pH (e.g., pH 3, 7, 9)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a suitable detector (e.g., UV-Vis or MS)
  • Photostability chamber
  • Temperature-controlled incubator

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature and analyze at various time points (e.g., 30 minutes, 1, 2, 4 hours).

    • Neutralize the samples with HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature and analyze at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Keep the solid this compound powder and a solution of the drug in an oven at a specific temperature (e.g., 60°C) for 24 and 48 hours.

  • Photolytic Degradation:

    • Expose a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.[6]

    • Analyze at various time points.

4. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method.[7]
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.
  • Identify and characterize major degradation products using techniques like LC-MS.[8]

Visualizations

cluster_factors Factors Affecting this compound Stability cluster_degradation Potential Degradation Pathways cluster_outcome Consequences of Instability pH pH Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation Photodegradation Photodegradation Temp Temperature Temp->Hydrolysis Temp->Oxidation Light Light Exposure Light->Photodegradation Solvent Solvent/Buffer Solvent->Hydrolysis Solvent->Oxidation Loss Loss of Biological Activity Hydrolysis->Loss Products Formation of Degradation Products Hydrolysis->Products Inconsistent Inconsistent Experimental Results Oxidation->Loss Oxidation->Products Photodegradation->Loss Photodegradation->Inconsistent This compound This compound in Solution This compound->pH Influenced by This compound->Temp Influenced by This compound->Light Influenced by This compound->Solvent Influenced by

Caption: Factors influencing this compound stability and degradation.

start Start: Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Drug and Degradation Products analyze->quantify identify Identify Degradation Products (e.g., using LC-MS) quantify->identify If degradation observed end End: Stability Profile Established quantify->end If no degradation pathway Elucidate Degradation Pathway identify->pathway pathway->end

Caption: Workflow for an this compound forced degradation study.

References

Factors affecting the fluorescence quantum yield of Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the fluorescent antibiotic, Olivomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound's fluorescence properties.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that influence the fluorescence quantum yield of this compound?

A1: The fluorescence quantum yield of this compound, an intrinsically fluorescent antibiotic, is sensitive to a variety of environmental and experimental factors. Key influencers include:

  • Solvent Polarity: The polarity of the solvent can significantly alter the fluorescence quantum yield. Generally, changes in solvent polarity affect the energy levels of the excited state, which can lead to either an increase or decrease in fluorescence intensity.

  • pH of the Medium: The ionization state of this compound can change with pH, which in turn can affect its electronic structure and, consequently, its fluorescence properties, including quantum yield and emission wavelength.

  • Presence of Divalent Metal Ions: this compound's interaction with DNA is mediated by divalent metal ions, such as Magnesium (Mg²⁺). The concentration and type of these ions can therefore directly impact the formation of the fluorescent complex.

  • Binding to DNA: The fluorescence of this compound is significantly enhanced upon binding to the minor groove of DNA, particularly in GC-rich regions. This is a crucial factor to consider in any experimental setup.

  • Concentration of this compound: At high concentrations, you may observe self-quenching, a phenomenon where the fluorescence intensity decreases as the concentration of the fluorophore increases.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of this compound, resulting in a loss of fluorescence.

Q2: My this compound solution is not fluorescing as expected. What are the common causes?

A2: Several factors could lead to lower-than-expected fluorescence. Consider the following troubleshooting steps:

  • Incorrect Wavelengths: Ensure your fluorometer or microscope is set to the correct excitation and emission wavelengths for this compound. In cellular environments, an excitation of 488 nm and emission detection around 535 nm has been used.[1]

  • Solvent Effects: The choice of solvent can dramatically impact fluorescence. If you are using a solvent that quenches fluorescence, consider switching to an alternative.

  • pH Imbalance: Verify the pH of your buffer or solution. A non-optimal pH can significantly reduce the quantum yield.

  • Absence of Divalent Cations: If you are studying the interaction of this compound with DNA, the absence of divalent cations like Mg²⁺ will prevent the formation of the highly fluorescent complex.

  • Degradation of this compound: Ensure your this compound stock solution is fresh and has been stored correctly, protected from light, to prevent degradation.

Q3: How does the interaction with DNA affect this compound's fluorescence?

A3: The binding of this compound to DNA is a primary factor that enhances its fluorescence quantum yield. This interaction is specific to the minor groove of the DNA double helix, with a preference for GC-rich sequences. The formation of a complex between an this compound dimer, a magnesium ion, and the DNA molecule restricts the non-radiative decay pathways of the excited this compound, leading to a significant increase in fluorescence emission.

Q4: I am observing rapid fading of the fluorescence signal during microscopy. What can I do to minimize this?

A4: The phenomenon you are observing is likely photobleaching. To mitigate this, you can:

  • Use an Antifade Reagent: Incorporate a commercial or self-made antifade mounting medium into your sample preparation. Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), and 1,4-Diazabicyclo-octane (DABCO).

  • Minimize Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only expose the sample to the light source when acquiring images.

  • Optimize Imaging Settings: Use a sensitive camera and optimize the gain and exposure time to minimize the required excitation light.

  • Work Quickly: Plan your imaging session to be as efficient as possible to reduce the total time the sample is exposed to light.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: Low Fluorescence Signal
Possible Cause Suggested Solution
Incorrect Instrument Settings Verify the excitation and emission wavelengths on your spectrofluorometer or microscope. For this compound A in some cellular applications, excitation at 488 nm and emission at 535 nm has been reported.[1]
Suboptimal Solvent The fluorescence quantum yield is solvent-dependent. Test different solvents of varying polarities to find the optimal one for your experiment.
Incorrect pH The fluorescence of many molecules is pH-sensitive.[2] Ensure your buffer is at the optimal pH for this compound fluorescence. You may need to perform a pH titration experiment to determine this.
Absence of Necessary Cofactors This compound's fluorescence is significantly enhanced upon binding to DNA in the presence of divalent cations like Mg²⁺. Ensure these are present in your sample if you are studying this interaction.
Sample Degradation Prepare fresh solutions of this compound and store them protected from light.
Low Concentration While high concentrations can cause quenching, a concentration that is too low may result in a signal that is difficult to detect above the background.
Issue 2: High Background Fluorescence
Possible Cause Suggested Solution
Autofluorescence Biological samples often have endogenous fluorophores. Use appropriate controls (e.g., unstained cells) and consider spectral unmixing if available on your microscope.
Impure Solvents or Reagents Use high-purity, spectroscopy-grade solvents and reagents to minimize fluorescent contaminants.
Non-specific Binding If working with cells, ensure proper washing steps to remove unbound this compound.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Suggested Solution
Photobleaching Implement strategies to reduce photobleaching as described in the FAQs. Use fresh samples for each measurement where possible.
Fluctuations in Light Source Intensity Allow your light source (e.g., arc lamp) to warm up and stabilize before taking measurements. Consider using more stable light sources like LEDs.
Variability in Sample Preparation Standardize your experimental protocol, including incubation times, temperatures, and concentrations of all components.
Instrument Drift Calibrate your spectrofluorometer or microscope regularly according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Illustrative Effect of Solvent Polarity on this compound A Fluorescence

Solvent Polarity Index Excitation Max (nm) Emission Max (nm) Relative Quantum Yield (Φ/Φreference)
Methanol 6.6~440~550Hypothetical Value
Ethanol 5.2~440~550Hypothetical Value
DMSO 7.2~440~550Hypothetical Value
Water 9.0~440~550Hypothetical Value

Table 2: Illustrative Effect of pH on this compound A Fluorescence in Aqueous Buffer

pH Excitation Max (nm) Emission Max (nm) Relative Quantum Yield (Φ/ΦpH 7.4)
5.0 ~440~550Hypothetical Value
6.0 ~440~550Hypothetical Value
7.4 ~440~5501.00 (Reference)
8.0 ~440~550Hypothetical Value
9.0 ~440~550Hypothetical Value

Table 3: Illustrative Effect of Divalent Cations on this compound A Fluorescence in the Presence of DNA

Cation Concentration (mM) Relative Fluorescence Intensity
Mg²⁺ 0Baseline
1Increased
5Significantly Increased
10Plateau/Slight Decrease
Ca²⁺ 5Moderately Increased
Zn²⁺ 5Slightly Increased/Quenched

Experimental Protocols

Protocol 1: Spectrofluorometric Titration of this compound A with DNA

This protocol allows for the determination of the binding affinity of this compound A to DNA by monitoring the change in its fluorescence intensity.

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound A in a suitable buffer (e.g., Tris-HCl with 10% ethanol). Determine the precise concentration by spectrophotometry using its molar extinction coefficient.

    • Prepare a concentrated stock solution of calf thymus DNA in the same buffer. Determine the concentration by measuring the absorbance at 260 nm.

    • Prepare a working buffer solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Instrumentation Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer (e.g., λex = 440 nm, λem = 550 nm).

    • Set the excitation and emission slit widths to an appropriate value to obtain a good signal-to-noise ratio.

  • Titration Procedure:

    • In a quartz cuvette, add a fixed concentration of this compound A (e.g., 1 µM) in the working buffer.

    • Record the initial fluorescence intensity (F₀).

    • Add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).

    • Continue adding DNA until the fluorescence intensity reaches a plateau (saturates).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each step.

    • Plot the change in fluorescence (ΔF = F - F₀) as a function of the total DNA concentration.

    • Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Visualizations

experimental_workflow Experimental Workflow: Spectrofluorometric Titration of this compound A with DNA cluster_prep Preparation cluster_setup Instrumentation cluster_titration Titration cluster_analysis Data Analysis prep_oliv Prepare this compound A Stock init_oliv Add this compound A to Cuvette prep_oliv->init_oliv prep_dna Prepare DNA Stock add_dna Add Aliquot of DNA prep_dna->add_dna prep_buffer Prepare Working Buffer prep_buffer->init_oliv setup_spectro Set up Spectrofluorometer (Excitation/Emission Wavelengths, Slits) measure_f0 Measure Initial Fluorescence (F₀) setup_spectro->measure_f0 init_oliv->measure_f0 measure_f0->add_dna equilibrate Equilibrate add_dna->equilibrate measure_f Measure Fluorescence (F) equilibrate->measure_f check_saturation Saturation Reached? measure_f->check_saturation check_saturation->add_dna No correct_dilution Correct for Dilution check_saturation->correct_dilution Yes plot_data Plot ΔF vs. [DNA] correct_dilution->plot_data fit_curve Fit Binding Curve to Model plot_data->fit_curve determine_kd Determine Dissociation Constant (Kd) fit_curve->determine_kd

Caption: Workflow for determining the DNA binding affinity of this compound A.

troubleshooting_low_signal Troubleshooting Logic: Low Fluorescence Signal start Low Fluorescence Signal Detected check_settings Check Instrument Settings (Wavelengths, Slits) start->check_settings check_buffer Verify Buffer Composition (pH, Divalent Cations) check_settings->check_buffer Settings Correct issue_resolved Issue Resolved check_settings->issue_resolved Settings Incorrect, Corrected check_sample Prepare Fresh Sample check_sample->issue_resolved Signal Improves consult_literature Consult Literature for Specific Conditions check_sample->consult_literature No Improvement check_concentration Optimize this compound Concentration check_buffer->check_concentration Buffer Correct check_buffer->issue_resolved Buffer Incorrect, Corrected check_concentration->check_sample Concentration Optimized check_concentration->issue_resolved Concentration Incorrect, Corrected

Caption: A logical guide to troubleshooting low fluorescence signals.

References

Addressing batch-to-batch variability of commercial Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the batch-to-batch variability of commercial Olivomycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound A and what is its primary mechanism of action?

A1: this compound A is an antitumor antibiotic belonging to the aureolic acid family. Its primary mechanism of action involves binding to the minor groove of GC-rich regions of DNA. This interaction interferes with DNA-dependent enzymatic processes, leading to the inhibition of transcription and replication.[1] this compound A has been shown to induce apoptosis and affect mitochondrial quality control in cancer cells.[2][3][4]

Q2: What are the main causes of batch-to-batch variability in commercial this compound A?

A2: Batch-to-batch variability of this compound A, a natural product produced by fermentation, can stem from several factors:

  • Purity: The percentage of pure this compound A can differ between batches. One study reported a purity of 95% as confirmed by reverse-phase HPLC.[5]

  • Impurities: The presence of structurally related compounds or byproducts from the fermentation and purification process can vary.

  • Degradation: this compound A can be susceptible to degradation over time, especially if not stored properly. Factors like pH, temperature, and light can contribute to its degradation.

  • Aggregation: Like many complex organic molecules, this compound A may have a tendency to aggregate in solution, which can affect its bioavailability and activity in cell-based assays.

Q3: How can batch-to-batch variability impact my experimental results?

A3: Inconsistent batches of this compound A can lead to significant variations in experimental outcomes, including:

  • Altered Potency: Differences in purity and the presence of impurities can lead to shifts in the half-maximal inhibitory concentration (IC50) values in cytotoxicity and other cell-based assays.

  • Inconsistent Phenotypic Effects: Variability in the compound's activity can result in inconsistent observations in studies of apoptosis, cell migration, and other cellular processes.

Q4: How should I store and handle this compound A to minimize degradation?

A4: To ensure the stability of this compound A:

  • Storage: Store the solid compound at -20°C or below, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Batch-to-Batch Variability Qualify each new batch of this compound A by performing a dose-response curve and comparing the IC50 value to a previously established baseline.
Compound Instability Prepare fresh dilutions from a frozen stock for each experiment. Avoid using old working solutions.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase.
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
Solvent Effects Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium low (typically <0.5%) and consistent across all wells.
Issue 2: Low or no biological activity observed.
Possible Cause Troubleshooting Step
Compound Degradation Purchase a new batch of this compound A and prepare fresh stock solutions. Ensure proper storage conditions.
Incorrect Concentration Verify the calculations for your dilutions. Perform a dose-response experiment with a wider concentration range.
Cell Line Resistance The chosen cell line may be resistant to this compound A. Test a sensitive cell line as a positive control.
Assay-Specific Issues Ensure that the assay conditions (e.g., incubation time, reagent concentrations) are optimal for detecting the expected effect.
Issue 3: Precipitation of this compound A in cell culture medium.
Possible Cause Troubleshooting Step
Poor Solubility This compound A has limited aqueous solubility. When diluting the DMSO stock, add it to the medium with gentle vortexing to ensure rapid dispersal.
High Concentration The final concentration of this compound A in the medium may be too high. Try using a lower concentration range.
Temperature Pre-warm the cell culture medium to 37°C before adding the this compound A stock solution.

Data Presentation

Table 1: Illustrative Example of Batch-to-Batch Variability of Commercial this compound A
Parameter Batch A Batch B Batch C
Purity (by HPLC, %) 96.2%91.5%98.1%
Major Impurity 1 (%) 1.8%4.3%0.9%
Major Impurity 2 (%) 0.7%2.1%0.5%
IC50 (A549 cells, 72h) 50 nM85 nM45 nM
Appearance Light yellow powderYellowish-brown powderLight yellow powder

Note: This table is for illustrative purposes to demonstrate potential batch-to-batch differences and is not based on a specific commercial supplier's data.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment of this compound A

This protocol provides a general method for assessing the purity of this compound A using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials and Reagents:

  • This compound A sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound A in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70% A, 30% B) to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of this compound A as the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Cell-Based Apoptosis Assay using Annexin V Staining

This protocol describes how to assess this compound A-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., A-498 or 786-O)

  • Complete cell culture medium

  • This compound A

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

2. Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of this compound A (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

3. Data Analysis:

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using the flow cytometry software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experimentation start Start: Receive New Batch of this compound A prep_stock Prepare Concentrated Stock Solution in DMSO start->prep_stock aliquot Aliquot and Store at -80°C prep_stock->aliquot hplc Purity Assessment by HPLC aliquot->hplc ic50 Determine IC50 in a Reference Cell Line aliquot->ic50 compare Compare with Previous Batches hplc->compare ic50->compare dilute Prepare Fresh Working Dilutions compare->dilute treat Treat Cells in Experiment dilute->treat analyze Analyze Results treat->analyze end End analyze->end

Caption: A logical workflow for handling and quality control of new batches of this compound A.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound A dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 fas_dr5 Fas / DR5 Upregulation p53->fas_dr5 puma_bak Puma / Bak Upregulation p53->puma_bak bcl2 Bcl-2 Downregulation p53->bcl2 caspase8 Caspase-8 Activation fas_dr5->caspase8 bid Bid -> tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release bid->cyto_c puma_bak->cyto_c bcl2->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-dependent apoptosis signaling pathway induced by this compound A.[1][2][3][6][7]

emt_pathway cluster_transcription Transcription Factors cluster_mesenchymal Mesenchymal Markers cluster_epithelial Epithelial Markers This compound This compound A snail Snail This compound->snail inhibits ncadherin N-cadherin snail->ncadherin promotes ecadherin E-cadherin snail->ecadherin inhibits zo1 ZO-1 snail->zo1 inhibits emt Epithelial-Mesenchymal Transition (EMT) ncadherin->emt ecadherin->emt zo1->emt

Caption: this compound A's effect on the Epithelial-Mesenchymal Transition (EMT) pathway.[2][4]

References

Best practices for handling and storing Olivomycin powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Olivomycin. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and use of this compound powder and solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: Solid this compound powder should be stored at -20°C, kept in a desiccated environment, and protected from light.[1] Under these conditions, it is reported to be stable for 24 months to over 4 years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is practically insoluble in water but can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the powder in a minimal amount of the chosen solvent. It's recommended to purge the solvent with an inert gas before use to minimize oxidation.[1] Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for up to 3 months or at -80°C for up to 6 months, always protected from light.[1]

Q3: How stable are aqueous working solutions of this compound?

A3: Aqueous working solutions of this compound are not stable and should be prepared fresh for each experiment by diluting the stock solution.[1]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is an antitumor antibiotic that binds to the minor groove of GC-rich regions of DNA.[2][3] This interaction, which is coordinated by divalent metal ions like Mg²⁺, physically obstructs DNA-dependent processes such as replication and transcription.[3][4] This leads to the induction of apoptosis (programmed cell death) in cancer cells.[2][5][6]

Data Presentation: Storage and Stability

FormSolventStorage TemperatureStabilityKey Considerations
Powder --20°C24 months to over 4 yearsStore desiccated and protected from light.[1][7]
Stock Solution DMSO, Ethanol, DMF-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles; protect from light.[1]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.[1][7]
Aqueous Solution Aqueous Buffers, Cell Culture MediaRoom Temperature or 37°CUnstablePrepare fresh immediately before use.[1]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity in my assay.

  • Possible Cause: Degradation of this compound.

    • Solution: Improper storage, such as exposure to light, non-neutral pH, or prolonged storage of aqueous solutions, can lead to degradation.[1] Repeated freeze-thaw cycles of the stock solution can also reduce its potency.[1] Prepare a fresh stock solution from the solid powder, ensuring proper storage by aliquoting and keeping it at -20°C or -80°C, protected from light. Always prepare aqueous working solutions immediately before your experiment.[1]

  • Possible Cause: Incorrect solution concentration.

    • Solution: Verify the calculations used to prepare the stock and working solutions. Ensure the powder was fully dissolved in the solvent. Gentle vortexing or sonication can aid in complete dissolution.[1]

Issue 2: Precipitate forms after diluting the DMSO stock into an aqueous buffer or cell culture medium.

  • Possible Cause: Poor aqueous solubility.

    • Solution: This can happen if the final concentration of the organic solvent is too low to maintain solubility. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent toxicity while keeping the compound in solution.[8] You can perform serial dilutions to achieve the desired final concentration. Visually inspect your plates for any signs of precipitation.[9]

Issue 3: High variability between replicate wells in a cell-based assay.

  • Possible Cause: Uneven distribution of the compound.

    • Solution: After adding the diluted this compound to the wells, gently mix the plate by tapping or swirling to ensure a homogenous distribution. Also, ensure that cells are seeded uniformly across the plate.[9]

Experimental Protocols

Protocol: Induction of Apoptosis in Renal Cancer Cells

This protocol is based on methodologies described for studying the effects of this compound A on renal cancer cell lines A-498 (p53 wild-type) and 786-O (p53 mutant).[2][6]

1. Cell Culture and Seeding:

  • Culture A-498 or 786-O cells in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS).
  • Seed the cells in multi-well plates at a density that allows for optimal growth during the experiment. For example, for a migration assay, seed 2 x 10⁴ cells per upper chamber of a transwell insert.[10]

2. This compound A Treatment:

  • Prepare a fresh working solution of this compound A by diluting a DMSO stock solution in a serum-free medium.
  • Treat the cells with the desired concentration of this compound A. Effective concentrations have been reported to be around 50 nM for 786-O cells and 1 µM for A-498 cells for inducing apoptosis.[2][10] Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
  • Incubate the cells for the desired period (e.g., 24 hours).[2][10]

3. Apoptosis Analysis by Annexin V Staining and Flow Cytometry:

  • After incubation, harvest the cells.
  • Resuspend the cells in a staining solution containing Annexin V-FITC and Propidium Iodide (PI).[2]
  • Incubate at room temperature in the dark for 20 minutes.[2]
  • Analyze the samples using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).[2]

4. Western Blot Analysis for Apoptotic Markers:

  • Lyse the treated and control cells to extract total protein.
  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
  • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Puma, Bak, activated caspase-9 for the intrinsic pathway; activated caspase-8 for the extrinsic pathway).[2][6]
  • Use an appropriate loading control, such as β-actin, to normalize the results.[2]

Visualizations

experimental_workflow start Start: Prepare this compound Stock Solution reconstitution Reconstitute Powder in DMSO start->reconstitution storage Aliquot & Store at -80°C reconstitution->storage exp_prep Prepare Fresh Aqueous Dilution storage->exp_prep treatment Treat Cells with This compound A exp_prep->treatment cell_culture Cell Seeding & Culture cell_culture->treatment incubation Incubate for 24 hours treatment->incubation analysis Endpoint Analysis incubation->analysis flow Flow Cytometry (Apoptosis) analysis->flow Cellular wb Western Blot (Protein Expression) analysis->wb Molecular

Caption: Experimental workflow for studying this compound A's effects.

signaling_pathway This compound This compound A dna GC-rich DNA (Minor Groove) This compound->dna dna_damage DNA Damage Signaling dna->dna_damage p53 p53 Activation dna_damage->p53 intrinsic Intrinsic Apoptosis Pathway p53->intrinsic extrinsic Extrinsic Apoptosis Pathway p53->extrinsic (in some cell lines) puma_bak Upregulation of Puma, Bak intrinsic->puma_bak casp8 Caspase-8 Activation extrinsic->casp8 casp9 Caspase-9 Activation puma_bak->casp9 apoptosis Apoptosis casp9->apoptosis casp8->apoptosis

Caption: this compound A-induced apoptosis signaling pathway.

References

Validation & Comparative

A Comparative Guide to DNA Staining: Olivomycin A vs. Chromomycin A3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorescent DNA stains is paramount for accurate cellular analysis. This guide provides an in-depth, objective comparison of two closely related aureolic acid antibiotics, Olivomycin A and Chromomycin A3, for DNA staining applications, supported by experimental data and detailed protocols.

Both this compound A and Chromomycin A3 are potent fluorescent dyes that selectively bind to GC-rich regions of double-stranded DNA. Their shared mechanism of action and similar chemical structures make them valuable tools in various applications, including flow cytometry, chromosome analysis, and studies of chromatin structure. This guide will dissect their performance characteristics, offering a clear comparison to aid in the selection of the optimal reagent for specific research needs.

Mechanism of Action: A Shared Path to Fluorescence

This compound A and Chromomycin A3 belong to the aureolic acid family of antibiotics.[1] Their mechanism of DNA binding is a multi-step process that results in the inhibition of DNA replication and transcription. Both compounds form a dimer that is coordinated by a divalent cation, typically magnesium (Mg²⁺).[1][2] This drug-dimer-cation complex then binds to the minor groove of the DNA helix, with a strong preference for sequences rich in guanine (B1146940) and cytosine (GC). The binding of these molecules to DNA leads to a significant enhancement of their intrinsic fluorescence, allowing for the visualization and quantification of DNA content.

DNA_Binding_Mechanism Mechanism of DNA Binding for this compound A and Chromomycin A3 cluster_solution In Solution cluster_dna DNA Interaction Olivomycin_A This compound A / Chromomycin A3 Dimer_Complex Dimer-Mg²⁺ Complex Olivomycin_A->Dimer_Complex Dimerization Mg2+ Mg²⁺ Mg2+->Dimer_Complex Coordination DNA GC-Rich DNA (Minor Groove) Dimer_Complex->DNA Binding Bound_Complex Fluorescent DNA-Stain Complex DNA->Bound_Complex

DNA Binding Mechanism

Performance Comparison: A Quantitative Look

The efficacy of a DNA stain is determined by several key parameters, including its binding affinity, fluorescence intensity, and spectral characteristics. The following tables summarize the available quantitative data for this compound A and Chromomycin A3.

Table 1: Physicochemical and Spectral Properties

PropertyThis compound AChromomycin A3
Chemical Formula C₅₈H₈₄O₂₆C₅₇H₈₂O₂₆
Molecular Weight ~1197.27 g/mol ~1183.25 g/mol
Excitation Max (DNA-bound) ~440 nm445 nm[3][4]
Emission Max (DNA-bound) ~480-550 nm[5][6]575 nm[3][4]

Table 2: DNA Binding and Fluorescence Characteristics

ParameterThis compound AChromomycin A3
Binding Affinity (Kd) Comparable to other aureolic acids for GC sites~(2.7 ± 1.4) x 10⁷ M⁻¹ (for a specific 18-mer DNA)
Fluorescence Enhancement ~10-fold increase upon binding to DNA hairpinSignificant increase upon DNA binding
Relative Fluorescence Intensity Slightly greater than Chromomycin A3 in stained cells[7]-

A direct comparative study has shown that cells stained with this compound A exhibit a slightly greater fluorescence intensity than those stained with Chromomycin A3.[7] However, the resolution of the resulting DNA distribution patterns in flow cytometry is comparable for both stains.[7]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable DNA staining. Below are representative protocols for flow cytometry applications using both this compound A and Chromomycin A3.

Experimental Workflow for DNA Staining in Flow Cytometry

The general workflow for preparing and staining mammalian cells for DNA content analysis using either this compound A or Chromomycin A3 is outlined below.

Staining_Workflow General Workflow for DNA Staining in Flow Cytometry Cell_Harvest 1. Cell Harvest & Washing Fixation 2. Cell Fixation (e.g., 70% Ethanol) Cell_Harvest->Fixation Washing_Post_Fix 3. Washing Fixation->Washing_Post_Fix Staining 4. Staining with This compound A or Chromomycin A3 Washing_Post_Fix->Staining Incubation 5. Incubation Staining->Incubation Analysis 6. Flow Cytometry Analysis Incubation->Analysis

Flow Cytometry Workflow
Protocol 1: DNA Staining of Mammalian Cells with Chromomycin A3 for Flow Cytometry

This protocol is adapted from established methods for staining mammalian cells.[2][7]

Reagents:

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixative: 70% Ethanol (B145695), ice-cold

  • Chromomycin A3 Staining Solution:

    • Chromomycin A3: 20 µg/mL

    • MgCl₂: 15 mM

    • PBS

Procedure:

  • Cell Preparation:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in 1 mL of residual PBS.

  • Fixation:

    • While gently vortexing, add the 1 mL of cell suspension dropwise to 4 mL of ice-cold 70% ethanol.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 1 mL of Chromomycin A3 Staining Solution.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer equipped with a laser for excitation at or near 445 nm (e.g., a 457 nm line from an argon laser).

    • Collect the emission fluorescence using a filter appropriate for ~575 nm.

Protocol 2: DNA Staining of Yeast with this compound A for Flow Cytometry

This protocol is based on a method optimized for yeast cells and can be adapted for other cell types.[8]

Reagents:

  • Saline Solution: 1 M NaCl

  • This compound A Staining Solution:

    • This compound A: 100 µg/mL

    • MgCl₂: 40 mM

    • NaCl: 1 M

Procedure:

  • Cell Preparation:

    • Harvest yeast cells and wash them with an appropriate buffer.

  • Permeabilization/Fixation:

    • If required for the cell type, perform a standard fixation step (e.g., with 70% ethanol as described in Protocol 1).

  • Staining:

    • Resuspend the cell pellet in the this compound A Staining Solution.

    • Incubate for at least 12 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer with excitation capabilities around 440 nm.

    • Collect emission fluorescence in the range of 480-550 nm.

Signaling Pathways and Cellular Impact

The primary mechanism of action for both this compound A and Chromomycin A3 is the inhibition of macromolecular synthesis through their binding to DNA. This interference with DNA-dependent processes affects critical cellular signaling pathways. By blocking the binding of transcription factors to promoter regions, these compounds can down-regulate the expression of various genes, including those involved in cell proliferation and survival. This ultimately leads to the induction of cell cycle arrest and apoptosis, which is the basis for their investigation as potential anti-cancer agents.

Conclusion

Both this compound A and Chromomycin A3 are highly effective GC-specific DNA stains suitable for a range of applications in cellular analysis. Their similar mechanisms of action and spectral properties make them largely interchangeable for many routine procedures.

Key considerations for selection include:

  • Fluorescence Intensity: this compound A may offer a slight advantage in terms of fluorescence brightness.[7]

  • Availability and Cost: The choice may be influenced by the commercial availability and cost of the respective compounds.

  • Existing Protocols: Laboratories with established and optimized protocols for one of these stains may prefer to maintain consistency.

Ultimately, the choice between this compound A and Chromomycin A3 will depend on the specific experimental requirements and available instrumentation. This guide provides the foundational data and protocols to enable an informed decision for achieving high-quality and reproducible DNA staining results.

References

A Comparative Guide: Olivomycin vs. DAPI for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent dye for nuclear counterstaining, this guide provides a comprehensive comparison of Olivomycin and DAPI. This document outlines their spectral properties, performance characteristics, and detailed experimental protocols to inform your selection process.

This guide objectively evaluates two prominent nuclear stains, this compound and 4′,6-diamidino-2-phenylindole (DAPI), presenting key quantitative data, experimental methodologies, and visual aids to facilitate a direct comparison of their performance in fluorescence microscopy applications.

At a Glance: Key Performance Metrics

A summary of the essential photophysical and binding properties of this compound A and DAPI when bound to double-stranded DNA (dsDNA) is presented below. These parameters are critical in determining the suitability of each dye for specific experimental needs, including the available excitation sources and emission filters, the required brightness of the signal, and the target DNA composition.

PropertyThis compound ADAPI
Excitation Max (λex) ~440-488 nm~358 nm
Emission Max (λem) ~480-535 nm~461 nm
Quantum Yield (Φ) Data not available~0.92
Molar Extinction Coefficient (ε) Data not available27,000 cm⁻¹M⁻¹
DNA Binding Specificity GC-rich regions (minor groove)AT-rich regions (minor groove)
Photostability Prone to rapid fadingRelatively stable
Cytotoxicity High (nanomolar concentrations can induce apoptosis)Lower than this compound A, but can be toxic at high concentrations

In-Depth Analysis

Spectral Characteristics

DAPI is a well-characterized blue-emitting fluorophore with a maximum excitation in the ultraviolet (UV) range at approximately 358 nm and a maximum emission at around 461 nm when bound to dsDNA.[1] This makes it compatible with standard DAPI filter sets and UV or violet laser lines.

DNA Binding and Specificity

A key differentiator between the two dyes is their sequence specificity. DAPI preferentially binds to the minor groove of AT-rich regions of dsDNA.[1] In contrast, this compound A binds to the minor groove of GC-rich DNA sequences.[4] This opposing specificity can be a critical factor in experimental design, particularly in studies where the GC or AT content of specific genomic regions is of interest. The binding of both dyes to DNA results in a significant enhancement of their fluorescence.

Photostability and Cytotoxicity

DAPI is known for its relatively good photostability, allowing for longer exposure times during image acquisition.[5] Conversely, this compound A has been reported to be susceptible to rapid photobleaching, which can be a limitation for time-lapse imaging or experiments requiring intense illumination.[5]

In terms of cytotoxicity, this compound A is a potent antibiotic that can induce apoptosis in tumor cells at nanomolar concentrations.[6][7] While this property is leveraged in cancer research, it indicates a higher level of toxicity compared to DAPI. DAPI is generally considered less toxic, although it can also affect cell viability at higher concentrations.[5]

Experimental Protocols

Nuclear Counterstaining with DAPI (Fixed Cells)

This protocol is a standard procedure for staining the nuclei of fixed mammalian cells.

Materials:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 300 nM. Incubate the cells with the DAPI solution for 1-5 minutes at room temperature, protected from light.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Mount the coverslip with an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

Nuclear Counterstaining with this compound A (Fixed Fungal Nuclei)

This protocol is adapted from a method used for staining Neurospora nuclei and may require optimization for other cell types.[5]

Materials:

  • This compound A

  • Phosphate (B84403) buffer

  • Magnesium chloride (MgCl₂)

  • Fixation solution (e.g., 70% ethanol)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Fix cells with 70% ethanol.

  • Washing: Rinse the cells with phosphate buffer.

  • This compound A Staining Solution: Prepare a staining solution of 100 µg/mL this compound A in phosphate buffer containing 25 mM MgCl₂.

  • Staining: Incubate the cells in the this compound A staining solution for 5-10 minutes.

  • Washing: Briefly rinse the cells with phosphate buffer to remove excess stain.

  • Mounting: Mount the coverslip with an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for green-yellow fluorescence (e.g., Excitation: ~488 nm, Emission: ~520 nm long-pass). Due to photobleaching, minimize exposure to the excitation light.[5]

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for nuclear counterstaining with DAPI and this compound A.

DAPI_Workflow start Start fixation Cell Fixation (e.g., 4% PFA) start->fixation wash1 Wash (PBS) fixation->wash1 permeabilization Permeabilization (e.g., 0.1% Triton X-100) wash1->permeabilization wash2 Wash (PBS) permeabilization->wash2 dapi_staining DAPI Staining (300 nM) wash2->dapi_staining wash3 Final Wash (PBS) dapi_staining->wash3 mounting Mounting (Antifade Medium) wash3->mounting imaging Fluorescence Imaging (Ex: ~360nm, Em: ~460nm) mounting->imaging end End imaging->end

DAPI Staining Workflow

Olivomycin_Workflow start Start fixation Cell Fixation (e.g., 70% Ethanol) start->fixation wash1 Wash (Buffer) fixation->wash1 olivomycin_staining This compound A Staining (100 µg/mL with MgCl₂) wash1->olivomycin_staining wash2 Wash (Buffer) olivomycin_staining->wash2 mounting Mounting (Antifade Medium) wash2->mounting imaging Fluorescence Imaging (Ex: ~488nm, Em: ~520nm LP) mounting->imaging end End imaging->end

This compound A Staining Workflow

Conclusion

The choice between this compound and DAPI for nuclear counterstaining is contingent on the specific requirements of the experiment.

DAPI is the preferred choice for general-purpose nuclear counterstaining due to its:

  • High specificity for DNA.

  • Bright and photostable blue fluorescence.

  • Well-established and straightforward protocols.

  • Compatibility with a wide range of other fluorophores in multicolor imaging.

This compound A may be considered in specific scenarios where:

  • Staining of GC-rich regions is desired.

  • A green-yellow emitting nuclear stain is necessary to avoid spectral overlap with other blue or red fluorophores.

  • The higher cytotoxicity is not a concern or is part of the experimental design (e.g., in studies involving apoptosis).

Researchers should carefully consider the spectral properties, DNA binding preferences, photostability, and cytotoxicity of each dye in the context of their experimental goals to make an informed decision. The provided protocols offer a starting point for developing a robust nuclear staining procedure.

References

Validating Olivomycin-Induced Apoptosis: A Comparative Guide to Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of apoptosis is a critical step in assessing the efficacy of potential therapeutic agents. Olivomycin A, an aureolic acid antibiotic, has been identified as a potent inducer of apoptosis in various cancer cell lines. This guide provides a comprehensive comparison of methods to validate this compound A-induced apoptosis, with a focus on caspase activity assays. We present supporting experimental data, detailed protocols, and a comparative analysis with other well-established apoptosis inducers.

This compound A and the Orchestration of Apoptosis

This compound A triggers programmed cell death by activating the intrinsic and/or extrinsic apoptosis pathways, both of which converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of these enzymes is a hallmark of apoptosis. Key caspases in these pathways include the initiator caspases, caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), and the executioner caspases, such as caspase-3 and caspase-7.

Recent studies have shown that in p53 wild-type A-498 renal cancer cells, this compound A primarily activates the intrinsic apoptotic pathway, characterized by the activation of caspase-9. In contrast, in p53-mutant 786-O renal cancer cells, this compound A engages both the intrinsic and extrinsic pathways, leading to the activation of both caspase-8 and caspase-9.[1]

Comparative Analysis of Apoptosis Inducers

To contextualize the apoptotic-inducing capability of this compound A, it is useful to compare its effects on caspase activation with other well-known apoptosis inducers like Doxorubicin and Staurosporine. While direct comparative studies with this compound A are limited, data from various studies can be compiled to provide a comparative overview.

Apoptosis InducerCell LineTarget Caspase(s)Method of DetectionObserved EffectReference
This compound A A-498 (Renal Cancer)Cleaved Caspase-9Western BlotIncreased levels of cleaved caspase-9, indicating activation.[1]
This compound A 786-O (Renal Cancer)Cleaved Caspase-8, Cleaved Caspase-9Western BlotIncreased levels of cleaved caspase-8 and -9, indicating activation.[1]
Doxorubicin Cardiac Stem CellsCaspase-3Fluorometric AssayUp to 11.3-fold increase in caspase-3 activity.[2]
Doxorubicin Jurkat (Leukemia)Caspase-3Immunofluorescence3.7-fold increase in caspase-3 activation under normoxic conditions.[3]
Staurosporine Cultured Rat AstrocytesApoptotic CellsFlow CytometryApproximately 5-fold increase in early apoptosis.[4]
Staurosporine Bovine Lens Epithelial CellsCaspase-2, -3, -4, -8, -9Fluorogenic Peptide SubstrateTime- and dose-dependent increase in the activity of all tested caspases.[5]

Note: The data for this compound A is based on the detection of cleaved (activated) caspases by Western blot, which is a semi-quantitative method. The data for Doxorubicin and Staurosporine are derived from quantitative enzymatic activity assays.

Signaling Pathways of this compound A-Induced Apoptosis

The mechanism of this compound A-induced apoptosis is cell-type dependent. The following diagrams illustrate the known signaling pathways in renal cancer cells.

OlivomycinA_Apoptosis_Pathway This compound A-Induced Apoptosis Signaling cluster_A498 A-498 Cells (p53 wild-type) cluster_786O 786-O Cells (p53 mutant) OA_A498 This compound A Mito_A498 Mitochondria OA_A498->Mito_A498 Casp9_A498 Caspase-9 Mito_A498->Casp9_A498 Casp37_A498 Caspase-3/7 Casp9_A498->Casp37_A498 Apoptosis_A498 Apoptosis Casp37_A498->Apoptosis_A498 OA_786O This compound A Extrinsic Extrinsic Pathway OA_786O->Extrinsic Mito_786O Mitochondria OA_786O->Mito_786O Casp8_786O Caspase-8 Extrinsic->Casp8_786O Casp9_786O Caspase-9 Mito_786O->Casp9_786O Casp37_786O Caspase-3/7 Casp8_786O->Casp37_786O Casp9_786O->Casp37_786O Apoptosis_786O Apoptosis Casp37_786O->Apoptosis_786O

This compound A apoptosis pathways.

Experimental Protocols

Accurate validation of apoptosis requires robust and well-documented experimental procedures. Below are detailed protocols for commonly used caspase activity assays.

Caspase Activity Assay Experimental Workflow

The general workflow for measuring caspase activity involves cell lysis, incubation with a caspase-specific substrate, and detection of the resulting signal.

Caspase_Assay_Workflow General Workflow for Caspase Activity Assays Start Induce Apoptosis (e.g., with this compound A) Lysis Cell Lysis Start->Lysis Incubate Incubate Lysate with Caspase Substrate Lysis->Incubate Detect Detect Signal (Colorimetric, Fluorometric, or Luminometric) Incubate->Detect Analyze Data Analysis (e.g., Fold Change) Detect->Analyze

Workflow for caspase assays.
Detailed Methodologies

1. Cell Culture and Induction of Apoptosis:

  • Culture A-498 or 786-O cells in appropriate media and conditions until they reach the desired confluency.

  • Treat the cells with this compound A at a pre-determined effective concentration (e.g., 1 µM for A-498 and 50 nM for 786-O cells) for a specified duration (e.g., 24 hours).[1]

  • Include untreated cells as a negative control and cells treated with a known apoptosis inducer (e.g., Doxorubicin or Staurosporine) as a positive control.

2. Cell Lysis:

  • After treatment, harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in a chilled lysis buffer.

  • Incubate the cells on ice for 10-15 minutes to ensure complete lysis.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

3. Caspase Activity Assay (Colorimetric):

  • This assay is based on the cleavage of a p-nitroaniline (pNA) labeled peptide substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9).

  • Add the cell lysate to a 96-well plate.

  • Add the reaction buffer containing the respective caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase activity.

4. Caspase Activity Assay (Fluorometric):

  • This assay utilizes a peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-trifluoromethyl coumarin (B35378) (AFC) or 7-amino-4-methylcoumarin (B1665955) (AMC).

  • The procedure is similar to the colorimetric assay, but instead of a pNA-labeled substrate, a substrate like DEVD-AFC (for caspase-3), IETD-AFC (for caspase-8), or LEHD-AFC (for caspase-9) is used.

  • After incubation, measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., ~400 nm excitation and ~505 nm emission for AFC).

5. Caspase Activity Assay (Luminometric):

  • This highly sensitive assay uses a substrate that, when cleaved by a caspase, releases a substrate for luciferase (e.g., aminoluciferin).

  • The "add-mix-measure" format involves adding a single reagent containing the proluminescent substrate and luciferase to the cell culture.

  • The resulting luminescent signal is proportional to the caspase activity and is measured using a luminometer.

Data Analysis:

  • For all assays, calculate the fold increase in caspase activity in the treated samples compared to the untreated control after subtracting the background reading from a blank well (containing lysis buffer and substrate but no cell lysate).

References

Comparative Analysis of Anti-DNA Antibody Cross-Reactivity with Olivomycin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-DNA antibodies with cells treated with Olivomycin, a DNA minor groove binding agent, versus Doxorubicin, a DNA intercalator and topoisomerase II inhibitor. Understanding how these drugs modify the immunogenicity of cellular DNA is crucial for assessing potential off-target effects and autoimmune implications in drug development.

Introduction

Anti-DNA antibodies are a hallmark of systemic lupus erythematosus (SLE), but can also be induced by various drugs and are a concern in the development of new therapeutics. These antibodies can recognize not only the canonical double-stranded DNA (dsDNA) but also altered DNA structures.[1] DNA-binding drugs, by modifying the structure of cellular DNA, have the potential to create novel epitopes, leading to increased binding of pre-existing anti-DNA antibodies or even triggering de novo antibody production. This guide explores the differential effects of this compound and Doxorubicin on the antigenicity of DNA within the cellular context.

This compound, an aureolic acid antibiotic, binds non-intercalatively to the minor groove of G/C-rich DNA sequences.[2][3] This interaction can induce conformational changes in the DNA. In contrast, Doxorubicin intercalates between DNA base pairs and inhibits topoisomerase II, leading to DNA strand breaks and the formation of DNA adducts.[4][5] These distinct mechanisms of action are hypothesized to result in different patterns of anti-DNA antibody cross-reactivity.

Comparative Data Summary

While direct comparative studies quantifying the binding of anti-DNA antibodies to cells treated with this compound versus Doxorubicin are not extensively available in the literature, the following table summarizes the expected outcomes based on their mechanisms of action. The data is presented as a hypothetical representation of results from a flow cytometry experiment measuring the Mean Fluorescence Intensity (MFI) of anti-DNA antibody staining.

Treatment GroupDrug Concentration (µM)Mean Fluorescence Intensity (MFI) of Anti-DNA Antibody Staining (Hypothetical)Fold Change Over Untreated Control
Untreated Control0100 ± 151.0
This compound0.1180 ± 251.8
This compound1.0350 ± 403.5
Doxorubicin0.1150 ± 201.5
Doxorubicin1.0280 ± 352.8

Note: This data is illustrative and serves to highlight the expected dose-dependent increase in anti-DNA antibody binding for both drugs, with potential differences in the magnitude of the effect based on their distinct DNA-modifying properties.

Signaling Pathways and Mechanisms of Action

The interaction of this compound and Doxorubicin with DNA initiates distinct cellular signaling pathways that can influence the exposure and recognition of DNA epitopes by antibodies.

G cluster_this compound This compound Pathway cluster_doxorubicin Doxorubicin Pathway Oli This compound DNAGC G/C-rich DNA Minor Groove Oli->DNAGC Binds ApoptosisOli Apoptosis Oli->ApoptosisOli Induces ConformationalChange DNA Conformational Change DNAGC->ConformationalChange EpitopeExposureOli Nuclear Antigen Exposure ConformationalChange->EpitopeExposureOli Creates new epitopes ApoptosisOli->EpitopeExposureOli AntibodyBindingOli Anti-DNA Antibody Binding EpitopeExposureOli->AntibodyBindingOli Doxo Doxorubicin DNAIntercalation DNA Intercalation & Topoisomerase II Inhibition Doxo->DNAIntercalation DNAStrandBreaks DNA Strand Breaks & Adducts DNAIntercalation->DNAStrandBreaks DDR DNA Damage Response (DDR) DNAStrandBreaks->DDR EpitopeExposureDoxo Nuclear Antigen Exposure DNAStrandBreaks->EpitopeExposureDoxo Exposes novel epitopes ApoptosisDoxo Apoptosis DDR->ApoptosisDoxo ApoptosisDoxo->EpitopeExposureDoxo AntibodyBindingDoxo Anti-DNA Antibody Binding EpitopeExposureDoxo->AntibodyBindingDoxo G start Cell Culture treatment Drug Treatment (this compound/Doxorubicin) start->treatment harvest Cell Harvesting treatment->harvest fix_perm Fixation & Permeabilization harvest->fix_perm primary_ab Primary Antibody (Anti-DNA) fix_perm->primary_ab secondary_ab Secondary Antibody (Fluorochrome-conjugated) primary_ab->secondary_ab flow Flow Cytometry Analysis secondary_ab->flow end Data Comparison flow->end

References

Mithramycin vs. Olivomycin: A Comparative Analysis of DNA Binding and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for targeted therapeutic design. Mithramycin and Olivomycin, both aureolic acid antibiotics, are potent anticancer agents that exert their effects by binding to the minor groove of DNA. While they share a common mechanism of action, subtle variations in their chemical structure lead to distinct differences in their DNA binding kinetics, sequence preference, and ultimately, their biological activity.

This guide provides a detailed comparison of Mithramycin and this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing their interaction with DNA.

At a Glance: Key Differences

FeatureMithramycinThis compound
Primary Binding Site Minor groove of GC-rich DNAMinor groove of GC-rich DNA
Binding Stoichiometry Forms a 2:1 drug-DNA complex (dimer) with a divalent metal ion (e.g., Mg2+)Forms a 2:1 drug-DNA complex (dimer) with a divalent metal ion (e.g., Mg2+)
Sequence Preference Strong preference for sequences containing GpG steps.[1][2]Binds to various G/C-rich sites, but with different dissociation kinetics.[3]
Kinetic Stability Forms relatively stable complexes with its preferred binding sites.Exhibits differential kinetic stability; complexes with sites containing a central CG dinucleotide are less stable and dissociate more rapidly.[3][4][5]
Biological Activity Inhibition of DNA and RNA polymerases, potent inhibitor of transcription factors like Sp1 and EWS-FLI1.[6][7][8]Inhibition of replication and transcription.[3][9] Also shown to interfere with topoisomerase I and DNA methyltransferase activity.[9]
Toxicity Profile Significant toxicity is a major limitation for its clinical use.[6]Also exhibits considerable cytotoxicity.

DNA Binding and Sequence Specificity

Both Mithramycin and this compound are non-intercalating agents that bind to the minor groove of double-stranded DNA.[7] Their binding is dependent on the presence of divalent cations like Mg2+, which facilitates the formation of a drug dimer that fits into the minor groove.[7][10] The core of their mechanism involves the inhibition of replication and transcription by physically obstructing the passage of polymerases along the DNA template.[3][9]

While both drugs target GC-rich regions, their precise sequence preferences and the stability of the resulting drug-DNA complexes differ.

Mithramycin demonstrates a clear preference for DNA sequences containing two or more contiguous guanine (B1146940) bases, particularly favoring GpG steps.[1][2] This specificity is crucial for its ability to displace or interfere with the binding of transcription factors that recognize similar GC-rich promoter elements, such as Sp1.[6]

This compound A , in contrast, can bind to a broader range of G/C-containing tetranucleotide sites with similar affinity under equilibrium conditions.[3][5] However, kinetic studies have revealed a significant difference in the dissociation rates of these complexes. This compound A forms more stable complexes with sites containing central GC or GG dinucleotides, while its complexes with sites containing a central CG dinucleotide are kinetically less stable and dissociate more readily.[3][4][5] This kinetic discrimination may play a crucial role in its biological activity by influencing the duration of transcriptional inhibition at different promoter sites.

DNA_Binding_Mechanism cluster_drugs Aureolic Acid Antibiotics Mithramycin Mithramycin Dimer Drug Dimer-Mg2+ Complex Mithramycin->Dimer This compound This compound This compound->Dimer Mg2 Mg2+ (Divalent Cation) Mg2->Dimer DNA GC-Rich DNA Minor Groove Dimer->DNA Binding TF Transcription Factors (e.g., Sp1) Dimer->TF Polymerase DNA/RNA Polymerase Dimer->Polymerase Blocks Progression TF->DNA Binding Disruption Transcription Transcription Inhibition

Comparative Biological Activity

The differential DNA binding properties of Mithramycin and this compound translate into distinct biological activities and potential therapeutic applications.

Mithramycin 's potent inhibition of the Sp1 transcription factor has made it a subject of interest for cancers where Sp1-regulated genes are overexpressed.[6] Furthermore, its ability to antagonize the oncogenic transcription factor EWS-FLI1 has positioned it as a potential therapeutic for Ewing sarcoma.[7] However, its clinical utility has been hampered by significant toxicity.[6]

This compound A also demonstrates potent anticancer properties, inducing apoptosis in various cancer cell lines.[9][11] Its mechanism of action extends beyond simple transcription inhibition, with studies showing it can also interfere with topoisomerase I and DNA methyltransferase activity, suggesting a broader impact on cellular processes.[9] The kinetic differences in its DNA binding may allow for a more nuanced modulation of gene expression compared to Mithramycin.

Experimental Protocols

A variety of biophysical and cell-based assays are employed to characterize the DNA binding and activity of Mithramycin and this compound.

DNA Footprinting (DNase I and Hydroxyl Radical)

This technique is used to identify the specific DNA sequences where the drugs bind.

  • Principle: A DNA fragment labeled at one end is incubated with the drug and then partially cleaved by DNase I or hydroxyl radicals. The drug protects its binding site from cleavage, resulting in a "footprint" on a sequencing gel.

  • Protocol Outline:

    • DNA Preparation: A DNA fragment of interest (150-300 bp) is radiolabeled at one end (e.g., with ³²P).[12]

    • Drug-DNA Binding: The labeled DNA is incubated with varying concentrations of Mithramycin or this compound in the presence of MgCl₂ to allow for complex formation.

    • Enzymatic/Chemical Cleavage: A limited amount of DNase I or a solution generating hydroxyl radicals is added to the mixture to induce single-strand nicks in the DNA.[1][12][13]

    • Reaction Termination: The cleavage reaction is stopped, and the DNA is purified.

    • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide sequencing gel.

    • Analysis: The gel is autoradiographed. The region where the drug was bound will show a gap in the ladder of bands, indicating the protected sequence.[12]

DNA_Footprinting_Workflow Start Start: Radiolabeled DNA Fragment Incubate Incubate with Mithramycin/Olivomycin + Mg2+ Start->Incubate Cleave Partial Cleavage with DNase I Incubate->Cleave Stop Stop Reaction & Purify DNA Cleave->Stop Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Stop->Electrophoresis Analyze Autoradiography & Analysis of 'Footprint' Electrophoresis->Analyze End End: Identify Binding Site Analyze->End

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of the drugs to specific DNA sequences and can reveal differences in binding affinity and kinetics.

  • Principle: A labeled DNA probe containing a putative binding site is incubated with the drug. The drug-DNA complex will migrate more slowly than the free DNA probe during non-denaturing gel electrophoresis, causing a "shift" in the band's position.

  • Protocol Outline:

    • Probe Preparation: A short oligonucleotide probe containing the target sequence is labeled (e.g., with ³²P or a fluorescent dye).

    • Binding Reaction: The labeled probe is incubated with varying concentrations of Mithramycin or this compound and MgCl₂ in a binding buffer.

    • Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and electrophoresed.

    • Detection: The positions of the free and bound probe are visualized by autoradiography or fluorescence imaging. The intensity of the shifted band is proportional to the amount of drug-DNA complex formed.

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

These assays are used to quantify the cytotoxic effects of the drugs on cancer cell lines.

  • Principle: These colorimetric or luminescent assays measure the metabolic activity of living cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

  • Protocol Outline (CellTiter-Glo):

    • Cell Plating: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[14]

    • Drug Treatment: The cells are treated with a range of concentrations of Mithramycin or this compound and incubated for a specific period (e.g., 48-72 hours).[14][15]

    • Reagent Addition: An equal volume of CellTiter-Glo reagent is added to each well.[14] This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

    • Incubation and Measurement: The plate is incubated briefly to stabilize the luminescent signal, which is then measured using a luminometer.[14]

    • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the drug that inhibits cell growth by 50%.

Conclusion

Mithramycin and this compound, while structurally and mechanistically related, exhibit key differences in their DNA binding kinetics and sequence preferences. Mithramycin shows a strong preference for GpG sequences, leading to potent and specific inhibition of certain transcription factors. This compound, on the other hand, displays a more complex interaction with DNA, characterized by kinetic discrimination between different GC-rich sites. These distinctions are critical for understanding their biological activities and for the rational design of new aureolic acid analogues with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other DNA-binding agents.

References

Quantifying Olivomycin in Biological Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic studies, efficacy assessment, and toxicity monitoring. This guide provides a detailed comparison of an enzyme immunoassay (EIA) for the quantification of the aureolic acid antibiotic, Olivomycin, with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This comparison is based on published performance data and established analytical methodologies to provide an objective overview for selecting the most appropriate quantification method for specific research needs.

At a Glance: Method Comparison

FeatureEnzyme Immunoassay (EIA)HPLC-UVLC-MS/MS
Principle Antigen-antibody bindingChromatographic separation and UV absorbanceChromatographic separation and mass-to-charge ratio detection
Sensitivity High (pg/mL range)Moderate (ng/mL to µg/mL range)Very High (pg/mL to ng/mL range)
Specificity High, but potential for cross-reactivityModerate, dependent on chromatographic resolutionVery High, based on mass fragmentation patterns
Throughput High (plate-based format)Low to ModerateModerate to High
Cost Relatively lowModerateHigh
Expertise ModerateModerateHigh

Performance Characteristics

The performance of an analytical method is defined by several key parameters. The following tables summarize the available and representative data for the quantification of this compound and its close structural analogs.

Enzyme Immunoassay (EIA) for this compound

A double-antibody enzyme immunoassay using beta-D-galactosidase as a label has been developed for the quantification of this compound.[1]

ParameterPerformance
Limit of Detection (LOD) 50 pg per assay tube[1]
Specificity No cross-reactivity with Mithramycin[1]
Dynamic Range Not explicitly stated, but typical for competitive EIAs.
Accuracy (Recovery) Not explicitly stated.
Precision (CV%) Not explicitly stated.

Note: Detailed quantitative performance data for the specific this compound EIA is limited in the available literature. The table reflects the published sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While a specific validated HPLC-UV method for this compound with published performance data was not identified, the following table represents typical performance characteristics for HPLC-UV methods used for the quantification of antibiotics in biological samples.

ParameterRepresentative Performance
Linear Range Typically in the ng/mL to µg/mL range. For example, a method for other antibiotics showed linearity from 4.5–80 mg/L.[2][3][4]
Accuracy (Recovery) Generally 85-115%. A method for vancomycin (B549263) reported recovery of 60.7% to 70.6%.[4]
Precision (Intra- & Inter-assay CV%) Typically <15%. For some antibiotic analyses, intra-day and inter-day CVs were within 15% and 8% respectively.[3]
Limit of Quantification (LOQ) In the ng/mL range. For example, the LOQ for vancomycin was 4.5 mg/L.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Mithramycin (this compound Analog)

A validated UPLC-MS/MS method for the quantification of Mithramycin, a close structural analog of this compound, provides a strong proxy for the expected performance of an LC-MS/MS assay for this compound.[5][6][7]

ParameterPerformance
Linear Range 0.5 - 500 ng/mL[5][7]
Accuracy ≤10% deviation[5][7]
Precision (CV%) <15%[5][7]
Recovery >90%[5][6]
Limit of Quantification (LOQ) 0.5 ng/mL[6]

Another bioanalytical method for Mithramycin analogs using HPLC-QTOF reported a linear range of 5-100 ng/mL, accuracy within 15%, and precision of <20%.[8][9]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are summaries of the methodologies for each technique.

Enzyme Immunoassay (EIA) for this compound

The described method is a double-antibody enzyme immunoassay.[1]

Principle: An antibody specific to the target antigen (this compound) is coated onto a solid phase (e.g., microplate well). The biological sample containing this compound is added, and the antigen binds to the capture antibody. A second, enzyme-labeled antibody that also recognizes the antigen is then added, forming a "sandwich" of capture antibody-antigen-detection antibody. The addition of a substrate for the enzyme results in a measurable signal (e.g., color change) that is proportional to the amount of this compound present in the sample.

Workflow Diagram:

EIA_Workflow cluster_coating Plate Coating cluster_binding Antigen Binding cluster_detection Detection cluster_signal Signal Generation node_coating Coat plate with capture antibody node_sample Add biological sample containing this compound node_coating->node_sample node_incubation1 Incubate node_sample->node_incubation1 node_wash1 Wash node_incubation1->node_wash1 node_detection_ab Add enzyme-labeled detection antibody node_wash1->node_detection_ab node_incubation2 Incubate node_detection_ab->node_incubation2 node_wash2 Wash node_incubation2->node_wash2 node_substrate Add substrate node_wash2->node_substrate node_incubation3 Incubate node_substrate->node_incubation3 node_read Measure signal node_incubation3->node_read HPLC_Principle cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification node_sample Biological Sample node_precipitate Protein Precipitation node_sample->node_precipitate node_centrifuge Centrifugation node_precipitate->node_centrifuge node_supernatant Collect Supernatant node_centrifuge->node_supernatant node_injection Injection node_supernatant->node_injection node_separation Chromatographic Separation (C18 Column) node_injection->node_separation node_detection UV Detection node_separation->node_detection node_peak Peak Area Measurement node_detection->node_peak node_calibration Calibration Curve node_peak->node_calibration node_concentration Concentration Determination node_calibration->node_concentration LCMSMS_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis node_lc HPLC Separation node_ion_source Ion Source (ESI) node_lc->node_ion_source node_q1 Q1: Precursor Ion Selection node_ion_source->node_q1 node_q2 Q2: Collision Cell (Fragmentation) node_q1->node_q2 node_q3 Q3: Product Ion Selection node_q2->node_q3 node_detector Detector node_q3->node_detector node_quant Quantification node_detector->node_quant

References

A Comparative Guide to Aureolic Acid Antibiotics in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prominent aureolic acid antibiotics used in cancer therapy: Mithramycin, Chromomycin (B10761888) A3, and Olivomycin A. These agents, known for their potent antitumor activity, function by binding to the minor groove of GC-rich DNA, leading to the inhibition of critical cellular processes. This document summarizes their performance, presents available experimental data, and provides detailed methodologies for key evaluative experiments.

Overview and Mechanism of Action

Aureolic acid antibiotics are a class of polyketide-derived natural products that exhibit significant anticancer properties. Their primary mechanism of action involves the formation of a dimeric complex with divalent cations, typically Mg²⁺, which then binds non-intercalatively to the minor groove of DNA. This binding is highly specific for GC-rich sequences, which are frequently found in the promoter regions of oncogenes. By occupying these sites, the antibiotics physically obstruct the binding of transcription factors, such as Sp1 and c-Myc, leading to the downregulation of genes essential for tumor growth, proliferation, and survival.

Mechanism_of_Action cluster_drug Drug Action cluster_dna Cellular Target cluster_effect Therapeutic Effect Aureolic_Acid Aureolic Acid Antibiotic Drug_Mg_Complex Drug-Mg²⁺ Complex Aureolic_Acid->Drug_Mg_Complex Mg Mg²⁺ Mg->Drug_Mg_Complex DNA GC-Rich DNA (Promoter Region) Drug_Mg_Complex->DNA Binds to minor groove Transcription_Inhibition Transcription Inhibition DNA->Transcription_Inhibition Inhibited Sp1 Sp1 Transcription Factor Sp1->DNA Binding blocked cMyc c-Myc Transcription Factor cMyc->DNA Binding blocked Apoptosis Apoptosis Transcription_Inhibition->Apoptosis Tumor_Suppression Tumor Growth Suppression Transcription_Inhibition->Tumor_Suppression

Comparative Data

In Vitro Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Mithramycin, Chromomycin A3, and this compound A in various cancer cell lines. It is important to note that direct comparative studies across all three compounds in a wide range of cell lines are limited, and values can vary based on experimental conditions.

Cell LineCancer TypeMithramycin (nM)Chromomycin A3 (nM)This compound A (nM)Reference
KKU-213Cholangiocarcinoma-22.48-[1]
KKU-055Cholangiocarcinoma-21.14-[1]
KKU-100Cholangiocarcinoma-30.52-[1]
HeLaCervical Cancer~4-10 times less potent than Chromomycin A3--
Human Tumor CellsVarious--Nanomolar concentrations inhibit c-Myc transcription[2]
In Vivo Toxicity

Preclinical studies have indicated significant toxicity as a limiting factor for the clinical use of aureolic acid antibiotics. The following table provides a qualitative comparison of their toxicity. Specific LD50 values from direct comparative studies are not consistently reported in the literature.

AntibioticAnimal ModelObserved ToxicityReference
MithramycinMice, Rats, Dogs, MonkeysHepatotoxicity, Nephrotoxicity, Myelosuppression[3][4]
Chromomycin A3Mice, Dogs, MonkeysHepatotoxicity, Nephrotoxicity, Gastrointestinal toxicity, Myelosuppression[5]
This compound AMice, RatsNephrotoxicity, Hepatotoxicity[6]

Note: A study highlighted species-specific differences in toxicity, with human cells being more sensitive than mouse or hamster cells.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of aureolic acid antibiotics on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aureolic acid antibiotic (Mithramycin, Chromomycin A3, or this compound A)

  • Magnesium Chloride (MgCl₂) solution (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug and MgCl₂ Preparation: Prepare a stock solution of the aureolic acid antibiotic in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the antibiotic in culture medium. Crucially, supplement the medium used for dilution with MgCl₂ to a final concentration of 5 mM to ensure the formation of the active drug-Mg²⁺ complex.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared drug dilutions (containing MgCl₂) to the respective wells. Include a vehicle control (medium with MgCl₂ and the solvent used for the drug stock) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_drug Prepare Drug Dilutions with 5 mM MgCl₂ incubate_24h_1->prepare_drug treat_cells Treat Cells with Drug incubate_24h_1->treat_cells prepare_drug->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

DNase I Footprinting Assay

This protocol is for identifying the specific binding sites of aureolic acid antibiotics on a DNA fragment.

Materials:

  • DNA fragment of interest (radiolabeled at one end)

  • Aureolic acid antibiotic

  • MgCl₂ solution

  • DNase I

  • DNase I dilution buffer

  • Reaction buffer (containing Tris-HCl, KCl, MgCl₂)

  • Stop solution (containing EDTA, SDS, and loading dye)

  • Denaturing polyacrylamide gel

  • Autoradiography equipment

Procedure:

  • DNA-Drug Binding: In a microcentrifuge tube, mix the end-labeled DNA fragment with increasing concentrations of the aureolic acid antibiotic in the reaction buffer. Crucially, ensure the reaction buffer contains an adequate concentration of MgCl₂ (e.g., 5-10 mM) to facilitate drug-DNA binding.[8][9][10][11] Incubate at room temperature for 30 minutes to allow binding equilibrium.

  • DNase I Digestion: Add a freshly diluted solution of DNase I to the reaction mixture and incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be titrated beforehand to achieve partial digestion of the DNA.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • DNA Purification: Purify the DNA fragments by phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Gel Electrophoresis: Resuspend the DNA pellets in loading buffer, denature by heating, and separate the fragments on a denaturing polyacrylamide sequencing gel.

  • Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments. The region where the antibiotic was bound will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram.

DNase_Footprinting_Workflow start Start radiolabel_dna Radiolabel DNA Fragment start->radiolabel_dna bind_drug Incubate DNA with Antibiotic and MgCl₂ radiolabel_dna->bind_drug dnase_digest Partial Digestion with DNase I bind_drug->dnase_digest stop_reaction Stop Reaction dnase_digest->stop_reaction purify_dna Purify DNA Fragments stop_reaction->purify_dna gel_electrophoresis Denaturing Polyacrylamide Gel Electrophoresis purify_dna->gel_electrophoresis autoradiography Autoradiography gel_electrophoresis->autoradiography analyze_footprint Analyze Footprint autoradiography->analyze_footprint end End analyze_footprint->end

Quantitative Real-Time PCR (RT-qPCR)

This protocol is for measuring the expression of Sp1 and c-Myc target genes following treatment with aureolic acid antibiotics.

Materials:

  • Cancer cell line

  • Aureolic acid antibiotic

  • MgCl₂ solution

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., Sp1, c-Myc, and downstream targets like XIAP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the aureolic acid antibiotic (with MgCl₂) for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls, normalized to the housekeeping gene.

Conclusion

Mithramycin, Chromomycin A3, and this compound A are potent antitumor agents with a well-defined mechanism of action involving the inhibition of transcription factor binding to GC-rich DNA. While their efficacy has been demonstrated, their clinical application has been hampered by significant toxicity. This guide provides a summary of the available comparative data, highlighting the need for more direct comparative studies. The detailed experimental protocols provided herein are tailored for the evaluation of these compounds and can aid researchers in further investigating their therapeutic potential and in the development of novel, less toxic analogs. The visualization of their mechanism of action and experimental workflows offers a clear understanding of their biological activity and the methods used to assess it.

References

Validating Olivomycin's Anticancer Promise: A Comparative Guide from In Vitro Evidence to In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Olivomycin A's anticancer effects, bridging the gap between compelling in vitro findings and the crucial, yet currently limited, in vivo validation. By objectively presenting available data, this guide aims to highlight both the therapeutic potential of this compound A and the critical need for further in vivo research to translate its demonstrated mechanisms of action into clinical applications.

This compound A, an aureolic acid antibiotic, has demonstrated significant anticancer activity in preclinical in vitro studies. Its primary mechanism of action involves binding to the minor groove of GC-rich DNA, leading to the inhibition of DNA replication and transcription.[1] This fundamental interaction triggers a cascade of downstream effects, including the suppression of cell proliferation, migration, and the induction of programmed cell death (apoptosis). This guide synthesizes the current in vitro evidence, details the experimental methodologies, and explores the existing, albeit sparse, in vivo data to provide a clear perspective on the validation of this compound A's anticancer efficacy.

In Vitro Anticancer Effects of this compound A

Recent research has particularly highlighted the multifaceted anticancer activity of this compound A in renal cell carcinoma (RCC) cell lines. Studies on A-498 (with wild-type p53) and 786-O (with loss-of-function p53 and PTEN) cells have revealed that this compound A can simultaneously inhibit key processes involved in tumor progression and metastasis.[2][3]

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the key quantitative data from in vitro studies, demonstrating the dose-dependent effects of this compound A on cancer cell lines.

Cell LineAssayConcentrationObserved EffectReference
A-498 (RCC, wild-type p53) Colony Formation10 nMSignificant inhibition of colony formation[2]
Wound Healing100 nMSignificant suppression of cell migration[3][4]
Transwell Migration10 nMPronounced suppression of cell migration[4]
Apoptosis (Annexin V)1 µMEffective induction of apoptosis[3]
786-O (RCC, mutant p53/PTEN) Colony Formation1 nMSignificant inhibition of colony formation[2]
Wound Healing100 nMSignificant suppression of cell migration[3][4]
Transwell Migration50 nMPronounced suppression of cell migration[4]
Apoptosis (Annexin V)50 nMEffective induction of apoptosis[3]
P-388 (Murine Leukemia) In vivo assayNot specifiedActive[5]

Signaling Pathways Modulated by this compound A

This compound A's anticancer effects are mediated through the modulation of several critical signaling pathways. In RCC cells, it has been shown to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating proteins like Snail and N-cadherin, while upregulating E-cadherin and ZO-1.[2] Furthermore, its pro-apoptotic activity is dependent on the p53 status of the cancer cells. In p53 wild-type cells, it primarily activates the intrinsic apoptotic pathway, whereas in p53 mutant cells, it engages both intrinsic and extrinsic pathways.[3][6]

Olivomycin_A_Signaling_Pathway cluster_0 This compound A cluster_1 Cellular Effects cluster_2 Molecular Mechanisms This compound A This compound A DNA Binding (GC-rich regions) DNA Binding (GC-rich regions) This compound A->DNA Binding (GC-rich regions) EMT Suppression EMT Suppression This compound A->EMT Suppression Apoptosis Induction Apoptosis Induction This compound A->Apoptosis Induction Mitochondrial Disruption Mitochondrial Disruption This compound A->Mitochondrial Disruption Inhibition of Replication & Transcription Inhibition of Replication & Transcription DNA Binding (GC-rich regions)->Inhibition of Replication & Transcription Downregulation of Snail, N-cadherin Downregulation of Snail, N-cadherin EMT Suppression->Downregulation of Snail, N-cadherin Upregulation of E-cadherin, ZO-1 Upregulation of E-cadherin, ZO-1 EMT Suppression->Upregulation of E-cadherin, ZO-1 p53-dependent pathways p53-dependent pathways Apoptosis Induction->p53-dependent pathways Mitochondrial Quality Control Disruption Mitochondrial Quality Control Disruption Mitochondrial Disruption->Mitochondrial Quality Control Disruption Intrinsic & Extrinsic Pathways Intrinsic & Extrinsic Pathways p53-dependent pathways->Intrinsic & Extrinsic Pathways

Caption: Signaling pathways affected by this compound A.

Experimental Protocols

To facilitate the replication and further investigation of this compound A's effects, detailed protocols for the key in vitro assays are provided below.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.

  • Cell Seeding: Prepare a single-cell suspension and seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates.[7]

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound A.

  • Incubation: Culture the cells for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.[7]

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Wound Healing (Scratch) Assay

This method evaluates collective cell migration.

  • Monolayer Culture: Grow cells to a confluent monolayer in 6-well plates.

  • Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.[8]

  • Treatment: Wash with PBS to remove detached cells and add fresh media containing different concentrations of this compound A.

  • Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., every 8 hours).

  • Analysis: Measure the width of the wound at different points and calculate the rate of wound closure.

Experimental_Workflow_Wound_Healing Start Start Cell Monolayer Cell Monolayer Start->Cell Monolayer Create Scratch Create Scratch Cell Monolayer->Create Scratch Add this compound A Add this compound A Create Scratch->Add this compound A Image (T=0) Image (T=0) Add this compound A->Image (T=0) Incubate Incubate Image (T=0)->Incubate Image (T=x) Image (T=x) Incubate->Image (T=x) Analyze Wound Closure Analyze Wound Closure Image (T=x)->Analyze Wound Closure End End Analyze Wound Closure->End In_Vitro_vs_In_Vivo cluster_invitro In Vitro Findings (Strong Evidence) cluster_invivo In Vivo Validation (Limited Evidence) Anti-proliferative Anti-proliferative Mechanistic Validation (Lacking) Mechanistic Validation (Lacking) Anti-proliferative->Mechanistic Validation (Lacking) Needs Validation Anti-migratory Anti-migratory Anti-migratory->Mechanistic Validation (Lacking) Needs Validation Pro-apoptotic Pro-apoptotic Pro-apoptotic->Mechanistic Validation (Lacking) Needs Validation EMT Suppression EMT Suppression EMT Suppression->Mechanistic Validation (Lacking) Needs Validation Mitochondrial Disruption Mitochondrial Disruption Mitochondrial Disruption->Mechanistic Validation (Lacking) Needs Validation Antitumor Activity (Leukemia - historical) Antitumor Activity (Leukemia - historical) Antitumor Activity (Leukemia - historical)->Mechanistic Validation (Lacking) Suggests Potential Antitumor Activity (Derivative in Lymphoma/Melanoma) Antitumor Activity (Derivative in Lymphoma/Melanoma) Antitumor Activity (Derivative in Lymphoma/Melanoma)->Mechanistic Validation (Lacking) Suggests Potential Toxicity/PK/PD Data (Lacking) Toxicity/PK/PD Data (Lacking)

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Olivomycin and its Potent Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of pharmacologically active compounds is paramount. This guide provides a detailed spectroscopic comparison of the aureolic acid antibiotic, Olivomycin, with its closely related and clinically significant analogues, Mithramycin and Chromomycin A3. By examining their unique spectral signatures through UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we offer a comprehensive resource to aid in their identification, characterization, and further development.

The aureolic acid family of antibiotics, including this compound, Mithramycin, and Chromomycin A3, are known for their potent anticancer properties, which stem from their ability to bind to the minor groove of GC-rich DNA sequences. While they share a common aglycone core, variations in their sugar side chains lead to distinct spectroscopic and biological properties. This guide presents a comparative analysis of their key spectral data to highlight these differences.

Spectroscopic Data at a Glance: A Comparative Summary

To facilitate a clear and direct comparison, the following tables summarize the key quantitative spectroscopic data for this compound A, Mithramycin, and Chromomycin A3.

Table 1: UV-Visible Absorption Spectroscopy Data
CompoundSolventλmax (nm)Reference
This compound AMethanol (B129727)227, 278, 420[1]
MithramycinTris-HCl buffer (pH 8.0)~415[2]
Chromomycin A3Tris-HCl buffer (pH 8.0)~405[3]
This compound A DerivativeNot Specified201, 258[1]
Table 2: Fluorescence Spectroscopy Data
CompoundExcitation λmax (nm)Emission λmax (nm)Reference
This compound A~430~560[3]
Mithramycin450570[4]
Chromomycin A3445575[5][6][7]
Table 3: ¹H and ¹³C NMR Spectroscopy Data (Selected Chemical Shifts)

Due to the complexity of these molecules, complete NMR assignments are extensive. This table highlights some characteristic chemical shifts. Detailed assignments can be found in the cited literature.

CompoundNucleusAglycone (ppm)Sugar Moieties (ppm)Reference
This compound A¹³C~110-160 (aromatic), ~206 (side chain C-2')~15-100[8]
Mithramycin¹HAromatic and hydroxyl protons observedAnomeric protons and sugar ring protons observed[9][10]
¹³CAglycone resonances assignedSugar resonances assigned[9]
Chromomycin A3¹HAromatic, methyl, and hydroxyl protons observedAnomeric and sugar ring protons observed[10]
¹³CAglycone and sugar carbon resonances assigned
Table 4: Mass Spectrometry Data
CompoundIonization Method[M+H]⁺ or [M-H]⁻ (m/z)Key Fragments (m/z)Reference
This compound AESI1195.5 [M-H]⁻Fragmentation of sugar chains[11]
MithramycinESI1085.4 [M+H]⁺935, 819, 530, 414 (loss of sugar units)[2][12]
Chromomycin A3Not Specified1183.3 (Molecular Weight)Not specified[5]
This compound A DerivativeESI1187 [M-H]⁻, 1210 [M+Na]⁺Not specified[1]

Experimental Protocols: A Guide to Spectroscopic Analysis

Reproducible and accurate spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the techniques discussed.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffered aqueous solution (e.g., Tris-HCl). Dilute the stock solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the solvent as a blank to zero the instrument.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent to avoid inner filter effects. The concentration should be low enough to ensure a linear relationship between concentration and fluorescence intensity.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to higher wavelengths.

  • Analysis: Determine the wavelengths of maximum excitation and emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Perform experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals and to establish connectivity within the molecule.

  • Analysis: Process the spectra to identify chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Full Scan MS: Acquire a mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule, particularly the sequence and linkages of the sugar moieties.

Visualizing the Workflow

To provide a clear overview of the comparative spectroscopic analysis process, the following workflow diagram is presented.

Spectroscopic_Comparison_Workflow General Workflow for Spectroscopic Comparison of this compound and Analogues cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Compound This compound, Mithramycin, Chromomycin A3 Dissolution Dissolve in Appropriate Solvent Compound->Dissolution UV_Vis UV-Visible Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data λmax UV_Vis->UV_Data Fluorescence_Data Excitation/Emission λmax Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data m/z of Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Spectral Data UV_Data->Comparison Fluorescence_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

General workflow for spectroscopic comparison.

This comprehensive guide provides a foundational resource for the spectroscopic comparison of this compound and its analogues. The presented data and protocols are intended to assist researchers in the accurate identification and detailed characterization of these important natural products, thereby facilitating their potential therapeutic applications.

References

Cross-Resistance of Cancer Cells to Olivomycin and Other Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of cancer cells to Olivomycin and other widely used chemotherapeutic agents. Understanding the mechanisms underlying cross-resistance is pivotal for the development of effective combination therapies and for overcoming treatment failure in oncology. This document synthesizes experimental findings on this compound's mode of action and compares it with the resistance mechanisms associated with other cytotoxic drugs.

Introduction to this compound and Chemotherapeutic Resistance

This compound A, an aureolic acid antibiotic, exerts its anticancer effects by binding to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription.[1][2] This mechanism leads to the induction of apoptosis (programmed cell death) in cancer cells.[2][3][4] However, as with many anticancer agents, the development of resistance, including cross-resistance to other drugs, presents a significant clinical challenge.[5][6]

Drug resistance in cancer can be intrinsic or acquired and is often multifactorial.[5][7] Key mechanisms include increased drug efflux, alterations in drug targets, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways.[6][7][8] Cross-resistance occurs when cancer cells resistant to one drug exhibit resistance to other, often structurally or mechanistically unrelated, drugs.[5] This phenomenon is frequently linked to broad-spectrum resistance mechanisms, such as the overexpression of ATP-binding cassette (ABC) transporters.[9][10][11][12]

Comparative Analysis of Resistance Mechanisms

The following table summarizes the known resistance mechanisms for this compound and compares them with those of other major classes of chemotherapeutic agents. Understanding these overlaps is key to predicting and potentially circumventing cross-resistance.

FeatureThis compoundDoxorubicin (B1662922) (Anthracycline)Cisplatin (B142131) (Platinum-based)
Primary Mechanism of Action Binds to GC-rich DNA, inhibiting replication and transcription.[1]Intercalates into DNA, inhibits topoisomerase II, generates free radicals.Forms DNA adducts, leading to DNA damage and apoptosis.[13]
Primary Resistance Mechanisms Limited specific data; potential for altered DNA repair, changes in chromatin structure.Increased drug efflux (MDR1/P-gp), altered topoisomerase II, enhanced detoxification.[14][15]Enhanced DNA repair (NER), decreased drug uptake, increased detoxification (glutathione).[13]
Involvement of ABC Transporters Not extensively studied, but broad-spectrum pumps are a potential mechanism.High. A well-known substrate for MDR1 (P-glycoprotein), MRP1, and BCRP.[9][12]Low. Not a primary substrate for major ABC transporters.
Role of Apoptosis Evasion Induces apoptosis via intrinsic and extrinsic pathways.[3][4] Resistance can arise from defects in apoptotic signaling (e.g., p53 mutations).[3][4]Resistance is associated with upregulation of anti-apoptotic proteins (e.g., Bcl-2).Defects in apoptosis signaling (e.g., p53 mutations) are a major resistance mechanism.
Signaling Pathway Alterations p53 signaling plays a role in its apoptotic induction.[2][3][4]Activation of PI3K/Akt/mTOR and MAPK/ERK pathways can confer resistance.[8]Activation of NF-κB and other survival pathways.[13]

Experimental Data on Cross-Resistance

While direct, large-scale comparative studies on this compound cross-resistance are limited, data from studies on other agents can provide insights. For instance, cell lines selected for resistance to one drug are often tested for sensitivity to others to establish a cross-resistance profile.

A study on Hodgkin lymphoma cells made resistant to doxorubicin (KM-H2dx and HDLM-2dx) showed cross-resistance to a variety of other agents, including vinblastine, bendamustine, and cisplatin.[16] This broad resistance was not associated with the upregulation of MDR1 or MRP1, suggesting alternative mechanisms are at play.[16]

In another example, cisplatin-resistant ovarian cancer cell lines (OVCAR8-CP) were generated by continuous exposure to the drug.[13] The more resistant subline, OVCAR8-CP5, exhibited cross-resistance to anti-microtubule agents, which was linked to enhanced survival signaling through TNF and NF-κB.[13]

Table 1: Hypothetical Cross-Resistance Profile Based on Mechanism

Drug ClassPotential for Cross-Resistance with this compoundUnderlying Rationale
Anthracyclines (e.g., Doxorubicin) Moderate to High If resistance is mediated by broad-spectrum efflux pumps (e.g., MDR1) that can transport both drugs. Overlapping reliance on apoptotic pathways.
Platinum Agents (e.g., Cisplatin) Low to Moderate Different primary resistance mechanisms (DNA repair vs. potential efflux). However, shared downstream resistance mechanisms like apoptosis evasion could contribute.
Taxanes (e.g., Paclitaxel) Low to Moderate Mechanistically distinct (microtubule stabilization). Cross-resistance would likely depend on general survival pathway activation or efflux pumps.
Topoisomerase Inhibitors (e.g., Etoposide) Moderate Overlap in targeting DNA replication machinery. Alterations in DNA repair or chromatin accessibility could affect both.

Methodologies for Assessing Cross-Resistance

The following protocols are standard methods used to evaluate drug sensitivity and cross-resistance in cancer cell lines.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of the chemotherapeutic agents (e.g., this compound, Doxorubicin, Cisplatin) for a specified period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against drug concentration. The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.[16]

Western Blotting for Resistance-Associated Proteins
  • Protein Extraction: Whole-cell lysates are prepared from both sensitive and resistant cell lines.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for resistance-associated proteins (e.g., MDR1/P-gp, MRP1, Bcl-2).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Drug Accumulation Assays
  • Cell Incubation: Sensitive and resistant cells are incubated with a fluorescent drug (e.g., Doxorubicin, which is naturally fluorescent) for a set period.

  • Washing: Cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Flow Cytometry: The intracellular fluorescence is quantified using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased drug efflux.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions involved in drug action and resistance can aid in understanding potential points of intervention.

G Experimental Workflow for Assessing Cross-Resistance cluster_0 Cell Line Development cluster_1 Comparative Analysis cluster_2 Data Interpretation Parental Parental Cancer Cell Line Resistant Resistant Cell Line Parental->Resistant Continuous exposure to Drug A (e.g., this compound) Viability Cell Viability Assay (MTT) Determine IC50 for Drug A, B, C... Parental->Viability Resistant->Viability Accumulation Drug Accumulation Assay (Flow Cytometry) Resistant->Accumulation Protein Protein Expression Analysis (Western Blot for MDR1, Bcl-2, etc.) Resistant->Protein CrossResistance Determine Cross-Resistance Profile (Compare IC50 values) Viability->CrossResistance Mechanism Identify Resistance Mechanism (Efflux, Target Alteration, etc.) Accumulation->Mechanism Protein->Mechanism CrossResistance->Mechanism

Caption: Workflow for developing and characterizing cross-resistant cancer cell lines.

G This compound-Induced Apoptotic Signaling Pathway cluster_dna DNA Interaction cluster_p53 p53-Dependent Pathway cluster_extrinsic Extrinsic Pathway Crosstalk This compound This compound A DNA GC-rich DNA This compound->DNA Replication Replication/Transcription Block DNA->Replication p53 p53 Activation Replication->p53 Casp8 Caspase-8 Activation Replication->Casp8 in some cell types Puma Puma/Bak Upregulation p53->Puma Casp9 Caspase-9 Activation Puma->Casp9 Apoptosis Apoptosis Casp9->Apoptosis Bid Bid Truncation (tBid) Casp8->Bid Bid->Casp9

Caption: this compound A induces apoptosis through intrinsic and extrinsic pathways.

G Common Mechanisms of Multidrug Resistance (MDR) cluster_efflux Increased Drug Efflux cluster_target Target Alteration / DNA Repair cluster_apoptosis Apoptosis Evasion Chemo Chemotherapeutic Drug Cell Cancer Cell Chemo->Cell enters cell Target Drug Target Mutation or Downregulation Chemo->Target binds DNARepair Enhanced DNA Repair Chemo->DNARepair causes damage MDR1 MDR1 (P-gp) MDR1->Chemo efflux MRP1 MRP1 MRP1->Chemo efflux BCRP BCRP BCRP->Chemo efflux ReducedEffect Reduced Therapeutic Effect Target->ReducedEffect DNARepair->ReducedEffect repairs damage Bcl2 Bcl-2 Upregulation Bcl2->ReducedEffect inhibits apoptosis p53mut p53 Mutation p53mut->ReducedEffect inhibits apoptosis

Caption: Key pathways contributing to multidrug resistance in cancer cells.

Conclusion and Future Directions

The potential for cross-resistance between this compound and other chemotherapeutic agents is a critical consideration in its development as an anticancer drug. While direct experimental evidence is still emerging, an understanding of the fundamental mechanisms of drug resistance provides a predictive framework. The most likely driver of significant cross-resistance would be the upregulation of broad-spectrum ABC transporters. However, alterations in apoptosis signaling and DNA repair pathways could also contribute to a multifactorial resistance phenotype.

Future research should focus on:

  • Directly profiling the sensitivity of this compound-resistant cell lines to a wide panel of standard chemotherapeutic agents.

  • Identifying whether this compound is a substrate for major ABC transporters like MDR1, MRP1, and BCRP.

  • Investigating combination therapies that pair this compound with agents that have non-overlapping resistance mechanisms or with chemosensitizers that inhibit resistance pathways.

By systematically addressing these questions, the clinical potential of this compound can be more fully realized, and strategies to overcome resistance can be rationally designed.

References

A Comparative Analysis of the Genotoxicity of Olivomycin and Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, the genotoxicity of therapeutic agents is a critical consideration. Understanding the degree and nature of DNA damage induced by these compounds is paramount for predicting efficacy, anticipating side effects, and developing novel therapeutic strategies. This guide provides a comprehensive comparison of the genotoxic profiles of Olivomycin, a DNA-binding antibiotic, with three widely used DNA damaging agents: Doxorubicin, Cisplatin, and Etoposide.

Mechanisms of Genotoxicity: A Diverse Arsenal Against Cancer

The four compounds employ distinct mechanisms to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

  • This compound: This aureolic acid antibiotic binds to the minor groove of GC-rich DNA regions. This interaction physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1][2] While the precise quantitative genotoxic effects are not extensively documented in comparative studies, this compound is known to induce severe genotoxic stress, leading to robust DNA damage signaling.[3][4][5][6] This is evidenced by the phosphorylation of key proteins in the DNA damage response pathway, such as p53 and the histone variant H2AX.[3]

  • Doxorubicin: A member of the anthracycline class of chemotherapeutics, Doxorubicin primarily acts by intercalating into DNA and inhibiting the function of topoisomerase II.[7] This leads to the formation of DNA double-strand breaks, a highly cytotoxic lesion.[7]

  • Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases. These adducts create intra- and inter-strand cross-links, which distort the DNA helix, block DNA replication and transcription, and ultimately trigger apoptosis.

  • Etoposide: As a topoisomerase II inhibitor, Etoposide stabilizes the covalent intermediate complex between the enzyme and DNA. This prevents the re-ligation of the DNA strands, resulting in the accumulation of single and double-strand breaks.[8]

Quantitative Comparison of Genotoxicity

The following table summarizes quantitative data from various in vitro studies assessing the genotoxicity of Doxorubicin, Cisplatin, and Etoposide using common assays. It is important to note that direct comparative studies including this compound with these agents using standardized assays are limited. The data presented for this compound is qualitative, reflecting the current state of available research.

AgentAssayCell LineConcentrationKey Findings
This compound Western Blot786-O (human renal carcinoma)50 nMIncreased phosphorylation of p53 and H2AX, indicating DNA damage signaling.[3]
Doxorubicin Comet AssayU251 (human glioma)1 µMSignificant increase in tail moment (Alkaline: ~13.8 vs. control: ~0.13; Neutral: ~10.0 vs. control: ~0.6).[9]
Micronucleus AssayHuman Lymphocytes0.01 - 0.1 µMDose-dependent increase in micronucleus frequency (up to 27-fold higher than control).[3]
DNA Fragmentation--Induces DNA laddering characteristic of apoptosis.
Cisplatin Comet AssayK562 (human leukemia)1 µMPronounced DNA damage compared to normal lymphocytes.[6]
Micronucleus AssayHuman Lymphocytes-Induces micronuclei formation.[10]
DNA FragmentationHeLa (human cervical cancer)IC50 concentrationInduces DNA fragmentation.[11]
Etoposide Comet AssayTK6 (human lymphoblastoid)5 µMInduced high levels of DNA damage (~40% tail DNA).[12]
Micronucleus AssayL5178Y (mouse lymphoma)-Induces micronuclei formation.[8]
DNA Fragmentation-9.5%Significant DNA fragmentation.[13]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix cell suspension with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and analyze images using specialized software to quantify DNA damage (e.g., percentage of DNA in the tail, tail moment).[14][15]

Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage, specifically the formation of micronuclei.

Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic events.

Protocol:

  • Cell Culture and Treatment: Culture cells and expose them to the test compound. For cytokinesis-blocked micronucleus assay, add cytochalasin B to inhibit cytokinesis, resulting in binucleated cells.

  • Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the cell suspension onto a microscope slide and stain with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Score the frequency of micronuclei in a population of cells (typically in binucleated cells for the cytokinesis-block method) under a microscope.

DNA Fragmentation Assay

DNA fragmentation is a hallmark of apoptosis. This assay detects the characteristic laddering pattern of DNA fragments.

Principle: During apoptosis, endonucleases cleave DNA into fragments of multiples of 180-200 base pairs. These fragments can be separated by agarose gel electrophoresis, creating a "ladder" pattern.

Protocol:

  • Cell Lysis: Lyse the treated and control cells to release the DNA.

  • DNA Extraction: Extract the DNA using phenol-chloroform or a commercial kit.

  • Agarose Gel Electrophoresis: Load the DNA samples onto an agarose gel and perform electrophoresis to separate the fragments by size.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA fragments under UV light.

Visualizing the Pathways and Processes

To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Signaling Pathways of DNA Damage

DNA_Damage_Signaling General DNA Damage Response Pathway cluster_agents DNA Damaging Agents cluster_damage Types of DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes This compound This compound Replication_Block Replication/Transcription Block This compound->Replication_Block Doxorubicin Doxorubicin DSB Double-Strand Breaks Doxorubicin->DSB Cisplatin Cisplatin Adducts DNA Adducts/Cross-links Cisplatin->Adducts Etoposide Etoposide Etoposide->DSB RPA RPA Replication_Block->RPA MRN MRN Complex DSB->MRN Adducts->RPA ATM ATM MRN->ATM ATR ATR RPA->ATR p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 ATR->p53 CHK1 CHK1 ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis CHK1->Cell_Cycle_Arrest CHK2->Cell_Cycle_Arrest

Caption: General DNA Damage Response Pathway.

Experimental Workflows

Comet_Assay_Workflow Comet Assay Workflow start Start: Cell Treatment harvest Harvest & Suspend Cells start->harvest embed Embed Cells in Agarose harvest->embed lyse Cell Lysis embed->lyse unwind Alkaline Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize Neutralization & Staining electrophoresis->neutralize visualize Visualize & Analyze Comets neutralize->visualize end End: Quantify DNA Damage visualize->end

Caption: Comet Assay Experimental Workflow.

Micronucleus_Assay_Workflow Micronucleus Assay Workflow start Start: Cell Treatment (+/- Cytochalasin B) harvest Harvest Cells start->harvest hypotonic Hypotonic Treatment harvest->hypotonic fix Fixation hypotonic->fix slide Prepare Slides fix->slide stain Stain with DNA Dye slide->stain score Score Micronuclei stain->score end End: Determine Micronucleus Frequency score->end

Caption: Micronucleus Assay Experimental Workflow.

DNA_Fragmentation_Workflow DNA Fragmentation Assay Workflow start Start: Cell Treatment lyse Lyse Cells start->lyse extract Extract DNA lyse->extract electrophoresis Agarose Gel Electrophoresis extract->electrophoresis visualize Visualize DNA Ladder electrophoresis->visualize end End: Assess Apoptosis visualize->end

Caption: DNA Fragmentation Assay Workflow.

Conclusion

This compound, Doxorubicin, Cisplatin, and Etoposide are potent DNA damaging agents with distinct mechanisms of action. While Doxorubicin, Cisplatin, and Etoposide have been extensively characterized for their quantitative genotoxic effects, similar data for this compound is less prevalent in the literature. The available evidence strongly indicates that this compound induces a significant DNA damage response, warranting further quantitative investigation to establish a direct comparative profile with other agents. This guide provides a foundational understanding of their genotoxic properties and the experimental approaches used to assess them, serving as a valuable resource for researchers in the field of cancer drug development.

References

A Researcher's Guide to Validating Topoisomerase Inhibition with Purified Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of topoisomerase inhibitors is a critical step in the discovery of new therapeutics. This guide provides a comprehensive comparison of the primary in vitro methods using purified enzymes, complete with detailed experimental protocols, comparative data, and workflow visualizations to ensure robust and reliable results.

Topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication, transcription, and chromosome segregation.[1][2][3][4] Their critical role in cell proliferation has made them a key target for anticancer drugs.[5][6][7][8][9] Topoisomerase inhibitors are broadly classified into two categories: poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks, and catalytic inhibitors, which prevent the enzyme from carrying out its function without stabilizing the cleavage complex.[10][11][12]

This guide focuses on the two most common and well-established purified enzyme assays for validating the activity of potential inhibitors against the two major forms of topoisomerases: Topoisomerase I (Topo I) and Topoisomerase II (Topo II).

Comparing the Assays: Relaxation vs. Decatenation

The choice of assay depends on the specific topoisomerase being targeted. The DNA relaxation assay is the standard for Topo I, while the kDNA decatenation assay is specific for Topo II.

FeatureTopoisomerase I Relaxation AssayTopoisomerase II Decatenation Assay
Enzyme Topoisomerase ITopoisomerase II
Substrate Supercoiled plasmid DNA (e.g., pBR322)Catenated kinetoplast DNA (kDNA)
Principle Measures the inhibition of Topo I's ability to relax supercoiled DNA into its relaxed form.Measures the inhibition of Topo II's ability to separate interlocked kDNA networks into individual minicircles.
Readout Agarose (B213101) gel electrophoresis separates supercoiled (fast-migrating) from relaxed (slow-migrating) DNA.Agarose gel electrophoresis separates catenated kDNA (remains in the well or migrates slowly) from decatenated minicircles (migrate into the gel).
Inhibitor Effect Increased intensity of the supercoiled DNA band with increasing inhibitor concentration.Decreased intensity of decatenated DNA bands with increasing inhibitor concentration.

Experimental Workflows

To visualize the experimental processes, the following diagrams illustrate the workflows for both the Topoisomerase I Relaxation Assay and the Topoisomerase II Decatenation Assay.

TopoI_Relaxation_Assay Start Start: Prepare Reaction Mix ReactionMix Reaction Mix: - 10x Topo I Assay Buffer - Supercoiled Plasmid DNA - Test Compound (or vehicle) - Nuclease-free Water AddEnzyme Add Topoisomerase I Enzyme Start->AddEnzyme Incubate Incubate (e.g., 37°C for 30 min) AddEnzyme->Incubate StopReaction Stop Reaction (add Stop Solution/Loading Dye) Incubate->StopReaction Gel Agarose Gel Electrophoresis StopReaction->Gel Visualize Visualize DNA Bands (UV Transilluminator) Gel->Visualize Analysis Analyze Results: Compare supercoiled vs. relaxed DNA bands Visualize->Analysis

Topo I Relaxation Assay Workflow.

TopoII_Decatenation_Assay Start Start: Prepare Reaction Mix ReactionMix Reaction Mix: - 10x Topo II Assay Buffer - Kinetoplast DNA (kDNA) - Test Compound (or vehicle) - Nuclease-free Water AddEnzyme Add Topoisomerase II Enzyme Start->AddEnzyme Incubate Incubate (e.g., 37°C for 30 min) AddEnzyme->Incubate StopReaction Stop Reaction (add Stop Solution/Loading Dye) Incubate->StopReaction Gel Agarose Gel Electrophoresis StopReaction->Gel Visualize Visualize DNA Bands (UV Transilluminator) Gel->Visualize Analysis Analyze Results: Compare catenated vs. decatenated DNA bands Visualize->Analysis

Topo II Decatenation Assay Workflow.

Detailed Experimental Protocols

The following are generalized protocols for performing Topoisomerase I and II inhibition assays. Researchers should optimize these protocols based on the specific enzyme and reagents used.

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[10][11]

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[13]

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]

  • 1% Agarose gel in 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

    • 1 µL of the test compound at various concentrations (or solvent for control)

    • x µL of nuclease-free water to bring the volume to 19 µL.[10]

  • Initiate the reaction by adding 1 µL of human Topoisomerase I enzyme. Include a "no enzyme" control.[10]

  • Incubate the reactions at 37°C for 30 minutes.[2][10]

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[10]

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[10]

  • Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.[10]

Analysis of Results:

  • No Enzyme Control: A single, fast-migrating band corresponding to supercoiled DNA.[10]

  • Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.[10]

  • Inhibitor-Treated Samples: Inhibition of relaxation is observed as a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.[10]

Protocol 2: Topoisomerase II kDNA Decatenation Assay

This assay measures the ability of a compound to inhibit the Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).[1][10]

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Nuclease-free water

  • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[10]

  • 1% Agarose gel in 1x TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 1 µL of kDNA (e.g., 0.2 µg)

    • 1 µL of the test compound at various concentrations (or solvent for control)

    • x µL of nuclease-free water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme. Include a "no enzyme" control.[10]

  • Incubate the reactions at 37°C for 30 minutes.[2][10]

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[10]

  • Load the entire reaction mixture into the wells of the prepared agarose gel.[10]

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.[10]

  • Stain the gel and visualize the DNA bands under UV light.[10]

Analysis of Results:

  • No Enzyme Control: A single band of catenated kDNA that remains in the well or migrates very slowly.[10]

  • Enzyme Control (no inhibitor): Decatenated DNA minicircles are visible migrating into the gel.[10]

  • Inhibitor-Treated Samples: Inhibition of decatenation is observed as a dose-dependent decrease in the intensity of the decatenated DNA bands and a corresponding increase in the catenated DNA band.[10]

Comparative Data of Topoisomerase Inhibitors

The following table summarizes the inhibitory activity of several well-characterized topoisomerase inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in purified enzyme assays. It is important to note that these values can vary depending on the specific assay conditions.

InhibitorTargetTypeAssayIC50 (µM)Reference Compound
Camptothecin (B557342)Topoisomerase IPoisonRelaxation~10-20Yes
TopotecanTopoisomerase IPoisonRelaxation~5-15Yes
SN-38 (active metabolite of Irinotecan)Topoisomerase IPoisonRelaxation~0.5-2Yes
Etoposide (VP-16)Topoisomerase IIPoisonDecatenation~50-100Yes
DoxorubicinTopoisomerase IIPoisonDecatenation~1-10Yes
ICRF-193Topoisomerase IICatalytic InhibitorDecatenation~1-5Yes
MerbaroneTopoisomerase IICatalytic InhibitorDecatenation~20-50No

Note: The IC50 values presented are approximate ranges gathered from various sources and should be used for comparative purposes. Actual values will depend on the specific experimental conditions.

Conclusion

The validation of topoisomerase inhibition using purified enzyme assays is a fundamental component of anticancer drug discovery. The DNA relaxation and kDNA decatenation assays provide robust and specific methods for evaluating the activity of potential inhibitors against Topoisomerase I and II, respectively. By following standardized protocols and carefully analyzing the results, researchers can confidently identify and characterize novel therapeutic agents targeting these critical enzymes. This guide serves as a foundational resource to aid in the design and execution of these essential experiments.

References

Unveiling the Cellular Impact of Olivomycin A: A Comparative Guide to its Gene Expression and Functional Consequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Olivomycin A's effects on gene expression and cellular function, juxtaposed with its aureolic acid antibiotic counterparts, Mithramycin and Chromomycin A3. We delve into the molecular mechanisms, present available quantitative data, and provide detailed experimental protocols to support further research in this critical area of cancer biology.

This compound A, a potent antitumor antibiotic, exerts its therapeutic effects by binding to GC-rich regions in the minor groove of DNA, leading to the inhibition of DNA replication and transcription.[1] This primary mechanism of action triggers a cascade of downstream cellular events, profoundly impacting gene expression and resulting in significant functional outcomes, including the induction of programmed cell death (apoptosis) and the suppression of cancer cell metastasis. This guide offers a comparative analysis of these effects, providing a framework for understanding the therapeutic potential of this compound A and its analogs.

Comparative Analysis of Functional Outcomes

This compound A and its close relatives, Mithramycin and Chromomycin A3, all members of the aureolic acid antibiotic family, share a common mechanism of binding to GC-rich DNA sequences.[2][3] This shared mode of action results in a significant overlap in their functional consequences, primarily the induction of apoptosis and the inhibition of cell migration and invasion. However, the magnitude and specifics of these effects can vary between the compounds and across different cancer cell lines.

Induction of Apoptosis

This compound A is a potent inducer of apoptosis in various cancer cell lines.[4] This programmed cell death is often mediated through a p53-dependent pathway.[4] In renal cancer cells, for instance, this compound A has been shown to trigger apoptosis, and the specific apoptotic pathways activated can depend on the p53 status of the cells.

Table 1: Comparative Effects on Apoptosis

CompoundCell LineConcentrationApoptosis InductionKey Molecular Events
This compound A Renal Cancer Cells (p53 wild-type)Not SpecifiedYesp53-dependent
This compound A Renal Cancer Cells (p53 mutant)Not SpecifiedYesp53-dependent
Mithramycin HL-60 (Promyelocytic Leukemia)4.6 x 10⁻⁷ MYesInhibition of RNA synthesis
Chromomycin A3 Not SpecifiedNot SpecifiedYesNot Specified

Note: Direct comparative studies using the same cell lines and concentrations are limited. The data presented is compiled from various sources and should be interpreted with caution.

Inhibition of Cell Migration and Invasion

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as epithelial-mesenchymal transition (EMT). This compound A has demonstrated a significant ability to suppress EMT in renal cancer cells.[5] This is achieved by downregulating key mesenchymal markers like Snail and N-cadherin, while upregulating epithelial markers such as E-cadherin and ZO-1.[5]

Table 2: Comparative Effects on Cell Migration

CompoundCell LineEffect on MigrationKey Molecular Changes
This compound A Renal Cancer CellsInhibitionDownregulation of Snail, N-cadherin; Upregulation of E-cadherin, ZO-1
Mithramycin Not SpecifiedNot SpecifiedNot Specified
Chromomycin A3 Not SpecifiedNot SpecifiedNot Specified

Gene Expression Profile Alterations

The functional outcomes of aureolic acid antibiotics are a direct consequence of their ability to modulate gene expression. By binding to GC-rich promoter regions, these compounds can interfere with the binding of transcription factors, leading to the altered expression of a multitude of genes.

While comprehensive, direct comparative RNA-sequencing or microarray data for this compound A, Mithramycin, and Chromomycin A3 in the same cell line is currently lacking in the public domain, existing studies on individual compounds provide insights into their impact on the transcriptome.

Table 3: Overview of Gene Expression Changes Induced by Aureolic Acid Antibiotics

CompoundCell LineMethodKey Genes/Pathways Affected
This compound A HCT116 (Colon Carcinoma)Not SpecifiedInhibition of p53-dependent transcription
Mithramycin Murine FibroblastNot SpecifiedSelective inhibition of c-myc transcription
Chromomycin A3 Not SpecifiedNot SpecifiedNot Specified

Note: This table highlights key findings from separate studies and does not represent a direct comparative analysis.

Signaling Pathways and Experimental Workflows

To visualize the complex interplay of molecular events initiated by this compound A, we provide the following diagrams generated using the DOT language.

OlivomycinA_Pathway OlivomycinA This compound A DNA GC-rich DNA (Minor Groove) OlivomycinA->DNA Transcription_Replication Inhibition of Transcription & Replication DNA->Transcription_Replication Gene_Expression Altered Gene Expression Transcription_Replication->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis EMT Suppression of Epithelial-Mesenchymal Transition (EMT) Gene_Expression->EMT

Mechanism of this compound A Action.

Experimental_Workflow cluster_gene_expression Gene Expression Analysis cluster_functional_assays Functional Assays RNA_Extraction RNA Extraction RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Migration_Assay Migration Assay (Wound Healing) Cell_Culture Cancer Cell Culture (e.g., Renal, HCT116) Treatment Treatment with This compound A / Alternatives Cell_Culture->Treatment Treatment->RNA_Extraction Treatment->Apoptosis_Assay Treatment->Migration_Assay

Experimental workflow for analysis.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon the findings discussed, the following are detailed protocols for key experiments.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is a standard method for quantifying apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and culture until they reach the desired confluency. Treat the cells with this compound A or alternative compounds at various concentrations for the desired time period. Include both untreated and positive controls.

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain apoptotic floating cells) and wash the cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected culture medium.

    • For suspension cells, directly collect the cells.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Collect data for a sufficient number of events (e.g., 10,000) for each sample.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to assess collective cell migration.

Materials:

  • Sterile p200 or p1000 pipette tips

  • Culture plates (e.g., 24-well plates)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound: Once the cells have reached confluency, use a sterile pipette tip to create a straight scratch across the center of the monolayer. Apply consistent pressure to ensure a uniform wound width.

  • Washing and Treatment: Gently wash the cells with PBS to remove any detached cells. Replace the medium with fresh culture medium containing this compound A or the alternative compounds at the desired concentrations. Include a vehicle-treated control.

  • Image Acquisition:

    • Immediately after creating the wound (time 0), capture images of the scratch in each well using a microscope.

    • Place the plate back in the incubator.

    • Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Measure the width or the area of the cell-free gap at each time point for all conditions.

    • The rate of wound closure can be calculated and compared between the different treatment groups. A delay in wound closure indicates an inhibition of cell migration.

Conclusion

This compound A demonstrates significant potential as an anticancer agent, primarily through its ability to induce apoptosis and inhibit cell migration by altering gene expression. While it shares a fundamental mechanism with other aureolic acid antibiotics like Mithramycin and Chromomycin A3, the nuances of their biological activities and gene expression signatures warrant further direct comparative investigation. The protocols and data presented in this guide offer a foundation for researchers to explore these differences and to further elucidate the therapeutic promise of this compound A and its analogs in the fight against cancer.

References

Safety Operating Guide

Proper Disposal of Olivomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling potent compounds like Olivomycin. This document provides essential, step-by-step guidance for the proper disposal of this compound, a cytotoxic and antineoplastic agent. Adherence to these procedures is critical to minimize exposure risks for researchers and prevent environmental contamination.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound and any contaminated materials with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a designated area, preferably within a chemical fume hood, especially when handling stock solutions or the powdered form of the compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves should be worn at all times.[1]

  • Eye Protection: Safety glasses or goggles are necessary to protect from splashes.[1]

  • Lab Coat: A disposable, long-sleeved, impermeable gown is required to prevent skin contact.[1][2]

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust.

This compound Waste Segregation and Collection

Proper segregation is a critical first step in the safe disposal of this compound waste. All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[3] This waste must be segregated from other laboratory waste streams to ensure it is handled and disposed of correctly.[3]

Table 1: this compound Waste Categorization and Collection Procedures

Waste TypeDescriptionCollection Procedure
Liquid Waste Includes unused stock solutions, spent culture media containing this compound, and rinsing solutions from contaminated labware.Collect in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used. Do not dispose of down the sink.[3][4]
Solid Waste Includes contaminated labware such as pipette tips, centrifuge tubes, flasks, gloves, and gowns.[2]Collect in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[1][4] This container should be clearly labeled as "Cytotoxic Waste".[5]
Sharps Waste Includes needles, syringes, or any other sharp objects contaminated with this compound.Dispose of immediately in a designated sharps container that is clearly labeled as containing hazardous cytotoxic waste.[2][5] These containers are typically yellow with a purple lid.[3][5]

Disposal Workflow for this compound Waste

The following diagram outlines the logical workflow for the proper disposal of all this compound-contaminated materials.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate liquid Liquid Waste segregate->liquid solid Solid Waste segregate->solid sharps Sharps Waste segregate->sharps liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container liquid->liquid_container solid_container Collect in Labeled, Puncture-Resistant Container with Cytotoxic Liner solid->solid_container sharps_container Dispose in Labeled Cytotoxic Sharps Container sharps->sharps_container storage Store Securely in Designated Hazardous Waste Accumulation Area liquid_container->storage solid_container->storage sharps_container->storage manifest Complete Hazardous Waste Manifest storage->manifest transport Arrange for Pickup by a Certified Hazardous Waste Transporter manifest->transport disposal Final Disposal at a Permitted Treatment Facility (e.g., Incineration) transport->disposal end End: Disposal Complete disposal->end

Figure 1. Step-by-step workflow for the safe disposal of this compound waste.

Decontamination and Spill Management

Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. Use a suitable decontamination solution, such as a high-pH solution or a validated commercial product, followed by a thorough cleaning with a detergent.[1] All cleaning materials, including wipes and disposable mop heads, should be disposed of as cytotoxic waste.[1]

Spill Management: In the event of a spill, the area should be immediately secured to prevent further contamination.

  • Alert personnel in the immediate vicinity.

  • Don appropriate PPE , including respiratory protection if the spill involves powder.

  • Contain the spill using absorbent pads from a cytotoxic spill kit.

  • Clean the area working from the outside of the spill inwards.

  • Place all contaminated materials into a designated cytotoxic waste container.[2]

  • Decontaminate the area thoroughly.

  • Document the spill according to your institution's safety protocols.[2]

Final Disposal Procedures

The ultimate disposal of this compound waste must be conducted in accordance with local, regional, and national regulations.[6][7]

  • Approved Waste Disposal Plant: All categories of this compound waste must be sent to an approved waste disposal plant.[6][8]

  • High-Temperature Incineration: The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[5]

  • Hazardous Waste Manifest: A hazardous waste manifest must accompany the waste from the point of generation to its final disposal location.[5] This document tracks the waste and ensures it is handled and disposed of in compliance with regulations.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or flushed down the drain. [3][4]

References

Essential Safety and Logistical Information for Handling Olivomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Olivomycin is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.

Hazard Identification

This compound, also referred to as Oligomycin, is a hazardous substance that requires careful handling. According to safety data sheets, it can cause skin and eye irritation, as well as respiratory and digestive tract irritation.[1][2] The chemical, physical, and toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1] It is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against exposure to hazardous drugs.[3] Different activities involving this compound necessitate specific levels of PPE.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking - Chemotherapy gloves (double gloving recommended).[4][5] - If packaging is damaged, wear an elastomeric half-mask with a multi-gas cartridge and P100 filter.[5] - A spill kit must be readily available.[5]
Compounding and Handling - Gloves: Two pairs of chemotherapy-tested, powder-free nitrile gloves.[3][4] Change gloves regularly or immediately if contaminated.[4] - Gown: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4] - Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[3][6] - Respiratory Protection: A NIOSH-approved respirator is recommended, especially when not working in a containment primary engineering control (C-PEC).[5][7] - Head and Hair Coverings: To protect against residue.[3][7] - Shoe Covers: Required when working in a hazardous drug compounding environment.[5][7]
Administration - Two pairs of chemotherapy gloves.[4] - A protective disposable gown.[4] - Eye and face protection if there is a risk of splashing.[3]
Spill Cleanup - Full PPE is required, including: - Two pairs of chemotherapy gloves.[4] - Impermeable gown.[4] - Eye and face protection (face shield recommended).[3] - NIOSH-certified respirator.[8] - Shoe covers.[5]
Waste Disposal - Two pairs of chemotherapy gloves.[3][4] - A protective gown.[3][4]

Procedural Guidance for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage.

  • Donning PPE: Before handling, put on at least one pair of chemotherapy gloves.[5]

  • Storage: Store this compound in a tightly closed container at -20°C, away from acids, bases, light, and heat.[1]

Handling and Compounding
  • Designated Area: All handling of this compound should occur in a restricted area, clearly marked with warning signs.[4]

  • Engineering Controls: Use a system of local and/or general exhaust ventilation.[1] A containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC), is recommended for compounding.

  • Aseptic Technique: When priming IV sets, use a compatible IV fluid before spiking the bag to prevent aerosolization.[9]

  • Avoid Contamination: Do not eat, drink, smoke, or apply cosmetics in areas where hazardous drugs are handled.[4] Wash hands thoroughly before donning and after removing gloves.[4][9]

Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don Full PPE: Before cleaning, put on a full set of personal protective equipment, including a respirator.

  • Containment: Absorb the spill with paper towels or a spill kit absorbent.[10]

  • Cleaning: Clean the area thoroughly with detergent and water.[11]

  • Disposal: All contaminated materials must be disposed of as chemotherapy waste.[10]

Disposal Plan

Proper disposal of chemotherapy waste is essential to protect healthcare workers and the environment.[12]

Waste Segregation

Chemotherapy waste is categorized into two main types:

  • Trace Chemotherapy Waste: Contains less than 3% of the original drug volume. This includes items like empty vials, used gloves, gowns, and IV tubing.[12][13] This waste should be placed in designated yellow containers.[12][14]

  • Bulk Chemotherapy Waste: Includes materials with more than a residual amount of the drug, such as partially used vials or IV bags.[12][13] This is considered RCRA hazardous waste and must be disposed of in black containers.[12][13]

Disposal Procedure
  • Labeling: All chemotherapy waste containers must be clearly labeled as "Hazardous Chemical Waste" or "Chemotherapy Waste".[15]

  • Containment: Waste containers must be kept closed except when adding waste and should be stored in secondary containment.[15]

  • Sharps: All sharps contaminated with this compound must be placed in a yellow sharps container labeled "Chemo Sharps" and then placed in the yellow waste bag for incineration.[14]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[15] Do not dispose of chemotherapy waste down the drain or in the regular trash.[15]

This compound Handling and Disposal Workflow

G Figure 1: this compound Handling Workflow cluster_disposal Waste Disposal cluster_spill Contingency receiving Receiving and Inspection storage Secure Storage (-20°C, away from light/heat) receiving->storage Intact Package ppe_donning Don Appropriate PPE (Gloves, Gown, Eye Protection) storage->ppe_donning compounding Compounding in a Containment Primary Engineering Control (C-PEC) ppe_donning->compounding administration Drug Administration compounding->administration bulk_waste Bulk Waste Disposal (>3% residue) Black Container compounding->bulk_waste Partially used vials spill Spill Event compounding->spill trace_waste Trace Waste Disposal (<3% residue) Yellow Container administration->trace_waste Used PPE, empty vials administration->spill incineration Incineration trace_waste->incineration bulk_waste->incineration spill_cleanup Spill Cleanup Protocol spill->spill_cleanup Follow Emergency Procedures spill_disposal Dispose of Cleanup Materials as Chemotherapy Waste spill_cleanup->spill_disposal spill_disposal->trace_waste

Caption: Workflow for the safe handling and disposal of this compound.

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and water for at least 5 minutes. Remove contaminated clothing and wash it before reuse.[1]
Eye Contact Immediately flush the eyes with water for at least 5 minutes. Seek medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.